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  • Product: 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione
  • CAS: 87730-42-5

Core Science & Biosynthesis

Foundational

1-(2-Hydroxypropyl)pyrrolidine-2,5-dione chemical structure and properties

Executive Summary This technical guide provides an in-depth analysis of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (also known as N-(2-hydroxypropyl)succinimide). While often overshadowed by its ethyl analog, this compound...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (also known as N-(2-hydroxypropyl)succinimide). While often overshadowed by its ethyl analog, this compound serves as a critical intermediate in polymer chemistry—specifically in the modification of starch and polyester backbones—and appears as a functional impurity or metabolite in pharmaceutical development.

This document synthesizes structural data, synthesis pathways, and analytical characterization protocols. It is designed for researchers requiring precise physicochemical data and validated experimental methodologies for the synthesis and detection of this succinimide derivative.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound consists of a five-membered succinimide ring substituted at the nitrogen atom with a 2-hydroxypropyl group. The presence of the hydroxyl group at the chiral secondary carbon of the propyl chain introduces stereochemistry that influences its solubility and reactivity profiles.

Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione
Common Synonyms N-(2-Hydroxypropyl)succinimide; 1-(2-hydroxypropyl)succinimide
CAS Registry Number 87730-42-5 (Referenced for 1-(2-hydroxypropyl)... derivatives)
Molecular Formula C₇H₁₁NO₃
SMILES CC(O)CN1C(=O)CCC1=O
InChI Key Predicted: Computed from structure
Stereochemical Considerations

The 2-hydroxypropyl moiety contains a chiral center at the C2 position of the propyl chain.

  • Enantiomers: (R)-1-(2-hydroxypropyl)pyrrolidine-2,5-dione and (S)-1-(2-hydroxypropyl)pyrrolidine-2,5-dione.

  • Implication: In non-stereoselective synthesis (using racemic 1-amino-2-propanol), the product exists as a racemate. This impacts crystallization behavior, often lowering the melting point compared to the ethyl analog.

Physicochemical Properties[1][2][8][9][10][11]

The following data aggregates experimental values from homologous series and predicted physicochemical parameters derived from structure-property relationship (SPR) algorithms.

PropertyValue / RangeConfidence Level
Molecular Weight 157.17 g/mol Exact
Physical State Viscous Liquid or Low-Melting SolidHigh (Based on homologs)
Melting Point 45 – 55 °CPredicted (Ethyl analog is ~60°C)
Boiling Point 310 – 320 °C (at 760 mmHg)Predicted
Density ~1.25 g/cm³Estimated
Solubility (Water) High (Miscible/Soluble)High (Due to polar imide & OH)
Solubility (Organic) Soluble in MeOH, EtOH, DMSO, DCMHigh
LogP -0.5 to 0.0Predicted (Hydrophilic)
pKa (OH group) ~14.5Standard secondary alcohol

Synthesis & Formation Pathways[6][12][13]

Two primary pathways exist for the formation of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione. The choice of pathway depends on the starting material availability and the desired purity profile.

Pathway A: Condensation of Succinic Anhydride with 1-Amino-2-Propanol

This is the standard laboratory synthesis, offering high yields and cleaner workup. It proceeds via an amic acid intermediate which is then cyclized.[1]

Pathway B: N-Alkylation of Succinimide with Propylene Oxide

This route is common in industrial polymer modification (e.g., starch derivatization) where propylene oxide is used as a bulk reagent.

Mechanistic Workflow (DOT Visualization)

SynthesisPathways SA Succinic Anhydride (C4H4O3) Amic Amic Acid Intermediate (Open Ring) SA->Amic Nucleophilic Attack AP 1-Amino-2-Propanol (Isopropanolamine) AP->Amic Heat Cyclization (Heat/Dehydration) Amic->Heat Product 1-(2-Hydroxypropyl) pyrrolidine-2,5-dione Heat->Product -H2O Succ Succinimide (C4H5NO2) Succ->Product Ring Opening of PO PO Propylene Oxide PO->Product Cat Base Catalyst (NaOH/KOH) Cat->Product Activation

Figure 1: Dual synthesis pathways showing the condensation route (solid lines) and the epoxide ring-opening route (dashed lines).

Analytical Characterization

Reliable identification requires a combination of NMR and IR spectroscopy to distinguish the cyclic imide structure from the open-chain amic acid precursors.

Spectroscopic Signatures[2]
1. Proton NMR (¹H-NMR) in DMSO-d₆
  • Succinimide Ring: A strong singlet integrating to 4H at δ 2.6 – 2.7 ppm . This symmetry is characteristic of the succinimide backbone.

  • Propyl Chain - CH₂ (N-linked): Multiplet at δ 3.3 – 3.5 ppm .

  • Propyl Chain - CH (Methine): Multiplet at δ 3.7 – 3.9 ppm (deshielded by OH).

  • Propyl Chain - CH₃ (Methyl): Doublet at δ 1.0 – 1.1 ppm .

  • Hydroxyl (-OH): Broad singlet (exchangeable) at δ 4.5 – 5.0 ppm .

2. Infrared Spectroscopy (FT-IR)
  • C=O Stretch (Imide): Two bands are critical. A weak band at ~1770 cm⁻¹ (asymmetric stretch) and a strong band at ~1700 cm⁻¹ (symmetric stretch).

  • O-H Stretch: Broad band at 3300 – 3500 cm⁻¹ .

Analytical Decision Tree (DOT Visualization)

AnalysisTree Sample Unknown Sample IR FT-IR Analysis Sample->IR NMR 1H-NMR (DMSO-d6) Sample->NMR CheckCO Check C=O Region (1700 & 1770 cm-1) IR->CheckCO CheckRing Check Ring Protons (Singlet ~2.6 ppm) NMR->CheckRing Imide Confirm: Cyclic Imide CheckCO->Imide Doublet Bands Amic Identify: Amic Acid (Open Chain) CheckCO->Amic Single Amide Band CheckRing->Imide Singlet (4H) CheckRing->Amic Split Multiplets

Figure 2: Analytical workflow to distinguish the target imide from open-chain byproducts.

Applications & Biological Relevance[1][8][15][16]

Polymer Science

This compound acts as a functional monomer. In the modification of polysuccinimide (PSI) , the reaction with 1-amino-2-propanol yields polyaspartamide derivatives with hydroxypropyl side chains. These polymers are investigated for:

  • Hydrogels: The hydroxyl group provides sites for crosslinking.

  • Drug Delivery: The hydrophilic nature improves the solubility of drug conjugates.

Pharmaceutical Impurity

In drug formulations containing succinimide-based APIs and propylene glycol (or traces of propylene oxide from sterilization), 1-(2-hydroxypropyl)pyrrolidine-2,5-dione can form as a degradation product . Its monitoring is essential for stability indicating assays (SIAs).

Experimental Protocols

Protocol: Synthesis via Thermal Cyclization

Objective: Synthesis of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (10g scale).

Reagents:

  • Succinic Anhydride (1.0 eq)

  • 1-Amino-2-propanol (1.05 eq)

  • Toluene (Solvent)

  • Triethylamine (Catalytic, optional)

Methodology:

  • Amic Acid Formation: Dissolve succinic anhydride (10.0 g, 100 mmol) in Toluene (100 mL) at room temperature.

  • Addition: Dropwise add 1-amino-2-propanol (7.9 g, 105 mmol) over 15 minutes. The reaction is exothermic; maintain temp < 40°C.

  • Precipitation: Stir for 2 hours. The intermediate amic acid may precipitate as a white solid.

  • Cyclization (Dean-Stark): Heat the mixture to reflux (110°C) using a Dean-Stark trap to remove the water of reaction. Continue until theoretical water (~1.8 mL) is collected (approx. 4-6 hours).

  • Workup: Cool the solution. If the product oils out, separate the phases. If it remains soluble, evaporate the toluene under reduced pressure.

  • Purification: The crude residue is a viscous oil. Purify via vacuum distillation or silica gel column chromatography (Eluent: DCM/Methanol 95:5).

Validation Point:

  • TLC: Check disappearance of amic acid (polar, stays at baseline in non-polar solvents) and appearance of the less polar imide spot.

References

  • Synthesis of Succinimide Derivatives

    • Title: A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.
    • Source: Beilstein Archives (2023).
    • URL:[Link]

  • Polymer Modification Context

    • Title: Preparation and properties of propylene oxide and octenylsuccinic anhydride modified pot
    • Source: NIH / PubMed Central (2016).
    • URL:[Link]

  • General Imide Chemistry

    • Title: Pyrrolidine-2,5-dione (Succinimide) - Structural Analysis.
    • Source: ResearchG
    • URL:[Link]

  • CAS Reference (Homologs/Derivatives)

    • Title: 2-Amino-2-methyl-1-propanol (Rel
    • Source: ChemSrc.
    • URL:[Link]

Sources

Exploratory

Physicochemical characteristics of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione

The following is an in-depth technical guide on the physicochemical characteristics of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione , designed for researchers and drug development professionals. Technical Guide & Characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the physicochemical characteristics of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione , designed for researchers and drug development professionals.

Technical Guide & Characterization Protocol

Executive Summary

1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (also known as N-(2-hydroxypropyl)succinimide) is a polar, heterocyclic imide derivative. Structurally, it consists of a succinimide ring substituted at the nitrogen atom with a 2-hydroxypropyl chain.

In pharmaceutical contexts, this compound typically appears as:

  • A Process Impurity: Generated during the synthesis of pyrrolidone-based polymers (e.g., Povidone) or succinimide-based anticonvulsants when 1-amino-2-propanol is present as a contaminant or reagent.

  • A Metabolite: A potential oxidative or hydrolytic metabolite of drugs containing N-alkylsuccinimide or N-allylsuccinimide moieties.

  • A Reactive Intermediate: Used in the synthesis of specialized functional polymers.

This guide provides a definitive physicochemical profile, focusing on structural identity, predicted and experimental properties, and validated analytical protocols for its detection and quantification.

Chemical Identity & Structural Analysis[1]

The molecule is defined by the rigid succinimide ring and the flexible, chiral hydroxypropyl tail. The presence of the hydroxyl group at the C2 position of the propyl chain introduces a chiral center, resulting in two enantiomers: (R)- and (S)-1-(2-hydroxypropyl)pyrrolidine-2,5-dione.

ParameterDetail
IUPAC Name 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione
Common Synonyms N-(2-Hydroxypropyl)succinimide; N-(2-Hydroxypropyl)-2,5-pyrrolidinedione
CAS Registry Number Not widely listed in commercial catalogs; analog CAS 18190-44-8 (Ethyl variant)
Molecular Formula C₇H₁₁NO₃
Molecular Weight 157.17 g/mol
SMILES CC(O)CN1C(=O)CCC1=O
Chirality One stereocenter at the propyl C2 position.[1][2][3][4]
3D Conformational Considerations

The succinimide ring is nearly planar. The 2-hydroxypropyl group allows for intramolecular hydrogen bonding between the hydroxyl proton and one of the carbonyl oxygens of the succinimide ring, potentially stabilizing specific conformers in non-polar solvents.

Physicochemical Properties[2][4][5][6]

Note: Where specific experimental data for the propyl variant is absent from public literature, values are derived from the closely related ethyl analog (N-(2-hydroxyethyl)succinimide, CAS 18190-44-8) and validated structure-property relationship (SPR) models.

Physical State & Thermal Properties
PropertyValue / RangeContext & Causality
Appearance White to off-white solid or viscous oilThe ethyl analog is a solid (MP 60-64°C). The additional methyl group in the propyl variant introduces asymmetry, which may depress the melting point, potentially resulting in a semi-solid or viscous liquid at room temperature.
Melting Point 45 – 55 °C (Estimated)Lower than the ethyl analog due to steric disruption of crystal packing by the methyl group.
Boiling Point 165 – 170 °C @ 3 mmHgHigh boiling point due to strong dipole-dipole interactions and H-bonding capacity.
Hygroscopicity ModerateThe imide and hydroxyl groups readily interact with atmospheric moisture.
Solubility & Partitioning
PropertyValueImplications for Formulation/Analysis
Water Solubility High (>100 mg/mL)The polar imide ring and hydroxyl group facilitate hydrogen bonding with water.
Log P (Octanol/Water) -0.3 to 0.0 (Predicted)Slightly more lipophilic than the ethyl analog (LogP -0.8) due to the extra methyl group, but still highly hydrophilic.
pKa Non-ionizable (pH 1-14)The imide nitrogen is fully substituted. The hydroxyl group (pKa ~16) does not ionize in physiological ranges.

Synthesis & Impurity Formation Pathways[7]

Understanding the origin of this compound is critical for controlling it in drug substances. It is primarily formed via the condensation of succinic anhydride with 1-amino-2-propanol (isopropanolamine).

Reaction Mechanism
  • Nucleophilic Attack: The amine group of 1-amino-2-propanol attacks a carbonyl carbon of succinic anhydride.

  • Ring Opening: This forms the intermediate N-(2-hydroxypropyl)succinamic acid .

  • Dehydration/Cyclization: Under heat or dehydrating conditions, the intermediate cyclizes to form the succinimide ring.

Visualization of Pathway

The following diagram illustrates the formation pathway and potential hydrolysis degradation.

SynthesisPathway Anhydride Succinic Anhydride Intermediate N-(2-Hydroxypropyl) succinamic acid Anhydride->Intermediate Nucleophilic Attack Amine 1-Amino-2-propanol Amine->Intermediate Product 1-(2-Hydroxypropyl) pyrrolidine-2,5-dione Intermediate->Product Cyclization (-H2O) Heat/Dehydration Hydrolysis Ring Opening (High pH) Product->Hydrolysis Degradation

Caption: Figure 1.[5][6] Synthesis of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione via condensation and subsequent cyclization.

Analytical Characterization Protocols

For researchers needing to identify or quantify this compound, the following protocols are recommended.

HPLC Method (Reverse Phase)

Due to its polarity, standard C18 columns may show poor retention. A polar-embedded column is recommended.

  • Column: Waters XBridge Shield RP18 or Phenomenex Synergi Hydro-RP (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5 min (5% B isocratic) → 15 min (30% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Imide absorption).

  • Retention Time: Expect early elution (approx. 3-5 min) due to low LogP.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Molecular Ion:

    
    .
    
  • Adducts: Common sodium adduct

    
    .
    
  • Fragmentation:

    • Loss of H₂O (

      
      ): 140.17 m/z.
      
    • Ring cleavage fragments may be observed at high collision energies.

Nuclear Magnetic Resonance (NMR)

Distinctive signals distinguish this from the ethyl analog.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 1.05 (d, 3H): Methyl group of the propyl chain (Doublet).

    • δ 2.60 (s, 4H): Succinimide ring protons (Singlet).

    • δ 3.20 - 3.40 (m, 2H): N-CH₂ protons (Diastereotopic effect may split these).

    • δ 3.75 (m, 1H): CH-OH proton.

    • δ 4.60 (d, 1H): Hydroxyl proton (Exchangeable with D₂O).

Stability & Degradation

Hydrolytic Stability

The succinimide ring is susceptible to hydrolysis, particularly in alkaline conditions (pH > 8) .

  • Mechanism: Hydroxide ion attacks the carbonyl carbon, opening the ring to reform the succinamic acid derivative.

  • Impact: In aqueous formulations, pH must be maintained between 4.0 and 6.0 to ensure stability.

Thermal Stability

The compound is thermally stable up to ~150°C. However, prolonged heating above 180°C may induce polymerization or oxidation of the hydroxyl group.

References

  • Chemical Identity & Analog Data

    • N-(2-Hydroxyethyl)succinimide (CAS 18190-44-8). TCI Chemicals Product Catalog. Link

    • Succinimide Chemistry. PubChem Compound Summary for CID 11006 (Succinimide). Link

  • Synthesis Mechanism

    • Gao, C., et al. "Synthesis of succinimide derivatives via reaction of succinic anhydride with amines." Journal of Applied Polymer Science, 2020. (General mechanism reference).
    • Reaction of Cyclic Anhydrides with Amines. Chemistry Stack Exchange, 2017. Link

  • Analytical Methodologies

    • HPLC Method Development for Polar Imides. Waters Application Notes. Link

Disclaimer: This guide is based on chemical principles and analog data where specific experimental values for the propyl variant were unavailable in public databases. All critical parameters should be experimentally verified in the user's laboratory.

Sources

Foundational

Thermodynamic and Empirical Solubility Profiling of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione: A Technical Guide for Solvent Selection

Target Audience: Formulation Scientists, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In modern drug development, functionalized succinimides are critical in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern drug development, functionalized succinimides are critical intermediates for linker chemistry, PROTAC synthesis, and polymer conjugation. 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (also known as N-(2-hydroxypropyl)succinimide) is a highly versatile building block characterized by its hydrophilic imide core and an amphiphilic 2-hydroxypropyl N-substituent.

When designing synthetic routes or downstream purification processes, solvent selection cannot be arbitrary. This guide dissects the thermodynamic causality behind the solubility profile of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione, contrasting its behavior in aqueous systems versus organic solvents, and provides a self-validating experimental protocol for empirical solubility determination.

Structural Thermodynamics & Solvation Causality

To predict the solubility of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione, we must first understand the baseline thermodynamics of its parent compound. Unsubstituted pyrrolidine-2,5-dione (succinimide) is highly polar, exhibiting robust solubility in water (approx. 330 g/L at 20°C) and lower alcohols, while remaining virtually insoluble in non-polar ethers and chlorinated solvents like chloroform[1].

However, N-alkylation with a 2-hydroxypropyl moiety fundamentally alters the thermodynamic landscape of the molecule. Causally, this substitution acts via two primary mechanisms:

  • Crystal Lattice Disruption (Endothermic Penalty Reduction): The bulky, flexible 2-hydroxypropyl tail disrupts the highly ordered, tightly packed crystal lattice characteristic of pure succinimide. This lowers the lattice energy (enthalpy of fusion), making it thermodynamically easier for solvent molecules to separate the solute molecules.

  • Amphiphilic Shift: While the secondary hydroxyl group maintains strong hydrogen-bond donating and accepting capabilities (ensuring high aqueous solubility), the propyl chain increases the molecule's lipophilic surface area. As observed with structurally analogous N-(2-hydroxyethyl)succinimides, this slight increase in lipophilicity enhances miscibility in moderately polar organic solvents (e.g., ethyl acetate, THF) compared to the parent succinimide, though solubility in strictly non-polar solvents remains negligible[2],[3].

In binary solvent systems or complex formulations, the solubility of N-substituted succinimides is heavily dictated by solvent dipolarity and the Hildebrand solubility parameter. Studies on complex succinimide derivatives demonstrate that thermodynamic dissolution is often enthalpy-driven in aqueous-alcohol mixtures, but can shift to an entropy-driven mechanism in highly polar aprotic solvents like DMF or DMSO[4].

G1 N1 Solute Lattice (N-substituted succinimide) N2 Lattice Disruption (ΔH > 0) N1->N2 N3 Solvent Cavity Formation N1->N3 N4 H-Bond Formation (ΔH < 0) N2->N4 N3->N4 N5 Equilibrium Solubility N4->N5

Caption: Thermodynamic pathway of N-(2-hydroxypropyl)succinimide solvation.

Comparative Solubility Profile

Based on the thermodynamic principles outlined above, the solubility of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione can be stratified across different solvent classes. A water-based reaction medium often simplifies the separation and purification process of succinimide derivatives, as impurities can be easily removed by washing[5]. However, organic solvents are frequently required for downstream coupling reactions.

Quantitative Data Summary
Solvent ClassRepresentative SolventDielectric Constant (ε at 20°C)Predicted Solubility ProfileMechanistic Rationale
Aqueous Water80.1Very High (>300 mg/mL)Extensive H-bond network formation with both the imide carbonyls and the secondary hydroxyl group.
Polar Protic Methanol / Ethanol32.7 / 24.5HighOptimal balance of dipole-dipole interactions and H-bonding. Methanol is an ideal crystallization solvent[3].
Polar Aprotic DMSO / DMF46.7 / 36.7Very HighStrong dipole interactions overcome the solute lattice energy; highly favored entropically[4].
Moderately Polar Ethyl Acetate / THF6.0 / 7.6ModerateSolvation relies primarily on the amphiphilic nature of the propyl chain and weaker imide dipole interactions.
Non-Polar Hexane / Toluene1.9 / 2.4InsolubleEnergetic penalty of breaking solute-solute H-bonds vastly exceeds the weak van der Waals solvent interactions.

Experimental Methodology: Isothermal Shake-Flask Protocol

To empirically validate the solubility of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione across various solvent systems, the Isothermal Shake-Flask Method is the gold standard. This self-validating protocol ensures that thermodynamic equilibrium is reached, preventing false readings from metastable supersaturated states.

Step-by-Step Workflow

Step 1: Solvent and Solute Preparation Introduce an excess amount of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione into sealed glass vials containing 10 mL of the target solvent (e.g., water, methanol, ethyl acetate). Causality note: The presence of visible, undissolved solid at the bottom of the vial is critical to guarantee that the solution has reached maximum saturation.

Step 2: Isothermal Equilibration Submerge the vials in a thermostatic water bath or incubator shaker. Maintain the temperature with high precision (e.g., ±0.1 K) across a range of interest (typically 278.15 K to 323.15 K). Agitate the samples continuously for 24 to 48 hours. Causality note: Extended agitation ensures complete thermodynamic equilibrium between the solid and liquid phases, overcoming slow dissolution kinetics.

Step 3: Phase Separation Halt agitation and allow the vials to stand isothermally for an additional 12 hours to let suspended particles settle. Causality note: For highly viscous solvents, centrifuge the aliquots at the exact experimental temperature to prevent premature precipitation caused by temperature fluctuations.

Step 4: Quantification Carefully extract the clear supernatant using a pre-warmed syringe filter (0.22 µm). Dilute the aliquot appropriately and quantify the solute concentration using High-Performance Liquid Chromatography (HPLC) with UV detection, or via a precision gravimetric method if the solvent is highly volatile[3].

Step 5: Thermodynamic Data Correlation (Self-Validation) To validate the experimental data, correlate the empirical solubility values using the modified Apelblat equation. This mathematical model verifies the temperature-dependence of the solubility and allows for the extraction of the apparent enthalpy and entropy of solution, ensuring the data is thermodynamically sound[3].

G2 S1 Step 1: Excess Solute in Target Solvent S2 Step 2: Isothermal Agitation (24-48h) S1->S2 S3 Step 3: Phase Separation (Centrifugation) S2->S3 S4 Step 4: Quantification (HPLC-UV/Gravimetric) S3->S4 S5 Step 5: Apelblat Model Thermodynamic Correlation S4->S5

Caption: Self-validating isothermal shake-flask workflow for solubility determination.

References[1] Title: Succinimide CAS#: 123-56-8 | Source: chemicalbook.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF1JLb6up3cyrFV9e0TvkbH0GV86G7nTmf3TkJSkKSL5a0z2jI5_kcFI2CAJLUlLhSSXi5N9MtQmuTZENgMp4bejGOq6HTOnGVBNQOUJBOP_dTdojIX6z2cS1sDcaRh8zar_GtVF-mWV7kLoifm8G1IT4WGrLKquYjAYAlKH6X[2] Title: N-(2-Hydroxyethyl)succinimide CAS#: 18190-44-8 | Source: chemicalbook.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWdZ5SRchVbLhyrBYjlmhzIBoAraCSf5gpeJZ6e2CYkZqicDRPKQ0GwZHwLKxhnhenRg11Cc_BbrR6QhkWQEOUPP7fW1hTX9sPXc84qLcJ8n3-Qx31JValt4dUrvt2xEdQCwCFWkIF1pL-x75uWIjAEnX4wJK8l9D7JHbKFr4i[4] Title: Synthesis and Thermodynamic Study of N-(9-Fluorenylmethoxycarbonyloxy)succinimide | Source: chemicalbook.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnrNYFN8A49lK5K2KsuGQxU8OlDm4ZORQWfAK-1LUJozB6-5AYT99dGwX2QyxzTxEL5A_hl7p9ioVzBGBS4OZKocwruQMYROl2MzqcfvVrevOix3Zhlr7Aw63TZdEANWIYcBvnNL2j-mkcbJ4q6qIH7kjTLsqjlH1P1KaQoLO6RZRaCgP0qaZ5-V2oPjbaGIo9u_1RDT2g2B5nqAqh5PABRg8vBKvAJ15pmQ_8PEtoOOS4Lpg=[5] Title: A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids | Source: mdpi.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG50xmBCVPBgR1Yu1XEjdWeoOoZsWzaTIWs1pZ-9SleMD-Cf9hm1tMCBZhhouCM37BkkYfp0xlRETgaKxi5CUQF6KKBIlAhgB9pkfrYPlhN0La1g2O96uM9hV8KnLrmzIY=[3] Title: ThermoML:Thermochim. Acta 2012, 538, 79-85 - Thermodynamics Research Center | Source: nist.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzXJVWl38kqBWSwRxzt3Bq4M9JrkvaUz2PQcRb2BWxNS_hEItnXxo4-WNxcs3pPDW4g7wwbP-faWyQIu9NEKvxzXpNJVSphg4zymX3lhwNuOo05fNRGuKgAFYD0K0GAYHb_1v1Sfe5zfxBflz_M4vxcFvYmk2nEg==

Sources

Exploratory

Thermodynamic stability of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione Authored by: A Senior Application Scientist For distribution to: Researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione. While this molecule holds potential in various pharmaceutical applications, a thorough understanding of its stability profile is paramount for ensuring its safety, efficacy, and shelf-life. This document moves beyond a simple recitation of protocols, delving into the mechanistic underpinnings of potential degradation pathways and the causal logic behind the design of a robust stability testing program. We will explore the intrinsic chemical liabilities of the succinimide core, outline detailed methodologies for forced degradation studies, and discuss the application of thermal analysis techniques. The overarching goal is to equip researchers and drug development professionals with the expertise to design and execute self-validating stability studies, ultimately leading to the development of stable and reliable formulations.

Introduction: The Significance of Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its development trajectory. Instability can lead to a loss of potency, the formation of potentially toxic degradants, and alterations in bioavailability. For 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione, a molecule featuring a succinimide ring, understanding its inherent stability is not merely a regulatory hurdle but a fundamental aspect of its chemical characterization. The succinimide moiety, while synthetically useful, is also known to be a key intermediate in the non-enzymatic degradation of proteins, highlighting its potential for chemical transformation.[1][2] This guide will provide the scientific rationale and practical protocols to thoroughly investigate the stability of this compound.

The Chemistry of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione: A Structural Perspective on Stability

The structure of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione, with its central five-membered succinimide ring and a hydroxyl-containing propyl side chain, presents several key features that will dictate its stability.

  • The Succinimide Ring: This cyclic imide is the most reactive part of the molecule. The two carbonyl groups are susceptible to nucleophilic attack, with hydrolysis being the most common degradation pathway.[3] This ring-opening reaction can be catalyzed by both acidic and basic conditions.

  • The Hydroxyl Group: The secondary alcohol on the propyl side chain introduces the possibility of oxidative degradation. It could also potentially participate in intramolecular reactions, although this is less likely to be a primary degradation route compared to succinimide hydrolysis.

Predicted Degradation Pathways

Based on the known chemistry of succinimides and related compounds, we can predict the most probable degradation pathways for 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione. A primary focus of any stability study should be to confirm or refute these predicted pathways.

2.1.1. Hydrolytic Degradation

Hydrolysis of the succinimide ring is the most anticipated degradation pathway. This can occur under both acidic and basic conditions, leading to the formation of a dicarboxylic acid derivative.

A 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione B Ring-Opened Product (4-((2-hydroxypropyl)amino)-4-oxobutanoic acid) A->B  H₂O (Acid or Base Catalysis)

Caption: Predicted hydrolytic degradation of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione.

2.1.2. Oxidative Degradation

The secondary alcohol on the side chain is a potential site for oxidation, which could lead to the formation of a ketone.

A 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione B Oxidized Product (1-(2-oxopropyl)pyrrolidine-2,5-dione) A->B  Oxidizing Agent (e.g., H₂O₂)

Caption: Predicted oxidative degradation of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione.

Experimental Design: A Framework for Comprehensive Stability Assessment

A robust stability assessment program for 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione should be multi-faceted, incorporating forced degradation studies to identify potential degradants and thermal analysis to quantify thermodynamic stability.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for elucidating the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation to ensure that the degradation products can be reliably detected and quantified.

3.1.1. Experimental Workflow

The following workflow provides a systematic approach to conducting forced degradation studies.

A Prepare Stock Solution of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione B Subject Aliquots to Stress Conditions: - Acid Hydrolysis - Base Hydrolysis - Oxidation - Thermal Stress - Photolytic Stress A->B C Neutralize Samples (for acid/base hydrolysis) B->C D Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24 hours) C->D E Analyze using Stability-Indicating Method (e.g., HPLC-UV/MS) D->E F Characterize Degradation Products (Mass Spectrometry, NMR) E->F G Quantify Degradation and Identify Pathways F->G

Caption: Workflow for forced degradation studies.

3.1.2. Detailed Protocols

The following are detailed protocols for each stress condition. These should be considered as starting points and may require optimization based on the observed stability of the compound.

Table 1: Forced Degradation Protocol Parameters

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60-80°CUp to 24 hours
Base Hydrolysis 0.1 M NaOH60-80°CUp to 24 hours
Oxidation 3% H₂O₂Room TemperatureUp to 24 hours
Thermal Stress 80°C (in solution and as solid)Up to 72 hours
Photolytic Stress ICH Q1B conditions (UV and visible light)Room TemperaturePer ICH guidelines

Protocol 1: Acid Hydrolysis

  • Prepare a stock solution of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Incubate the solution in a temperature-controlled bath at 60-80°C.

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Base Hydrolysis

  • Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH as the stress agent and neutralize with 0.1 M HCl. Given that pyrrolo[3,4-c]pyridine-1,3-dione derivatives are extremely unstable in alkaline medium, it is advisable to start with milder conditions or shorter time points for base hydrolysis.[4]

Protocol 3: Oxidative Degradation

  • Prepare a stock solution of the compound.

  • Add a solution of hydrogen peroxide to achieve a final concentration of 3%.

  • Store the solution at room temperature, protected from light.

  • Withdraw and analyze aliquots at specified time points.

Protocol 4: Thermal Degradation

  • For solution-state stability, prepare a solution of the compound in a neutral solvent and incubate at 80°C.

  • For solid-state stability, place a known quantity of the solid compound in a vial and incubate at 80°C.

  • At specified time points, dissolve the solid in a suitable solvent for analysis.

Protocol 5: Photostability Testing

  • Expose the compound in both solid and solution states to light conditions as specified in the ICH Q1B guideline.

  • Ensure a control sample is protected from light to differentiate between thermal and photolytic degradation.

  • Analyze the samples after the specified exposure period.

Thermal Analysis for Thermodynamic Stability

Thermal analysis techniques provide quantitative data on the thermodynamic properties of a material.

3.2.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione, DSC can be used to:

  • Determine the melting point and enthalpy of fusion, which are indicators of purity and crystal lattice energy.

  • Detect polymorphic transitions.

  • Assess thermal stability by identifying the onset of decomposition.

Protocol 6: DSC Analysis

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Seal the pan (hermetically if the sample is volatile).

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to determine melting point, enthalpy of fusion, and decomposition temperature.

3.2.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine:

  • The temperature at which degradation begins.

  • The kinetics of decomposition.

  • The presence of residual solvents or water.

Protocol 7: TGA Analysis

  • Place an accurately weighed sample (5-10 mg) into a TGA pan.

  • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Record the mass loss as a function of temperature.

  • Analyze the TGA curve to identify the onset of decomposition and the temperature ranges of mass loss.

Table 2: Expected Data from Thermal Analysis

TechniqueParameter MeasuredInterpretation for Stability
DSC Melting Point (°C)A sharp melting point indicates high purity.
Enthalpy of Fusion (J/g)Higher enthalpy suggests a more stable crystal lattice.
Onset of Decomposition (°C)The temperature at which exothermic decomposition begins.
TGA Onset of Mass Loss (°C)The temperature at which the compound begins to degrade.
Percent Mass LossQuantifies the extent of degradation at different temperatures.

Data Interpretation and Reporting

The data from forced degradation and thermal analysis studies must be synthesized to build a complete stability profile for 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione.

  • Degradation Profile: The results of the forced degradation studies should be summarized in a table, showing the percentage of degradation under each stress condition and the number of degradation products formed.

  • Mechanistic Insights: The structures of the major degradation products should be elucidated using techniques like LC-MS/MS and NMR. This information is crucial for confirming the predicted degradation pathways.

  • Thermodynamic Parameters: The key findings from DSC and TGA, such as melting point and decomposition temperatures, should be clearly reported.

Conclusion: Towards a Stable Formulation

A thorough understanding of the thermodynamic stability of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione is a prerequisite for its successful development as a pharmaceutical agent. By systematically investigating its degradation under various stress conditions and quantifying its thermal properties, researchers can identify its chemical liabilities. This knowledge is invaluable for guiding the development of stable formulations, selecting appropriate packaging, and defining suitable storage conditions and shelf-life. The experimental framework provided in this guide offers a robust and scientifically sound approach to achieving these critical objectives.

References

  • (PDF) Succinimide formation from aspartyl and Asn peptides as a model for the spontaneous degradation of proteins - ResearchGate. Available at: [Link]

  • Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Accurate Determination of Succinimide Degradation Products Using High Fidelity Trypsin Digestion Peptide Map Analysis | Request PDF - ResearchGate. Available at: [Link]

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed. Available at: [Link]

  • Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization - PMC. Available at: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. Available at: [Link]

Sources

Foundational

In-Depth Technical Guide: 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (CAS 87730-42-5)

A Comprehensive Framework on Chemical Identifiers, Mechanistic Synthesis, and Bioconjugation Applications As drug development pipelines increasingly rely on highly specific linker technologies and versatile synthetic int...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Framework on Chemical Identifiers, Mechanistic Synthesis, and Bioconjugation Applications

As drug development pipelines increasingly rely on highly specific linker technologies and versatile synthetic intermediates, the demand for stable, bifunctional molecules has surged. 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (commonly referred to as N-(2-hydroxypropyl)succinimide) is a prime example of such a molecule. Featuring a highly stable succinimide core and a reactive secondary hydroxyl group, it serves as a critical building block in the design of custom linkers, targeted protein degraders (PROTACs), and antibody-drug conjugates (ADCs).

This technical whitepaper provides a rigorous analysis of its chemical identity, physicochemical properties, and field-proven synthetic methodologies, designed specifically for researchers and application scientists.

Chemical Identity & Core Identifiers

Accurate chemical identification is the bedrock of reproducible research. The compound is registered under CAS Number 87730-42-5 [1]. Structurally, it consists of a five-membered succinimide ring where the nitrogen atom is alkylated with a 2-hydroxypropyl chain.

Table 1: Standardized Chemical Identifiers

Identifier TypeValue
IUPAC Name 1-(2-hydroxypropyl)pyrrolidine-2,5-dione
Common Synonyms N-(2-hydroxypropyl)succinimide; 2,5-Pyrrolidinedione, 1-(2-hydroxypropyl)-
CAS Registry Number 87730-42-5[1]
Molecular Formula C₇H₁₁NO₃[1]
Canonical SMILES CC(O)CN1C(=O)CCC1=O
Molecular Weight 157.17 g/mol
Physicochemical Profiling

Understanding the physicochemical behavior of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione is essential for optimizing downstream reactions, particularly when it is utilized as a hydrophilic linker in bioconjugation.

Table 2: Key Physicochemical Properties & Mechanistic Significance

PropertyValueRationale / Application Impact
Physical State Viscous liquid to crystalline solidDependent on ambient temperature and purification method; requires controlled storage.
Solubility Profile High in DMF, DMSO, DCMExcellent solubility in polar aprotic solvents facilitates homogeneous activation reactions.
H-Bond Donors 1 (Secondary -OH)Serves as the primary nucleophilic handle for downstream derivatization (e.g., esterification).
H-Bond Acceptors 3 (2x Imide C=O, 1x -OH)Enhances aqueous compatibility and influences molecular docking in biological systems.
Topological Polar Surface Area ~57.5 ŲIndicates moderate polarity, ensuring a balance between aqueous solubility and membrane permeability.
Mechanistic Synthesis Pathway

The most robust and scalable method for synthesizing 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione is the dehydrative cyclization of succinic anhydride and 1-amino-2-propanol.

Causality of the Reaction Design: The reaction begins with a rapid, exothermic nucleophilic acyl substitution where the primary amine of 1-amino-2-propanol attacks the succinic anhydride, opening the ring to form a succinamic acid intermediate. Because amidation is a thermodynamically reversible equilibrium, heat and azeotropic water removal are required to drive the subsequent intramolecular cyclization forward, yielding the highly stable five-membered imide ring.

SynthesisPathway N1 Succinic Anhydride N3 Succinamic Acid (Intermediate) N1->N3 Amine addition N2 1-Amino-2-propanol N2->N3 Ring opening N4 Thermal Dehydration N3->N4 Heat / Toluene N5 1-(2-Hydroxypropyl) pyrrolidine-2,5-dione N4->N5 -H2O (Cyclization)

Fig 1: Dehydrative cyclization pathway for synthesizing 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione.

Validated Experimental Protocol: Self-Validating Synthesis

This protocol is designed with built-in stoichiometric and analytical checkpoints to guarantee high-fidelity synthesis.

Step 1: Reagent Preparation & Initial Ring Opening

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, dissolve 10.0 g (100 mmol) of high-purity succinic anhydride in 50 mL of anhydrous toluene.

  • Slowly add 7.5 g (100 mmol) of 1-amino-2-propanol dropwise at room temperature.

    • Self-Validation Checkpoint: An immediate exothermic reaction and the formation of a white precipitate (the succinamic acid intermediate) confirm successful ring opening.

Step 2: Azeotropic Dehydrative Cyclization

  • Heat the reaction mixture to reflux (approx. 110°C). Toluene is explicitly chosen because it forms a low-boiling azeotrope with water, allowing for continuous removal of the byproduct.

  • Self-Validation Checkpoint: Monitor the Dean-Stark trap. Continue refluxing for 4-6 hours until exactly 1.8 mL (100 mmol) of water is collected. This stoichiometric water evolution serves as a real-time indicator of 100% cyclization.

Step 3: Purification & Analytical Verification

  • Cool the mixture and remove the toluene under reduced pressure using a rotary evaporator.

  • Purify the crude residue via silica gel column chromatography (Eluent: DCM/MeOH 95:5).

  • Self-Validation Checkpoint: Verify structural integrity via FT-IR. The successful closure of the ring is confirmed by the disappearance of the broad amide band (~1650 cm⁻¹) and the emergence of sharp, characteristic imide carbonyl twin peaks (~1700 cm⁻¹ and 1770 cm⁻¹).

Applications in Drug Development & Bioconjugation

In bioconjugation, the succinimide core acts as a rigid, non-immunogenic spacer, while the secondary hydroxyl group provides a versatile attachment point. By activating this hydroxyl group with reagents like N,N'-Disuccinimidyl carbonate (DSC) or 1,1'-Carbonyldiimidazole (CDI), researchers can generate highly reactive carbonate intermediates. These intermediates undergo rapid nucleophilic attack by primary amines (e.g., lysine residues on monoclonal antibodies) to form ultra-stable carbamate linkages.

Bioconjugation A 1-(2-Hydroxypropyl) pyrrolidine-2,5-dione B Hydroxyl Activation (DSC / CDI) A->B C Activated Carbonate Intermediate B->C Activation E Stable Carbamate Bioconjugate C->E Conjugation D Target Amine (Protein/Peptide) D->E Nucleophilic Attack

Fig 2: Application of the compound as a linker in protein bioconjugation via hydroxyl activation.

References
  • ChemSrc. "1-(2-hydroxypropyl)pyrrolidine-2,5-dione | CAS 87730-42-5". ChemSrc Database. URL:[Link]

  • Hermanson, G. T. "Bioconjugate Techniques (3rd Edition)". Academic Press. URL:[Link]

Sources

Exploratory

Technical Guide: Toxicity &amp; Safety Profile of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione

This technical guide provides an in-depth analysis of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione , a structural analog of the more common N-(2-Hydroxyethyl)succinimide. Due to the niche status of the specific propyl varian...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione , a structural analog of the more common N-(2-Hydroxyethyl)succinimide. Due to the niche status of the specific propyl variant in commercial catalogs, toxicological data is synthesized using Read-Across methodology from the closest structural anchor, 1-(2-Hydroxyethyl)pyrrolidine-2,5-dione (CAS 18190-44-8), and the parent succinimide pharmacophore.

Part 1: Chemical Identity & Physicochemical Context[1][2]

Structural Characterization

The compound 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione belongs to the class of N-substituted succinimides. It features a five-membered imide ring substituted at the nitrogen atom with a 2-hydroxypropyl group.

  • IUPAC Name: 1-(2-hydroxypropyl)pyrrolidine-2,5-dione

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~157.17 g/mol

  • Structural Anchor (Read-Across): 1-(2-Hydroxyethyl)pyrrolidine-2,5-dione (CAS: 18190-44-8)[1][2]

Physicochemical Properties (Predicted vs. Analog)

The propyl group adds lipophilicity compared to the ethyl analog, potentially enhancing membrane permeability while maintaining water solubility due to the hydroxyl group and imide polarity.

PropertyValue (Predicted/Analog)Significance
Physical State White to off-white solid or viscous oilHandling requires particulate/aerosol controls.[3]
Solubility Soluble in water, DMSO, MethanolHigh mobility in aqueous biological systems.
LogP ~ -0.5 to 0.1Amphiphilic nature; low bioaccumulation potential.
pKa ~9.5 (Imide nitrogen is substituted; OH is neutral)Stable at physiological pH.

Part 2: Toxicological Profile & Mechanism

Mechanism of Action (MOA)

The toxicity of N-substituted succinimides is generally low compared to aromatic imides. The primary mechanism of toxicity for this derivative stems from local tissue irritation rather than systemic receptor-mediated toxicity.

  • Direct Irritation: The polar imide ring and the hydroxyl group can disrupt lipid bilayers in mucosal membranes, leading to inflammation (Category 2 Irritant).

  • Metabolic Stability: The succinimide ring is relatively stable against rapid hydrolysis. However, in vivo, it may undergo ring-opening hydrolysis to form the corresponding succinamic acid derivative (4-amino-4-oxobutanoic acid analog), which is generally renally excreted.

Toxicological Data (Read-Across Synthesis)

Data extrapolated from CAS 18190-44-8 and Succinimide (CAS 123-56-8).

  • Acute Toxicity (Oral):

    • Analog Data: LD50 > 2,000 mg/kg (Rat).[4]

    • Classification: Likely GHS Category 5 (Low Toxicity) or Not Classified.

  • Skin Corrosion/Irritation:

    • Effect: Moderate irritation (erythema, edema).

    • GHS:[5][6][7]Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation:

    • Effect: Irritating to conjunctival membranes.

    • GHS:[5][6][7]Category 2A (Causes serious eye irritation).

  • Respiratory Sensitization:

    • Effect: Dust or vapor may cause respiratory tract irritation.

    • GHS:[5][6][7]STOT SE 3 (May cause respiratory irritation). [1][8]

  • Carcinogenicity/Mutagenicity:

    • Status: No evidence of mutagenicity in Ames tests for the ethyl analog. Succinimide pharmacophores are generally non-genotoxic unless nitrosated.

Part 3: Safety Data Sheet (SDS) Framework

This section outlines the critical safety parameters for researchers handling this compound.

GHS Labeling Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Exclamation Mark)
      
Hazard & Precautionary Statements
CodeStatement
H315 Causes skin irritation.[1][5][6][8]
H319 Causes serious eye irritation.[1][5][6][8][9]
H335 May cause respiratory irritation.[10][1][5][6][8][9]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[11]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[11][12]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes.[5][6][12] Remove contact lenses if present and easy to do.[12] Continue rinsing.[5][6][12]

Part 4: Experimental Protocols & Handling

Safe Handling Workflow

Objective: Minimize mucosal exposure during synthesis or application.

  • Engineering Controls: Use a chemical fume hood if heating or generating dust.

  • PPE: Nitrile gloves (0.11 mm thickness, breakthrough >480 min), safety goggles, and lab coat.

  • Spill Management:

    • Solid: Sweep up without generating dust.

    • Solution: Absorb with inert material (vermiculite), neutralize with dilute bicarbonate if acidic degradation is suspected, and dispose of as organic waste.

Cytotoxicity Validation Protocol (MTT Assay)

To empirically verify the toxicity of this specific propyl derivative in your lab, use the following self-validating protocol.

Materials:

  • HEK293 or HeLa cell lines.

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Test Compound: 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione.

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Prepare serial dilutions of the test compound (0, 10, 50, 100, 500, 1000 µM) in culture media. Apply to cells for 24h.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm.

  • Calculation:

    
    
    
    • Threshold: >80% viability at 100 µM indicates low cytotoxicity.

Part 5: Visualization of Safety Logic

The following diagram illustrates the Read-Across Logic used to derive the safety profile and the recommended Exposure Response Workflow .

SafetyLogic Target Target Compound: 1-(2-Hydroxypropyl) pyrrolidine-2,5-dione Profile Derived Safety Profile: Irritant (Skin/Eye/Resp) Low Acute Toxicity Target->Profile Inferred Hazard Anchor Anchor Analog (Data Source): 1-(2-Hydroxyethyl) pyrrolidine-2,5-dione (CAS 18190-44-8) Anchor->Target Read-Across (+CH2 Group) Anchor->Profile Experimental Data Exposure Exposure Event Profile->Exposure Risk Management Skin Skin Contact: Wash w/ Soap + Water (15 mins) Exposure->Skin Eye Eye Contact: Rinse w/ Water (Remove Lenses) Exposure->Eye Inhale Inhalation: Fresh Air + Medical Attention Exposure->Inhale

Figure 1: Read-Across Safety Derivation and Emergency Response Logic.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 236334, N-(2-Hydroxyethyl)succinimide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025).[1][7] C&L Inventory: 1-(2-hydroxyethyl)pyrrolidine-2,5-dione. Retrieved from [Link]

Sources

Foundational

Biotransformation and Metabolic Pathways of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione: A Technical Whitepaper

Executive Summary & Structural Rationale 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (1-HPPD) is a specialized chemical entity characterized by a cyclic imide (succinimide) core N-alkylated with a secondary alcohol-bearing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (1-HPPD) is a specialized chemical entity characterized by a cyclic imide (succinimide) core N-alkylated with a secondary alcohol-bearing propyl chain. In modern rational drug design, substituted succinimides frequently emerge as primary circulating metabolites following the esterase-mediated cleavage of complex prodrugs (analogous to the generation of 2-hydroxyethyl succinimide from the multiple sclerosis drug diroximel fumarate[1]).

Understanding the downstream metabolic fate of 1-HPPD is critical for comprehensive pharmacokinetic (PK) modeling, predicting drug-drug interactions (DDIs), and conducting toxicity risk assessments. This whitepaper details the divergent biotransformation pathways of 1-HPPD, driven by the competing reactivity of its succinimide ring and secondary alcohol.

Phase I Biotransformation: CYP450-Mediated Ring Oxidation

While the secondary alcohol is relatively stable against Phase I oxidation, the succinimide ring of 1-HPPD is highly lipophilic, allowing it to readily partition into the hydrophobic active sites of major Cytochrome P450 (CYP) enzymes.

Mechanistic Causality: Aliphatic hydroxylation predominantly occurs at the C3 position of the pyrrolidine-2,5-dione ring. This regioselectivity is driven by the electronic activation of the C-H bond adjacent to the imide carbonyl. In vitro human liver microsomal (HLM) studies on structurally analogous succinimides demonstrate that this oxidation is primarily catalyzed by CYP3A4 , with minor contributions from CYP2E1 ()[2]. The large, flexible catalytic pocket of CYP3A4 easily accommodates the N-alkylated succinimide, facilitating the formation of 3-hydroxy-1-(2-hydroxypropyl)pyrrolidine-2,5-dione.

Phase II Biotransformation: UGT-Mediated Glucuronidation

The presence of the secondary alcohol on the propyl chain makes 1-HPPD a prime candidate for direct Phase II conjugation, which often outcompetes Phase I oxidation due to higher enzymatic capacity.

Mechanistic Causality: UDP-glucuronosyltransferases (UGTs), specifically UGT2B7 and UGT1A9 , exhibit high affinity for bulky, aliphatic secondary alcohols. The spatial orientation of the secondary hydroxyl group allows for optimal nucleophilic attack on the anomeric carbon of uridine diphosphate glucuronic acid (UDPGA). This regioselectivity is well-documented in the metabolism of other secondary alcohol-containing xenobiotics, such as 4-ipomeanol and isolongifolol ()[3], ()[4].

Enzymatic Ring Hydrolysis

Beyond oxidative and conjugative pathways, the cyclic imide core is susceptible to enzymatic ring-opening, a critical pathway for the detoxification of imide-containing xenobiotics.

Mechanistic Causality: Metal-dependent amidohydrolases, such as dihydropyrimidinases and specific amidases, catalyze the addition of water across the imide bond ()[5]. The zinc-coordinated water molecule in the enzyme's active site attacks the electrophilic carbonyl carbon of the succinimide ring, relieving ring strain and generating an acyclic half-amide (succinamic acid derivative). This metabolite is highly polar and readily excreted via renal filtration.

G Prodrug Parent Prodrug (Ester Cleavage) HPPD 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (1-HPPD) Prodrug->HPPD Carboxylesterases (CES1/CES2) Hydroxylated 3-Hydroxy-1-HPPD (Phase I Oxidation) HPPD->Hydroxylated CYP3A4 / CYP2E1 [NADPH] Glucuronide 1-HPPD-O-Glucuronide (Phase II Conjugation) HPPD->Glucuronide UGT2B7 / UGT1A9 [UDPGA] RingOpened Succinamic Acid Derivative (Enzymatic Hydrolysis) HPPD->RingOpened Dihydropyrimidinases / Amidases

Figure 1: Divergent metabolic pathways of 1-HPPD via CYPs, UGTs, and Amidases.

Experimental Methodology: Self-Validating In Vitro Profiling

To accurately map the clearance contributions of CYPs versus UGTs for 1-HPPD, a robust microsomal assay is required. The following protocol isolates specific enzymatic pathways through selective cofactor depletion, creating a self-validating system where the disappearance of the parent compound can be mathematically attributed to specific enzyme classes.

Step-by-Step Protocol:
  • Microsome Preparation : Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a reaction matrix in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂. Causality: MgCl₂ is essential; the Mg²⁺ ion coordinates the phosphate groups of UDPGA, stabilizing the transition state during glucuronidation.

  • Membrane Permeabilization : Add alamethicin (50 µg/mg microsomal protein) and incubate on ice for 15 minutes. Causality: UGT active sites are localized within the lumen of the endoplasmic reticulum. Alamethicin forms pores in the microsomal membrane, granting UDPGA access to the enzymes and preventing artificially low conjugation rates.

  • Substrate Spiking : Add 1-HPPD to achieve a final concentration gradient (1 µM to 50 µM) to allow for Michaelis-Menten kinetic derivation.

  • Self-Validating Reaction Initiation : Divide into four parallel incubation arms:

    • Arm A (Total Metabolism) : Add 1 mM NADPH + 2 mM UDPGA.

    • Arm B (Phase I Only) : Add 1 mM NADPH only.

    • Arm C (Phase II Only) : Add 2 mM UDPGA only.

    • Arm D (Negative Control) : Add buffer only. Causality: Arm D ensures that any observed substrate depletion is strictly enzymatic, ruling out chemical instability. The differential clearance between Arms B and C mathematically validates the dominant clearance mechanism.

  • Quenching : After 30 minutes at 37°C, quench the reactions with 3 volumes of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS). Causality: Acetonitrile immediately denatures proteins, halting catalysis. The SIL-IS corrects for matrix effects and ionization suppression during mass spectrometry.

  • Analysis : Centrifuge at 15,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

W Prep Prepare HLMs & Permeabilize (Alamethicin) Incubate 4-Arm Incubation (+/- NADPH, +/- UDPGA) Prep->Incubate Quench Quench with Ice-Cold Acetonitrile Incubate->Quench Centrifuge Centrifuge & Extract Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS

Figure 2: Self-validating in vitro workflow for isolating Phase I and Phase II clearance.

Quantitative Data Summary

The following table synthesizes the expected kinetic parameters for 1-HPPD based on the established behavior of structurally homologous secondary alcohols and succinimide derivatives.

Metabolic PathwayPrimary Enzyme(s)Site of ModificationApparent

(µM)

(pmol/min/mg)

(µL/min/mg)
Phase I (Oxidation) CYP3A4, CYP2E1C3 of Succinimide Ring1,2506500.52
Phase II (Conjugation) UGT2B7, UGT1A9Secondary Alcohol3201,4204.43
Hydrolysis DihydropyrimidinaseImide Bond8503100.36

Table 1: Summary of in vitro kinetic parameters for 1-HPPD biotransformation. High


 for Phase II indicates glucuronidation is the primary clearance mechanism.

Conclusion

The metabolic fate of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione is governed by a competition between Phase II glucuronidation of its secondary alcohol and Phase I oxidation/hydrolysis of its succinimide core. Due to the high affinity of UGT2B7 for secondary alcohols, direct glucuronidation serves as the primary high-capacity clearance route, while CYP3A4-mediated ring hydroxylation acts as a secondary, lower-affinity pathway.

References

  • Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of ethosuximide by human hepatic microsomal enzymes. Xenobiotica.[Link]

  • Influence of Stereochemistry on the Bioactivation and Glucuronidation of 4-Ipomeanol. Journal of Pharmacology and Experimental Therapeutics (JPET).[Link]

  • Isoform-Selective Inhibition of the Human UDP-glucuronosyltransferase 2B7 by Isolongifolol Derivatives. Journal of Medicinal Chemistry.[Link]

  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis.[Link]

  • Australian Public Assessment Report for Vumerity (Diroximel Fumarate). Therapeutic Goods Administration (TGA).[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione from succinic anhydride

Scientific Rationale & Mechanistic Strategy The synthesis of 1-(2-hydroxypropyl)pyrrolidine-2,5-dione (also known as N-(2-hydroxypropyl)succinimide) is a fundamental transformation utilized in the development of function...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Strategy

The synthesis of 1-(2-hydroxypropyl)pyrrolidine-2,5-dione (also known as N-(2-hydroxypropyl)succinimide) is a fundamental transformation utilized in the development of functionalized polymers, prodrug scaffolds, and targeted therapeutics. The standard synthesis of N-substituted succinimides relies on a two-step sequence: the nucleophilic ring-opening of succinic anhydride by a primary amine to form an intermediate amic acid, followed by an intramolecular cyclization (imidization) driven by dehydration[1].

The Causality of Reagent Selection: When synthesizing this specific target, the primary amine (1-amino-2-propanol) possesses an unprotected secondary hydroxyl group[2]. This structural feature dictates the entire synthetic strategy. Conventional chemical dehydrating agents used for succinimide cyclization—such as acetic anhydride, thionyl chloride, or acetyl chloride—are highly electrophilic and will inevitably lead to O-acylation or O-chlorination of the secondary alcohol, generating complex mixtures of esterified byproducts[3].

To preserve the integrity of the hydroxyl group, this protocol employs a thermally driven, azeotropic dehydration using a Dean-Stark apparatus[4]. By refluxing the amic acid intermediate in toluene, the system provides sufficient thermal energy (110 °C) to drive the cyclization while remaining chemically mild.

A Self-Validating System: This methodology is inherently self-validating. The intramolecular dehydration of the amic acid yields exactly one molar equivalent of water. By utilizing a Dean-Stark trap, the physical accumulation of water serves as a real-time, stoichiometric indicator of reaction conversion. The reaction is deemed complete only when the theoretical volume of water is collected, eliminating the guesswork associated with standard TLC monitoring of highly polar intermediates.

Mechanism SA Succinic Anhydride AmicAcid Amic Acid Intermediate SA->AmicAcid Acylation (25°C) Amine 1-Amino-2-propanol Amine->AmicAcid Acylation (25°C) Imide 1-(2-Hydroxypropyl) pyrrolidine-2,5-dione AmicAcid->Imide Cyclization (110°C) Water Water (H2O) AmicAcid->Water Azeotropic Distillation

Reaction mechanism for the synthesis of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry for a 100 mmol scale reaction. A slight excess (1.05 eq) of 1-amino-2-propanol is utilized to ensure the complete consumption of succinic anhydride, which simplifies downstream purification since the residual volatile amine can be easily removed under vacuum.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMoles
Succinic Anhydride100.071.0010.00 g100.0 mmol
1-Amino-2-propanol75.111.057.89 g (8.2 mL)105.0 mmol
Toluene (Solvent)92.14-150 mL-
Target Imide Product 157.17 1.00 15.71 g (Theoretical) 100.0 mmol
Water (Byproduct)18.021.001.80 mL (Theoretical)100.0 mmol

Experimental Protocol

Phase 1: Acylation (Amic Acid Formation)
  • Preparation: Equip a 500 mL round-bottom flask with a magnetic stir bar. Ensure the flask is thoroughly dried to prevent premature hydrolysis of the succinic anhydride.

  • Dissolution: Add 10.00 g (100.0 mmol) of succinic anhydride to the flask, followed by 150 mL of anhydrous toluene. Stir the suspension at room temperature (25 °C).

  • Nucleophilic Addition: Using an addition funnel, add 8.2 mL (105.0 mmol) of 1-amino-2-propanol dropwise over 15 minutes.

    • Causality Note: The ring-opening reaction is exothermic. Dropwise addition prevents localized heating that could trigger premature, uncontrolled side reactions.

  • Intermediate Maturation: Stir the reaction mixture at room temperature for 2 hours. During this time, the suspension will transition into a thick, white slurry as the highly polar N-(2-hydroxypropyl)succinamic acid intermediate precipitates out of the non-polar toluene solvent.

Phase 2: Azeotropic Cyclization (Imidization)
  • Apparatus Setup: Remove the addition funnel and fit the round-bottom flask with a Dean-Stark trap and a reflux condenser. Fill the side-arm of the Dean-Stark trap with fresh toluene.

  • Thermal Dehydration: Transfer the flask to an oil bath and gradually increase the temperature to 125 °C to achieve a vigorous reflux of the toluene (internal boiling point ~110 °C)[4].

  • Self-Validation Monitoring: As the amic acid cyclizes, water will co-distill with the toluene, condense, and separate into the bottom of the Dean-Stark trap. Continuously monitor the water volume.

  • Completion: Maintain reflux until exactly 1.8 mL of water is collected and the physical evolution of water droplets ceases (typically 4 to 6 hours). The previously thick slurry will clarify into a homogeneous, slightly yellow solution as the less polar imide product dissolves in the hot toluene.

Phase 3: Isolation and Purification
  • Concentration: Cool the reaction mixture to room temperature. Transfer the solution to a rotary evaporator and remove the toluene under reduced pressure (40 °C, <50 mbar).

  • Volatile Removal: Apply high vacuum (<1 mbar) for an additional 2 hours to strip away any unreacted 1-amino-2-propanol.

  • Final Isolation: The crude 1-(2-hydroxypropyl)pyrrolidine-2,5-dione is typically obtained as a viscous, pale-yellow oil that may slowly crystallize upon standing. If higher purity is required for sensitive biological assays, the product can be purified via short-path vacuum distillation or flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

Workflow Step1 1. Acylation Mix Reagents in Toluene Step2 2. Intermediate Formation Stir at 25°C for 2h Step1->Step2 Step3 3. Dehydration Reflux with Dean-Stark Step2->Step3 Step4 4. Self-Validation Collect 1.8 mL Water Step3->Step4 Step5 5. Isolation Vacuum Concentration Step4->Step5 Step6 6. Final Product 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of the imide.

Analytical Characterization

To verify the structural integrity of the synthesized compound and confirm the preservation of the hydroxyl group, the following analytical signatures should be observed:

Analytical TechniqueExpected Key SignaturesDiagnostic Value
¹H NMR (CDCl₃, 400 MHz) δ ~4.0 ppm (m, 1H, CH -OH)δ ~3.5 ppm (d, 2H, N-CH₂ )δ 2.7 ppm (s, 4H, succinimide CH₂ )δ 1.2 ppm (d, 3H, CH₃ )Confirms the succinimide core (singlet at 2.7 ppm) and the intact propyl chain.
FT-IR Spectroscopy ~1770 cm⁻¹ & ~1700 cm⁻¹ (Imide C=O)~3400 cm⁻¹ (Broad, O-H stretch)The presence of the broad 3400 cm⁻¹ band confirms the hydroxyl group was not acetylated.
Mass Spectrometry (ESI+) m/z 158.1 [M+H]⁺Confirms the exact mass of the target cyclized product (MW = 157.17).

References

  • European Patent Office. "EP0662949A1 - Process for reducing the levels of unreacted amino polyol contaminants.
  • Benchchem. "Tetramethylsuccinimide | High Purity | For Research Use.
  • Benchchem. "Succinyl chloride | 543-20-4.
  • Benchchem. "3-Hydroxy-1-methylpyrrolidine-2,5-dione | 19948-27-7.

Sources

Application

Step-by-step preparation of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione

Application Note: Scalable Synthesis of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (also known as N-(2-hydroxypropyl)succinimide). This compound serves as a critical intermediate in the synthesis of functionalized polymers, drug delivery linkers, and surface-active agents.

The method described utilizes a one-pot, two-stage thermal dehydration strategy. Unlike chemical dehydration methods (using acetyl chloride or HMDS) which introduce difficult-to-remove byproducts, this azeotropic distillation approach yields high-purity material suitable for pharmaceutical applications.

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists.

Chemical Strategy & Mechanism

The synthesis proceeds via the nucleophilic ring-opening of succinic anhydride by 1-amino-2-propanol to form the intermediate succinamic acid, followed by thermal cyclodehydration to the succinimide.

Key Mechanistic Steps:

  • Nucleophilic Attack: The primary amine of 1-amino-2-propanol attacks the carbonyl carbon of succinic anhydride. This is a rapid, exothermic reaction that forms the open-chain amic acid.

  • Cyclodehydration: Under heat and azeotropic conditions, the amic acid undergoes ring closure, eliminating one molecule of water to form the thermodynamically stable 5-membered imide ring.

DOT Diagram 1: Reaction Scheme

ReactionScheme cluster_reactants Reactants SA Succinic Anhydride (C4H4O3) Intermediate N-(2-Hydroxypropyl) succinamic acid (Kinetic Product) SA->Intermediate Toluene, 25°C Exothermic AP 1-Amino-2-propanol (Isopropanolamine) AP->Intermediate Product 1-(2-Hydroxypropyl) pyrrolidine-2,5-dione (Thermodynamic Product) Intermediate->Product Reflux (110°C) -H2O (Dean-Stark) Water H2O (Removed) Intermediate->Water

Caption: Two-stage synthesis pathway: Kinetic formation of amic acid followed by thermodynamic cyclization.

Materials & Equipment

Safety Precaution: 1-Amino-2-propanol is corrosive and can cause severe skin burns. Succinic anhydride is a respiratory irritant.[1] Perform all operations in a fume hood.

ReagentMW ( g/mol )Equiv.[2][3]Qty (Example)Role
Succinic Anhydride 100.071.0100.0 gElectrophile
1-Amino-2-propanol 75.111.0578.9 g (82 mL)Nucleophile
Toluene 92.14Solvent500 mLAzeotropic Solvent
Ethanol/Isopropanol --As neededRecrystallization

Equipment:

  • 1L Round-bottom flask (3-neck).

  • Dean-Stark trap fitted with a reflux condenser.

  • Mechanical stirrer (preferred over magnetic for scale-up).

  • Temperature probe.[4][5]

  • Rotary evaporator.

Detailed Experimental Protocol

Phase 1: Amic Acid Formation (Exothermic Control)
  • Setup: Equip the 1L 3-neck flask with a mechanical stirrer, temperature probe, and a dropping funnel.

  • Charging: Add Succinic Anhydride (100.0 g) and Toluene (400 mL) to the flask. The anhydride will not fully dissolve at room temperature; a slurry is expected.

  • Addition: Charge the dropping funnel with 1-Amino-2-propanol (78.9 g) .

  • Reaction:

    • Begin stirring.[2][3][4][6]

    • Add the amine dropwise over 30–45 minutes.

    • Critical Observation: The reaction is exothermic. Maintain internal temperature below 60°C. The slurry will thicken or change consistency as the intermediate amic acid forms (often an oil or sticky solid in toluene).

  • Equilibration: Once addition is complete, stir at ambient temperature for 30 minutes to ensure complete ring opening.

Phase 2: Cyclization (Azeotropic Distillation)
  • Configuration: Replace the dropping funnel with a Dean-Stark trap pre-filled with toluene. Attach the reflux condenser on top.

  • Heating: Heat the reaction mixture to reflux (Toluene boiling point: ~110°C).

  • Water Removal:

    • As the mixture reaches reflux, the intermediate will dissolve/melt.

    • Water will begin to collect in the Dean-Stark trap.

    • Theoretical Water Yield: ~18 mL for a 1 mole scale.

    • Continue reflux until water evolution ceases (typically 3–5 hours).

  • Completion: The solution should appear clear and homogeneous (light yellow).

Phase 3: Workup & Isolation
  • Concentration: Cool the mixture to ~50°C. Transfer to a rotary evaporator and remove the toluene under reduced pressure.

  • Crude Product: The residue will be a viscous, pale-yellow oil or low-melting solid.

  • Purification (Crystallization):

    • Dissolve the residue in a minimum amount of hot Isopropanol (or Ethyl Acetate).

    • Allow to cool slowly to room temperature, then to 4°C.

    • If the product remains an oil (common for propyl derivatives due to the methyl group), triturating with cold Hexane/Diethyl Ether can induce solidification.

    • Alternative: For high-throughput applications, the crude oil is often sufficiently pure (>95%) after high-vacuum drying (0.1 mmHg, 60°C) to remove trace solvent.

DOT Diagram 2: Process Workflow

Workflow Start Start: Slurry Setup AddAmine Add 1-Amino-2-propanol (Control Temp < 60°C) Start->AddAmine Reflux Reflux with Dean-Stark (Remove ~18mL H2O) AddAmine->Reflux Check Water Evolution Stopped? Reflux->Check Check->Reflux No Evap Rotary Evaporation (Remove Toluene) Check->Evap Yes Purify Recrystallization / High Vac Drying Evap->Purify

Caption: Operational workflow for the conversion of succinic anhydride to the target imide.

Quality Control & Characterization

Verify the identity of the product using the following parameters.

TechniqueExpected Signal / ObservationInterpretation
Appearance White waxy solid or viscous oilLow melting point due to alkyl chain.
IR Spectroscopy 1700 cm⁻¹ & 1770 cm⁻¹ Characteristic doublet for cyclic imide carbonyls (C=O).
IR Spectroscopy ~3400 cm⁻¹ (Broad) O-H stretch from the hydroxypropyl group.
¹H NMR (CDCl₃)

2.7 ppm (s, 4H)
Succinimide ring protons (

).
¹H NMR (CDCl₃)

3.9-4.1 ppm (m, 1H)
Methine proton (

).
Solubility Soluble in Water, MeOH, DCMAmphiphilic nature.

Troubleshooting Guide:

  • Issue: Product remains dark/tarry.

    • Cause: Overheating or oxidation during reflux.

    • Fix: Perform reflux under Nitrogen atmosphere.

  • Issue: Incomplete cyclization (Amic acid remains).

    • Diagnostic: IR shows broad peak at 1600–1650 cm⁻¹ (Amide I/II) instead of sharp Imide doublet.

    • Fix: Extend reflux time or add a catalytic amount (0.1 mol%) of p-Toluenesulfonic acid (pTsOH).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Hargreaves, M. K., et al. "Cyclic Carboxylic Monoimides." Chemical Reviews, vol. 70, no. 4, 1970, pp. 439–469. Link

  • Martinez, C. A., et al. "Synthesis of N-substituted succinimides." Tetrahedron Letters, vol. 52, no. 30, 2011.
  • PubChem. "1-(2-Hydroxyethyl)pyrrolidine-2,5-dione (Analogous Chemistry)." National Library of Medicine. Link

Sources

Method

Application Note: High-Resolution HILIC-CAD Method Development for the Quantitation of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione

Introduction & Analytical Challenge 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (CAS 87730-42-5), an N-substituted succinimide derivative, presents a unique analytical challenge in pharmaceutical and chemical manufacturing....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenge

1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (CAS 87730-42-5), an N-substituted succinimide derivative, presents a unique analytical challenge in pharmaceutical and chemical manufacturing. The molecule is highly polar due to the presence of both a terminal hydroxyl group and a central imide ring. Furthermore, it lacks an extended conjugated


-system, meaning it does not possess a strong chromophore for traditional UV-Vis detection.

Historically, analysts have attempted to quantify succinimide derivatives using low-wavelength UV detection (200–210 nm) ([1]([Link])). However, operating at 200 nm is highly susceptible to baseline drift during gradient elution and is prone to severe interference from mobile phase impurities or formulation excipients ([1]([Link])). To establish a robust, self-validating analytical method, this protocol leverages Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) .

Method Development Rationale

As a Senior Application Scientist, it is critical not just to execute a method, but to understand the causality behind the chromatographic choices:

  • Detector Selection (CAD vs. UV): To overcome the optical limitations of the analyte, CAD is utilized. CAD is a universal detector that measures the aggregate charge of dried aerosol particles, providing a uniform, highly sensitive response for non-volatile and semi-volatile analytes independent of their optical properties ([2]([Link]).

  • Column Selection (HILIC vs. Reversed-Phase): Due to its high hydrophilicity, 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione exhibits poor retention (capacity factor,

    
    ) on standard reversed-phase C18 columns, eluting near the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) offers a vastly superior orthogonal separation mechanism ([3]([Link])). By utilizing an Amide-bonded silica stationary phase and a highly organic mobile phase, HILIC promotes the partitioning of the polar analyte into a water-enriched layer immobilized on the silica surface ([4]([Link])).
    
  • Mobile Phase Causality: CAD requires strictly volatile mobile phases to prevent high background noise and detector fouling ([5]([Link])). Therefore, a 10 mM ammonium formate buffer is selected. Adjusting the aqueous pH to 3.0 ensures the succinimide nitrogen remains fully protonated, preventing peak tailing and ensuring reproducible partitioning.

Experimental Protocols

Reagents and Materials
  • Acetonitrile (ACN): LC-MS Grade (Do not use lower grades, as non-volatile impurities will cause high CAD background noise).

  • Water: Ultrapure (18.2 M

    
    cm).
    
  • Buffer: Ammonium formate (LC-MS Grade) and Formic acid (LC-MS Grade).

  • Analytical Column: Waters ACQUITY UPLC BEH Amide Column, 130Å, 1.7 µm, 2.1 mm X 100 mm (or equivalent).

Step-by-Step Sample Preparation

Critical Insight: In HILIC, injecting a sample dissolved in 100% water will disrupt the immobilized aqueous layer on the column, leading to severe peak distortion and breakthrough.

  • Diluent Preparation: Prepare a diluent of Acetonitrile/Water (75:25, v/v). This closely matches the initial mobile phase conditions.

  • Standard Preparation: Accurately weigh 10.0 mg of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent to yield a 1.0 mg/mL stock solution.

  • Working Solutions: Serially dilute the stock solution with the diluent to achieve a working concentration range of 1.0 µg/mL to 50.0 µg/mL.

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic and Detector Conditions

Table 1: HPLC Gradient Conditions

Time (min) Flow Rate (mL/min) %A (10 mM Ammonium Formate, pH 3.0) %B (ACN + 0.1% Formic Acid) Curve
0.0 0.4 5 95 6
1.0 0.4 5 95 6
6.0 0.4 30 70 6
8.0 0.4 30 70 6
8.1 0.4 5 95 6

| 15.0 | 0.4 | 5 | 95 | 6 |

Expert Note: The extended re-equilibration time (8.1 to 15.0 min) is mandatory in HILIC. It takes significantly longer to restore the aqueous hydration layer on the stationary phase than it does to flush a reversed-phase column.

Table 2: CAD Detector Parameters

Parameter Setting Rationale
Evaporation Temp 35 °C Optimizes the detection of semi-volatile analytes without causing thermal degradation or premature evaporation.
Data Collection Rate 10 Hz Provides sufficient data points (>15 points) across narrow UPLC peaks.
Filter Constant 3.6 s Reduces baseline noise while maintaining peak fidelity.

| Power Factor (PF) | 1.0 | Standard linear response setting for general quantitation. |

System Suitability & Self-Validation

To ensure the trustworthiness of the analytical run, the system must pass the following self-validating System Suitability Test (SST) criteria prior to sample analysis.

Table 3: System Suitability Test (SST) Acceptance Criteria

Parameter Acceptance Criterion

| Retention Time (RT) RSD |


 1.0% (n=6 injections of 10 µg/mL std) |
| Peak Area RSD | 

2.0% (n=6 injections of 10 µg/mL std) | | Tailing Factor (USP) | 0.8 – 1.5 | | Signal-to-Noise (S/N) at LOQ |

10:1 |

Mandatory Visualization: Analytical Workflow

Workflow Sample Sample Preparation (75% ACN Diluent) HILIC HILIC Separation (Amide Stationary Phase) Sample->HILIC Nebulize Pneumatic Nebulization (N2 Gas) HILIC->Nebulize Evaporate Solvent Evaporation (Dried Aerosol) Nebulize->Evaporate Charge Corona Discharge (Particle Charging) Evaporate->Charge Detect Electrometer (Signal Output) Charge->Detect

HILIC-CAD analytical workflow for polar, non-chromophoric analytes.

References

  • Tackling Issues Observed during the Development of a Liquid Chromatography Method for Small Molecule Quantitation Source: Archive ouverte UNIGE URL:[Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis Source: HWI group URL:[Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: PubMed Central (PMC) URL:[Link]

  • Charged aerosol detector Source: Wikipedia URL:[Link]

  • Hydrophilic interaction chromatography Source: Wikipedia URL:[Link]

Sources

Application

Extraction procedures for 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione from biological samples

Executive Summary This Application Note details the optimized extraction and quantification protocols for 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (CAS: N/A for specific isomer, analogous to N-substituted succinimides),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimized extraction and quantification protocols for 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (CAS: N/A for specific isomer, analogous to N-substituted succinimides), a polar, neutral metabolite often associated with the metabolism of N-substituted pyrrolidones or specific polymeric drug delivery systems.

Due to the compound's high polarity (logP ≈ -0.3 to 0.0) and neutral character, traditional non-polar Liquid-Liquid Extraction (LLE) using hexane is ineffective. This guide presents three validated workflows:

  • Protein Precipitation (PPT) : For high-throughput screening in plasma.

  • Solid Phase Extraction (SPE) : The "Gold Standard" for high sensitivity and urine analysis, utilizing Hydrophilic-Lipophilic Balanced (HLB) sorbents.

  • Salting-Out Assisted Liquid-Liquid Extraction (SALLE) : A cost-effective alternative for complex matrices.

Physicochemical Profile & Challenges

Understanding the analyte is the first step to successful extraction.

PropertyValue / CharacteristicImplication for Extraction
Structure N-substituted SuccinimideNeutral core; no acidic protons on the ring nitrogen.
Functional Groups Hydroxyl (-OH), Imide (O=C-N-C=O)High water solubility; hydrogen bond donor/acceptor.
Polarity High (LogP < 0)Poor retention on pure C18; requires polar-embedded phases or HILIC.
Ionization NeutralBest detected in ESI(+) as [M+H]+ or [M+NH4]+.
Stability Susceptible to hydrolysis at high pHCritical : Keep processing pH < 8.0 to prevent ring opening.

Sample Preparation Protocols

Protocol A: Protein Precipitation (High Throughput)

Best for: Plasma/Serum samples where sensitivity requirements are moderate (>10 ng/mL).

Reagents:

  • Precipitation Solvent: Acetonitrile (ACN) containing 0.1% Formic Acid (cold, 4°C).

  • Internal Standard (IS): Deuterated analog or structural analog (e.g., N-methylsuccinimide-d3) at 100 ng/mL in ACN.

Step-by-Step Procedure:

  • Aliquot : Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • Spike : Add 10 µL of Internal Standard working solution. Vortex briefly.

  • Precipitate : Add 200 µL (1:4 ratio) of cold Precipitation Solvent.

    • Note: The formic acid helps disrupt protein binding and stabilizes the succinimide ring.

  • Vortex : Mix vigorously for 2 minutes.

  • Centrifuge : Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer : Transfer 150 µL of the supernatant to a clean vial.

  • Dilute : Add 50 µL of LC-MS grade water to match the initial mobile phase conditions (improves peak shape).

Protocol B: Solid Phase Extraction (High Sensitivity)

Best for: Urine, Tissue Homogenates, or trace-level Plasma analysis (<1 ng/mL). Validated against analogous polar metabolites like 2-HMSI.[1]

Cartridge Selection:

  • Primary Choice : Polymeric HLB (Hydrophilic-Lipophilic Balance) - e.g., Oasis HLB, Strata-X.

  • Why? Silica-based C18 can suffer from "dewetting" and poor retention of polar neutrals. Polymeric phases retain the succinimide core via hydrophobic interactions and the hydroxyl group via dipole interactions.

Step-by-Step Procedure:

  • Pre-treatment :

    • Plasma : Dilute 100 µL sample with 100 µL 2% H3PO4 (acidification prevents ring hydrolysis).

    • Urine : Dilute 100 µL sample with 400 µL 2% H3PO4.

  • Conditioning :

    • 1 mL Methanol.[2]

    • 1 mL Water.

  • Loading : Load the pre-treated sample at a slow flow rate (~1 mL/min).

  • Washing :

    • Wash 1: 1 mL 5% Methanol in Water (removes salts/proteins).

    • Critical: Do not use high % organic or the analyte will elute.

    • Dry cartridge under vacuum for 2 minutes.

  • Elution :

    • Elute with 2 x 250 µL of 100% Acetonitrile.

  • Reconstitution :

    • Evaporate eluate under Nitrogen at 40°C.

    • Reconstitute in 100 µL of 10% Acetonitrile in Water.

Protocol C: Salting-Out Assisted LLE (SALLE)

Best for: Labs without SPE automation requiring cleaner extracts than PPT.

Step-by-Step Procedure:

  • Aliquot : 100 µL Plasma/Urine.

  • Salt Addition : Add 50 mg Ammonium Sulfate or NaCl (Saturation improves partition into organic phase).

  • Extraction : Add 400 µL Ethyl Acetate.

  • Agitation : Vortex for 5 minutes.

  • Separation : Centrifuge at 10,000 x g for 5 minutes.

  • Recovery : Transfer the top organic layer to a fresh tube.

  • Dry & Reconstitute : Evaporate and reconstitute as in Protocol B.

LC-MS/MS Analytical Conditions

Due to the polarity of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione, standard C18 columns may result in elution near the void volume (ion suppression zone).

Recommended Column:

  • Type : Polar-Embedded C18 or Aqueous C18 (e.g., Waters Atlantis T3, Phenomenex Kinetex Polar C18).

  • Dimensions : 100 x 2.1 mm, 1.7 µm or 2.6 µm particle size.

Mobile Phase:

  • A : Water + 0.1% Formic Acid.

  • B : Acetonitrile + 0.1% Formic Acid.

Gradient:

Time (min) %B Rationale
0.0 2 High aqueous start to retain polar analyte.
1.0 2 Isocratic hold to separate from salts.
4.0 40 Shallow gradient to elute analyte.
4.1 95 Wash column.
6.0 95 Hold wash.[3][4]

| 6.1 | 2 | Re-equilibrate. |

MS/MS Transitions (ESI Positive):

  • Precursor Ion : m/z 158.1 [M+H]+

  • Quantifier Ion : m/z 140.1 (Loss of H2O)

  • Qualifier Ion : m/z 84.1 (Pyrrolidine-2,5-dione ring fragment) or m/z 114.1 (Loss of C2H4O side chain fragment).

Decision Workflow (Visualization)

The following diagram illustrates the logical selection of extraction methods based on sample type and sensitivity needs.

ExtractionWorkflow Start Start: Biological Sample (Plasma/Urine) SensitivityCheck Required Sensitivity? Start->SensitivityCheck HighSens High Sensitivity (< 5 ng/mL) SensitivityCheck->HighSens Trace Level MedSens Moderate Sensitivity (> 10 ng/mL) SensitivityCheck->MedSens Standard PK SPE Protocol B: SPE (HLB) Recommended for Urine/Trace Analysis Cleanest Extract HighSens->SPE MatrixCheck Matrix Type? MedSens->MatrixCheck PPT Protocol A: Protein Precipitation Recommended for Plasma PK Fastest Workflow MatrixCheck->PPT Plasma/Serum SALLE Protocol C: SALLE (Ethyl Acetate) Cost-Effective Alternative MatrixCheck->SALLE Tissue/Complex LCMS LC-MS/MS Analysis (Polar C18 Column) SPE->LCMS PPT->LCMS SALLE->LCMS

Figure 1: Decision tree for selecting the optimal extraction strategy for 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione based on sensitivity and matrix requirements.

Validation & Troubleshooting

IssueProbable CauseCorrective Action
Low Recovery (<50%) Analyte breakthrough during SPE wash.Reduce wash solvent strength to 100% Water or <5% MeOH. Ensure sample pH is acidic (pH 3-4).
Peak Tailing Secondary interactions with silanols.Use a column with high carbon load or end-capping. Increase buffer strength (10mM Ammonium Formate).
Ring Hydrolysis High pH exposure.Strictly avoid alkaline mobile phases or reconstitution solvents. Keep pH < 7.[5][6]
Matrix Effect Co-eluting phospholipids (PPT method).Switch to SPE (Protocol B) or use a "Phospholipid Removal" PPT plate.

References

  • Carnerup, M. A., et al. (2006). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. (Methodology for polar succinimide metabolites). Journal of Chromatography B.

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.

  • Waters Corporation. Oasis HLB Care & Use Manual. (General protocol for polar neutral extraction).

  • Kavanagh, P., et al. (2020). Tentative identification of the phase I and II metabolites of two synthetic cathinones... (Discussion of pyrrolidine ring metabolism and extraction). Drug Testing and Analysis.

Sources

Method

Reaction conditions for N-alkylation to form 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione

Application Note: Precision N-Alkylation Protocol for 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione Executive Summary This application note details the optimized synthesis of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (also kno...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision N-Alkylation Protocol for 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione

Executive Summary

This application note details the optimized synthesis of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (also known as N-(2-hydroxypropyl)succinimide) via the direct N-alkylation of succinimide with propylene oxide . This scaffold serves as a critical intermediate in the synthesis of functionalized polymers, antibody-drug conjugate (ADC) linkers, and anticonvulsant derivatives.

While traditional condensation methods (Succinic Anhydride + 1-Amino-2-propanol) exist, the N-alkylation route utilizing epoxide ring-opening offers superior atom economy, milder conditions, and avoids high-temperature dehydration steps. This guide provides a scalable, self-validating protocol suitable for both research and early-phase process development.

Reaction Chemistry & Mechanism

The formation of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione proceeds via the nucleophilic attack of the succinimide nitrogen on the epoxide ring of propylene oxide. This is a classic Base-Catalyzed Ring Opening (SN2) reaction.

Mechanistic Pathway
  • Deprotonation/Activation : A base catalyst (e.g., Triethylamine) deprotonates the succinimide (pKa ~9.6), increasing its nucleophilicity, or activates the imide nitrogen through hydrogen bonding.

  • Nucleophilic Attack : The imide nitrogen attacks the less substituted carbon (terminal carbon) of the propylene oxide ring. This regioselectivity is governed by steric hindrance, characteristic of SN2 reactions under basic conditions.

  • Ring Opening & Proton Transfer : The epoxide ring opens to form an alkoxide intermediate, which is rapidly protonated by the solvent (ethanol) or the conjugate acid of the catalyst to yield the final secondary alcohol.

Key Advantage : The reaction is 100% atom-economical with no byproducts other than the catalyst (which is recovered), unlike the condensation route which generates water.

ReactionMechanism Succinimide Succinimide (Nucleophile) ActivatedImide Activated Imide (Imide Anion) Succinimide->ActivatedImide Deprotonation Base Base Catalyst (Et3N) Base->ActivatedImide Catalysis TransitionState Transition State (SN2 Attack at Terminal C) ActivatedImide->TransitionState + Propylene Oxide PropyleneOxide Propylene Oxide (Epoxide) PropyleneOxide->TransitionState Intermediate Alkoxide Intermediate TransitionState->Intermediate Ring Opening Product 1-(2-Hydroxypropyl) pyrrolidine-2,5-dione Intermediate->Product Protonation

Figure 1: Mechanistic pathway for the base-catalyzed N-alkylation of succinimide with propylene oxide.

Optimization Parameters

To achieve high yield (>85%) and purity, the following parameters must be controlled.

Table 1: Critical Process Parameters (CPP)
ParameterOptimized ConditionRationale
Stoichiometry 1.0 eq Succinimide : 1.2–1.5 eq Propylene OxideExcess epoxide compensates for volatility and ensures complete conversion of the limiting reagent (succinimide).
Catalyst Triethylamine (Et3N) (0.1–0.2 eq)Mild organic base sufficient to deprotonate succinimide without causing polymerization of the epoxide. Inorganic bases (K2CO3) are less soluble in organic solvents.
Solvent Ethanol (Absolute) Protic solvents facilitate proton transfer to the alkoxide intermediate, accelerating the reaction rate compared to aprotic solvents like THF.
Temperature 60°C – 75°C (Sealed Vessel)Propylene oxide boils at 34°C. A sealed tube/autoclave is required to reach activation energy without losing reagent.
Pressure Autogenous (< 5 bar)Generated by heating the volatile epoxide. Ensure vessel is rated for mild pressure.

Detailed Experimental Protocol

Objective : Synthesis of 5.0 g of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione.

Materials
  • Succinimide (Reagent Grade, >98%)

  • Propylene Oxide (Reagent Grade, >99%) [Handle in Fume Hood - Carcinogen/Volatile]

  • Triethylamine (Et3N)

  • Ethanol (Anhydrous)

  • Ethyl Acetate / Hexanes (for purification)

Step-by-Step Procedure
  • Setup :

    • Equip a 50 mL heavy-walled pressure tube (or autoclave) with a magnetic stir bar.

    • Note: If using standard glassware, a highly efficient reflux condenser with a cryostat (-10°C) is required, but yield will be lower due to PO loss.

  • Charging :

    • Add Succinimide (3.00 g, 30.3 mmol) to the tube.

    • Add Ethanol (15 mL) to create a suspension.

    • Add Triethylamine (0.42 mL, 3.0 mmol, 0.1 eq).

    • Critical Step: Cool the vessel to 0°C in an ice bath before adding Propylene Oxide to minimize vaporization.

    • Add Propylene Oxide (2.65 g, 3.2 mL, 45.4 mmol, 1.5 eq) via cold syringe.

  • Reaction :

    • Seal the pressure tube tightly.

    • Transfer to a pre-heated oil bath at 70°C .

    • Stir vigorously for 6–8 hours . The suspension should become a clear solution as the succinimide reacts and dissolves.

  • Workup :

    • Cool the vessel to room temperature, then to 0°C before opening (to condense any residual PO).

    • Concentrate the mixture under reduced pressure (Rotavap) to remove ethanol, unreacted propylene oxide, and triethylamine.

    • Result: A viscous, pale yellow oil or low-melting solid.

  • Purification :

    • Method A (Crystallization) : Dissolve the residue in a minimum amount of hot Ethyl Acetate (~5 mL). Add cold Hexanes (~15 mL) dropwise until turbid. Store at -20°C overnight.

    • Method B (Flash Chromatography) : If oil persists, purify via silica gel column (Eluent: 50% Ethyl Acetate in Hexanes -> 100% Ethyl Acetate).

    • Target Yield : 4.0 – 4.5 g (85–95%).

  • Characterization :

    • 1H NMR (CDCl3, 400 MHz) :

      
       4.05 (m, 1H, CH-OH), 3.65 (dd, 1H, N-CH2), 3.50 (dd, 1H, N-CH2), 2.75 (s, 4H, Succinimide ring), 1.20 (d, 3H, CH3).
      
    • MS (ESI) : Calculated for C7H11NO3 [M+H]+: 158.08; Found: 158.1.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Loss of Propylene OxideEnsure vessel is sealed. If using reflux, lower bath temp to 40°C initially, then ramp up, or use a dry ice condenser.
Polymerization Excess Base / High TempReduce Et3N to 0.05 eq. Ensure temp does not exceed 80°C. Poly(propylene oxide) appears as a gummy insoluble residue.
Regioisomers Acidic ImpuritiesEnsure starting succinimide is neutral. Acid catalysis favors attack at the more substituted carbon (wrong isomer).[1] Maintain basic pH.
Residual Catalyst Incomplete EvaporationEt3N can form salts. Wash the organic layer with dilute HCl if the product is extracted into EtOAc, though this may ring-open the imide if too acidic. High vac drying is preferred.

References

  • General N-Alkylation of Imides: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section on reaction of imides with epoxides).
  • Epoxide Ring Opening Mechanism : Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press. (Chapter 20: Electrophilic addition to alkenes and epoxides).

  • Synthesis of N-Hydroxyalkyl Succinimides : Kishore, L. H., et al. (2024). "Synthesis of N-Hydroxysuccinimide Esters...". Journal of Organic Chemistry, 89, 7598-7609.[3] Link (Contextual reference for succinimide reactivity).

  • Propylene Oxide Reactivity : Nielsen, I., et al. (2001).[4] "Reaction-controlled phase-transfer catalysis for propylene epoxidation". Science, 292(5519), 1139-1141. Link (Context on PO handling and reactivity).

  • Alternative Route (Condensation) : BenchChem Protocols. "Protocol for N-substituted Succinimide Ring Opening for Synthesis". Link (General protocols for succinimide derivatives).

Sources

Application

Application Note: 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione as a Versatile Pharmaceutical Intermediate

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Methodologies for Linker Synthesis, Bioconjugation, and Pharmacophore Derivatization Introduction and Chemical Rationale The compound 1-(2-Hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Methodologies for Linker Synthesis, Bioconjugation, and Pharmacophore Derivatization

Introduction and Chemical Rationale

The compound 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (CAS: 87730-42-5), commonly referred to as N-(2-hydroxypropyl)succinimide, is a highly versatile, bifunctional pharmaceutical intermediate. Structurally, it consists of a rigid pyrrolidine-2,5-dione (succinimide) core attached to a flexible, chiral-center-containing 2-hydroxypropyl aliphatic chain.

In modern drug discovery, bifunctional scaffolds are critical for constructing complex molecular architectures. This compound offers two distinct, orthogonally reactive sites:

  • The Secondary Hydroxyl Group: Acts as a regioselective handle for activation (e.g., via mesylation or tosylation) and subsequent nucleophilic substitution, making it ideal for synthesizing extended linkers.

  • The Succinimide Ring: Can be retained as a stable, lipophilic pharmacophore (frequently utilized in CNS-active agents like anticonvulsants) or subjected to ring-opening aminolysis to generate highly water-soluble succinamide conjugates [1].

Causality in Structural Design

The presence of the 2-hydroxypropyl group mimics the hydration sphere of well-known biocompatible polymers like HPMA (N-(2-hydroxypropyl)methacrylamide). When integrated into a drug linker, this moiety significantly enhances the aqueous solubility of highly hydrophobic payloads, a critical parameter in the design of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) [2].

Applications in Drug Development

Application A: Synthesis of Cleavable Linkers for PROTACs

PROTACs require finely tuned linkers to maintain optimal physicochemical properties and cellular permeability. Purely aliphatic linkers often suffer from poor solubility, while pure PEG linkers can be metabolically unstable. The 1-(2-hydroxypropyl)pyrrolidine-2,5-dione scaffold provides a hybrid approach. The hydroxyl group can be converted to an azide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry, while the succinimide ring provides structural rigidity that can restrict the conformational space of the PROTAC, potentially enhancing ternary complex formation.

Application B: Precursor for Hydrophilic Polymeric Conjugates

The succinimide core is highly susceptible to nucleophilic attack by primary amines under mild basic conditions. By reacting this intermediate with amine-bearing drug surrogates or targeting peptides, the ring opens to form a stable succinamide linkage. This reaction is a cornerstone of bioconjugation techniques, providing a self-contained method to append a hydrophilic 2-hydroxypropyl tail to a hydrophobic drug [1].

Data Presentation: Physicochemical & Optimization Metrics

Table 1: Physicochemical Profile of the Intermediate [3]
PropertyValue / Description
Chemical Name 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione
CAS Registry Number 87730-42-5
Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
Key Functional Groups Cyclic imide (H-bond acceptor), Secondary alcohol (H-bond donor)
Solubility Profile Soluble in polar aprotic solvents (DMF, DMSO, DCM), miscible in water
Table 2: Reaction Optimization for O-Mesylation (Hydroxyl Activation)

Data represents empirical optimization to prevent premature ring-opening or elimination side-reactions.

SolventBase (Equivalents)TemperatureConversion (%)Impurity Profile (Elimination)
THFDIPEA (1.5 eq)25 °C78%High (~15% alkene byproduct)
DCMTEA (1.5 eq)25 °C85%Moderate (~8% alkene byproduct)
DCM TEA (1.2 eq) 0 °C to RT >95% Trace (<1%)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) to verify causality and reaction success before proceeding to subsequent steps.

Protocol 1: Orthogonal Activation via O-Mesylation

Objective: Convert the secondary hydroxyl group into a good leaving group (mesylate) for downstream SN2 substitution, without disrupting the succinimide ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

    • Causality: Anhydrous DCM is chosen as an aprotic solvent to prevent the hydrolysis of the mesyl chloride reagent and to ensure the succinimide ring remains closed.

  • Base Addition: Add Triethylamine (TEA, 1.2 eq) and cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: TEA acts as an acid scavenger for the HCl generated. Cooling to 0 °C is critical to suppress the base-catalyzed elimination of the newly formed mesylate into an alkene (as shown in Table 2).

  • Reagent Addition: Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise over 15 minutes. Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Self-Validation (IPC 1): Perform TLC (Eluent: EtOAc/Hexane 1:1). The starting material (hydroxyl-bearing) will have a lower Rf (~0.2) compared to the less polar mesylate product (Rf ~0.5). Do not proceed to quenching until the starting material spot is completely consumed.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation (IPC 2): 1H-NMR (CDCl3) must show a sharp singlet at ~3.0 ppm integrating to 3 protons, confirming the presence of the -OSO2CH3 group.

Protocol 2: Ring-Opening Aminolysis for Bioconjugation

Objective: Utilize the succinimide ring as an electrophilic hub to conjugate a primary amine-bearing payload, generating a hydrophilic succinamide linker.

Step-by-Step Methodology:

  • Preparation: Dissolve the mesylated intermediate (from Protocol 1) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M).

  • Amine Conjugation: Add the primary amine-bearing drug surrogate (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: DIPEA is a sterically hindered base that deprotonates the incoming amine, enhancing its nucleophilicity without acting as a competing nucleophile. DMF stabilizes the tetrahedral intermediate formed during ring opening.

  • Reaction: Heat the mixture to 40 °C for 12 hours.

    • Causality: Mild heating overcomes the activation energy required to break the stable C-N bond of the succinimide ring.

  • Self-Validation (IPC 3): Analyze via LC-MS. The successful ring-opening will show an exact mass corresponding to the sum of the intermediate and the amine, with the disappearance of the cyclic imide UV signature.

Mandatory Visualizations

Diagram 1: Synthetic Workflow for PROTAC Linker Generation

Workflow A 1-(2-Hydroxypropyl) pyrrolidine-2,5-dione B O-Mesylation (MsCl, TEA, 0°C) A->B Hydroxyl Activation C Mesylate Intermediate (Validated via NMR) B->C D Nucleophilic Substitution (NaN3, DMF, 60°C) C->D SN2 Inversion E Azido-Linker Precursor D->E

Caption: Synthetic workflow for orthogonally activating 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione.

Diagram 2: Mechanism of Succinimide Ring-Opening Aminolysis

Pathway N1 Cyclic Imide Core (Stable at pH 7.4) N2 Nucleophilic Attack (Primary Amine + DIPEA) N1->N2 Bioconjugation Event N3 Tetrahedral Intermediate (Transient) N2->N3 Carbonyl Addition N4 Succinamide Conjugate (Ring-Opened, Hydrophilic) N3->N4 C-N Bond Cleavage

Caption: Mechanistic pathway of succinimide ring-opening to form stable succinamide conjugates.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. URL:[Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. URL:[Link]

Method

Application Note: Synthesis of Succinimide-Functionalized Polyesters Using 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione

Abstract & Strategic Utility This application note details the use of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (CAS: 19028-26-3) as a functional initiator for the Ring-Opening Polymerization (ROP) of cyclic esters (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Utility

This application note details the use of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (CAS: 19028-26-3) as a functional initiator for the Ring-Opening Polymerization (ROP) of cyclic esters (e.g., L-lactide,


-caprolactone).

Unlike standard aliphatic alcohol initiators, this molecule introduces a succinimide (cyclic imide) moiety at the


-terminus of the polymer chain. This end-group serves two critical functions in advanced biomaterials:
  • Supramolecular Interaction: The succinimide ring acts as a robust hydrogen-bond acceptor/donor motif for self-assembly applications.

  • Latent Functionality: The imide ring is chemically stable during acid-catalyzed polymerization but can be selectively opened under basic conditions (hydrolysis or aminolysis) to generate a succinamic acid derivative. This provides a mechanism to switch the polymer terminus from neutral/hydrophobic to anionic/hydrophilic post-synthesis.

Key Technical Constraint: The hydroxyl group on this initiator is secondary .[1] Consequently, initiation kinetics are slower compared to primary alcohols (e.g., N-hydroxyethyl analogs), requiring specific optimization of the catalyst-to-initiator ratio to ensure narrow dispersity (


).

Chemical Profile & Mechanism[2]

PropertySpecification
IUPAC Name 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione
Molecular Weight 157.17 g/mol
Functionality Secondary Hydroxyl (

-OH)
Role ROP Co-initiator / Chain Transfer Agent
Solubility Soluble in THF, DMSO, Methanol; Sparingly soluble in Toluene (requires heat)
Reaction Mechanism (Coordination-Insertion)

The polymerization proceeds via a coordination-insertion mechanism mediated by Tin(II) 2-ethylhexanoate (


).
  • Complexation: The

    
     catalyst forms a reversible alkoxide complex with the secondary hydroxyl group of the 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione.
    
  • Initiation: The nucleophilic oxygen of the initiator attacks the carbonyl carbon of the cyclic ester (monomer).

  • Propagation: The ring opens, regenerating an active alkoxide chain end, which propagates further monomer addition.

ROP_Mechanism Init 1-(2-Hydroxypropyl) pyrrolidine-2,5-dione (Secondary -OH) Complex Active Sn-Alkoxide Complex Init->Complex Ligand Exchange Cat Sn(Oct)2 Catalyst Cat->Complex Polymer Succinimide-End-Capped Polyester Complex->Polymer Coordination-Insertion (Rate Determining Step) Monomer Cyclic Ester (L-Lactide) Monomer->Polymer Ring Opening Polymer->Polymer Propagation (Chain Growth)

Figure 1: Coordination-Insertion mechanism. Note that the secondary alcohol initiation is the rate-determining step, often slower than propagation, which can broaden dispersity if not controlled.

Experimental Protocol: Synthesis of Succinimide-PLA

Objective: Synthesis of Poly(L-lactide) (PLA) with a target molecular weight (


) of 5,000  g/mol .
Materials Preparation
  • Monomer: L-Lactide (recrystallized from dry toluene x2, stored under Ar).

  • Initiator: 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (dried in vacuo over

    
     for 24h).
    
  • Catalyst:

    
     (distilled under reduced pressure).
    
  • Solvent: Toluene (anhydrous, distilled over Na/Benzophenone).

Stoichiometry Calculation

To achieve


 g/mol :
  • Target Degree of Polymerization (

    
    ) = 
    
    
    
  • 
     units of lactide.
    
  • Molar Ratio: [Monomer]

    
     / [Initiator]
    
    
    
    = 34.
Step-by-Step Methodology
  • Reactor Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Cycle vacuum/Argon (3x) to ensure an inert atmosphere.

  • Charging:

    • Under Argon flow, add 1.0 g (6.94 mmol) of L-Lactide.

    • Add 32.1 mg (0.204 mmol) of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione.

    • Note: The initiator may be added as a stock solution in dry THF if weighing small amounts is difficult, but solvent must be evaporated completely before polymerization if performing bulk synthesis.

  • Catalyst Addition: Add

    
      (typically 1 mol% relative to initiator, ~10 
    
    
    
    L of a stock solution).
    • Critical Insight: Because the initiator is a secondary alcohol, initiation is slow. Increasing catalyst loading slightly (to 1.5-2.0 mol%) or increasing temperature can help ensure all initiator chains start growing simultaneously.

  • Polymerization:

    • Immerse flask in an oil bath pre-heated to 130°C .

    • Stir at 300 RPM. The mixture will melt and become homogeneous.

    • Reaction time: 12–24 hours . (Secondary alcohols require longer induction periods than primary alcohols).

  • Termination: Stop reaction by cooling to room temperature and dissolving the crude melt in 5 mL of Dichloromethane (DCM).

  • Purification:

    • Precipitate the DCM solution dropwise into cold Methanol (50 mL) with vigorous stirring.

    • Filter the white precipitate.

    • Re-dissolve in DCM and re-precipitate (Repeat x2 to remove unreacted monomer).

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

Workflow Step1 Pre-Treatment Dry Initiator (24h) Recrystallize Lactide Step2 Schlenk Setup Argon Atmosphere Charge Reagents Step1->Step2 Step3 Bulk Polymerization 130°C, 12-24h Sn(Oct)2 Catalyst Step2->Step3 Step4 Quench & Dissolve (DCM) Step3->Step4 Step5 Precipitation (Cold Methanol) Step4->Step5 Step6 Validation (NMR, GPC) Step5->Step6

Figure 2: Experimental workflow for the synthesis and purification of succinimide-functionalized PLA.

Validation & Analysis

Proton NMR ( H NMR)

The success of the synthesis is validated by comparing the integration of the polymer backbone signals to the initiator end-group signals.

Solvent:



Signal AssignmentChemical Shift (

ppm)
MultiplicityIntegration Logic
Polymer Backbone (Methine)5.15 - 5.20QuartetRepresents total repeating units (

).
Polymer Backbone (Methyl)1.56 - 1.59DoubletConfirmation of PLA structure.
End-Group (Succinimide Ring)2.70 - 2.80Singlet (Broad)4H (Reference signal). Set Integral to 4.0.
End-Group (Propyl Methine)~5.05 - 5.10MultipletShifted downfield from ~3.9 ppm due to esterification.

Calculation of


 (NMR): 


Self-Validation Check: If the calculated

is significantly higher than the theoretical

, it indicates low initiation efficiency (i.e., not all succinimide molecules initiated a chain).
Gel Permeation Chromatography (GPC)
  • Expected Dispersity (

    
    ):  1.10 – 1.25.
    
  • Troubleshooting: If

    
    , the secondary hydroxyl initiation was likely too slow relative to propagation.
    
    • Correction: Lower the reaction temperature to 110°C to suppress propagation rate relative to initiation, or use a higher catalyst load.

Post-Polymerization Application: Ring Opening

To demonstrate the "Latent Functionality," the succinimide ring can be opened to form a hydrophilic end-group.

Protocol:

  • Dissolve polymer in THF.[2]

  • Add aqueous NaOH (1M, 2 eq. relative to end-group).

  • Stir at Room Temperature for 4 hours.

  • Acidify to pH 5 and precipitate.

Result: The succinimide ring hydrolyzes to a succinamic acid end-group, introducing a free carboxylic acid and an amide bond. This drastically alters the self-assembly behavior of the polymer in aqueous media (e.g., micelle formation).

References

  • Mechanism of ROP: Kricheldorf, H. R. (2001). Syntheses and Application of Polylactides.[3] Chemosphere. Link

  • Succinimide Reactivity: Cline, G. W., & Hanna, S. B. (1988). The Aminolysis of N-Hydroxysuccinimide Esters.[4][5] Journal of the American Chemical Society. Link

  • Secondary Alcohol Initiation: Dubois, P., et al. (1991). Macromolecular Engineering of Polylactones and Polylactides. Macromolecules.[2][6][7][8] Link

  • Functionalized Initiators in ROP: Ryner, M., et al. (2001). Ring-Opening Polymerization of Lactide Initiated by Functionalized Alcohols. Macromolecules.[2][6][7][8] Link

  • Succinimide Hydrolysis: Staros, J. V. (1982).[4] N-Hydroxysulfosuccinimide Active Esters.[4] Biochemistry.[4] Link

Sources

Application

GC-MS sample preparation for 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione analysis

Application Note: High-Resolution GC-MS Analysis of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Technique: Gas Chromatography-Mas...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution GC-MS Analysis of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Chemical Derivatization

Introduction and Analytical Challenge

1-(2-Hydroxypropyl)pyrrolidine-2,5-dione, also known as N-(2-hydroxypropyl)succinimide, is a polar organic compound featuring a succinimide core and an N-linked 2-hydroxypropyl chain. In drug development and toxicological screening, accurate quantification of such hydroxylated metabolites or synthetic intermediates is critical.

However, analyzing this compound via direct Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical challenge. The secondary hydroxyl (-OH) group on the propyl chain is highly polar and prone to hydrogen bonding. When introduced into a GC system, this active hydrogen interacts strongly with the silanol groups on the stationary phase of the capillary column, resulting in severe peak tailing, poor resolution, and potential thermal degradation at high injection port temperatures[1].

To overcome these limitations, chemical derivatization is mandatory. This protocol details a robust, self-validating silylation workflow using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by Trimethylchlorosilane (TMCS) to convert the analyte into a volatile, thermally stable trimethylsilyl (TMS) ether[2].

Scientific Rationale: The Chemistry of Silylation

The goal of silylation is to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (-Si(CH3)3) group, thereby neutralizing its polarity and increasing the molecule's volatility[3].

Why BSTFA + 1% TMCS? While numerous silylating agents exist, BSTFA is the gold standard for hydroxylated compounds due to its high volatility. Its primary byproducts—mono-TMS-trifluoroacetamide and trifluoroacetamide—elute very early in the chromatographic run, preventing interference with the target analyte's peak[4].

The addition of 1% TMCS is a critical experimental choice. The secondary alcohol on the 2-hydroxypropyl chain is sterically hindered, making nucleophilic attack on the silicon atom of pure BSTFA kinetically slow. TMCS acts as a catalyst; it is hypothesized to form a highly reactive intermediate that drives the substitution reaction to completion, ensuring 100% conversion of the analyte to its TMS derivative[2].

The Role of Pyridine: The reaction is carried out in anhydrous pyridine. Pyridine serves a dual purpose: it acts as a basic catalyst that facilitates the deprotonation of the hydroxyl group (enhancing its nucleophilicity), and it functions as an acid scavenger to neutralize any trace hydrochloric acid (HCl) generated by the TMCS, protecting the GC column from acid degradation[2].

G A 1-(2-Hydroxypropyl) pyrrolidine-2,5-dione (Analyte) D 1-(2-(Trimethylsilyloxy)propyl) pyrrolidine-2,5-dione (TMS-Derivative) A->D Nucleophilic Substitution (SN2) B BSTFA (Silylating Agent) B->D Donates TMS group E TFA Byproducts B->E Leaving group C TMCS (Catalyst) C->B Enhances Reactivity

Reaction mechanism of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione silylation using BSTFA and TMCS.

Experimental Workflow and Protocol

To ensure a self-validating system , this protocol integrates Internal Standard (IS) normalization and strict moisture-exclusion practices. Water is the primary enemy of silylation; even trace moisture will preferentially react with BSTFA to form hexamethyldisiloxane (HMDSO), leaving the analyte under-derivatized[5].

Materials and Reagents
  • Analyte: 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione standard.

  • Internal Standard (IS): Phenanthrene-d10 or a structurally matched deuterated analog.

  • Reagents: BSTFA containing 1% TMCS (GC grade, sealed under argon)[4].

  • Solvents: Anhydrous Pyridine, LC-MS grade Ethyl Acetate.

Step-by-Step Sample Preparation Protocol
  • Extraction & Spiking: Transfer 1.0 mL of the aqueous sample (or biological matrix) into a glass centrifuge tube. Spike with 10 µL of the Internal Standard solution (10 µg/mL). Extract with 3.0 mL of Ethyl Acetate via vortexing for 2 minutes. Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Solvent Evaporation (Causality Check): Transfer the upper organic layer to a clean, silanized glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at 40 °C. Crucial Step: Complete drying is mandatory to prevent moisture from quenching the BSTFA reagent.

  • Reconstitution: Reconstitute the dried residue in 50 µL of anhydrous pyridine. Vortex briefly.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial. Immediately seal the vial with a PTFE-lined crimp cap to prevent atmospheric moisture ingress.

  • Incubation: Heat the sealed vial in a dry block heater at 60 °C for 30 minutes. This temperature provides the optimal thermodynamic energy to overcome the steric hindrance of the secondary alcohol without degrading the succinimide ring[3].

  • Cooling & Analysis: Remove the vial and allow it to cool to room temperature (approx. 15 minutes) before placing it in the GC autosampler.

Workflow N1 1. Sample Extraction LLE with Ethyl Acetate N2 2. Solvent Evaporation Dry under N2 stream to eliminate H2O N1->N2 N3 3. Reconstitution Dissolve in Anhydrous Pyridine N2->N3 N4 4. Derivatization Add BSTFA + 1% TMCS (60°C, 30 min) N3->N4 N5 5. GC-MS Analysis EI Mode, SIM/Scan Acquisition N4->N5

End-to-end sample preparation and GC-MS analytical workflow.

Instrumental Analysis and Data Presentation

The derivatized sample is analyzed using a capillary GC coupled to a single quadrupole mass spectrometer operating in Electron Impact (EI) mode at 70 eV. The addition of the TMS group increases the molecular weight of the analyte from 157.17 g/mol to 229.35 g/mol , yielding distinct, high-mass diagnostic fragment ions that improve signal-to-noise ratios in complex matrices[6].

Table 1: Optimized GC-MS Operational Parameters

ParameterSetting / SpecificationScientific Rationale
Analytical Column HP-5MS (30 m × 0.25 mm, 0.25 µm film)5% Phenyl-methylpolysiloxane provides ideal selectivity for non-polar TMS ethers.
Carrier Gas Helium (99.999%), Constant Flow 1.0 mL/minEnsures consistent retention times and optimal MS vacuum.
Injection Port 250 °C, Splitless mode (1 µL injection)High temperature ensures instant vaporization of the TMS derivative.
Oven Temperature Program 80 °C (hold 1 min)

15 °C/min to 280 °C (hold 5 min)
Balances the elution of early volatile byproducts and the heavier target analyte.
Transfer Line Temp 280 °CPrevents cold spots and condensation of the analyte before entering the MS.
Ionization Source Electron Impact (EI), 70 eV, 230 °CStandard energy for reproducible fragmentation libraries.
Acquisition Mode Full Scan (m/z 50–500) & SIMScan for library matching; SIM for high-sensitivity quantitation.
System Validation and Quality Control

A reliable analytical protocol must be self-validating. The following Quality Control (QC) metrics must be evaluated with every batch to ensure the integrity of the derivatization and the instrument's performance.

Table 2: Method Validation & Quality Control Metrics

QC ParameterAcceptance CriteriaPurpose within the Self-Validating System
Method Blank Analyte signal < Limit of Detection (LOD)Proves that no reagent artifacts or column carryover are producing false positives[7].
Internal Standard Recovery 80% – 120%Validates that the liquid-liquid extraction efficiency is consistent across all samples.
System Suitability Test Peak Tailing Factor

1.2
Confirms that the GC column is inert and that derivatization was 100% complete (unreacted -OH causes tailing).
Calibration Linearity

Ensures accurate quantitation across the expected dynamic concentration range.

References

  • Knapp, D. R. Handbook of Analytical Derivatization Reactions. John Wiley & Sons, 1979.

  • BenchChem. Application Notes and Protocols for the Analytical Detection of Ethyl (2-hydroxypropyl)carbamate. BenchChem Technical Resources, 2025.

  • Halket, J. M., & Zaikin, V. G. Derivatization in Mass Spectrometry. Spectroscopy Online, 2020.

  • BenchChem. The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS. BenchChem Technical Resources, 2025.

  • SciSpace. Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace Literature, 2012.

  • International Journal of Education and Research. GC-MS and ESI-MS detection of catechol. IJERN, 2013.

  • MDPI. Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. Molecules, 2024.

Sources

Method

Crystallization techniques for 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione isolation

Executive Summary & Technical Context 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (CAS: 18190-44-8 for the ethyl analog; propyl analog is structurally homologous) is a critical heterocyclic building block used in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (CAS: 18190-44-8 for the ethyl analog; propyl analog is structurally homologous) is a critical heterocyclic building block used in the synthesis of anticonvulsant pharmaceuticals, hydrophilic polymers, and antibody-drug conjugates (ADCs).

While the synthesis involves a straightforward condensation of succinic anhydride with 1-amino-2-propanol, the isolation presents unique thermodynamic challenges. The molecule possesses a "Janus-faced" polarity: the succinimide ring is moderately polar, while the hydroxypropyl tail introduces hydrogen-bonding capability and conformational flexibility.

The Core Challenge: This compound exhibits a high propensity for "oiling out" (liquid-liquid phase separation) rather than discrete nucleation. Its melting point is relatively low (predicted range 50–65°C based on the ethyl analog), often overlapping with the operating temperatures of standard recrystallization solvents.

This guide details three field-validated protocols to force the transition from a metastable oil to a crystalline lattice, ensuring high purity (>99.5%) and filterability.

Physicochemical Profile & Solubility Mapping

Effective crystallization requires a precise understanding of the solute-solvent interaction.

Table 1: Solubility Profile & Solvent Selection Strategy

Solvent ClassRepresentative SolventsInteraction MechanismRole in Protocol
High Solubility (Good Solvent) Ethanol, Methanol, WaterStrong H-bonding donor/acceptor match.Dissolution Medium. Use minimal volume.
Moderate Solubility Ethyl Acetate (EtOAc), AcetoneDipole-dipole interactions; marginal H-bonding.Primary Solvent. Ideal for cooling crystallization.
Low Solubility (Anti-Solvent) n-Heptane, Hexane, TolueneWeak Van der Waals forces only.Precipitant. Forces saturation shift.
Forbidden Solvents Diethyl EtherHigh volatility, peroxide risk.Avoid. Hard to control supersaturation.

Protocol 1: The "Dual-Ramp" Cooling Crystallization

Best for: Large-scale batches (>100g) where anti-solvent shock must be avoided to prevent occlusion.[1]

Scientific Rationale: Rapid cooling of this compound often traps impurities in a viscous oil phase. This protocol uses a "Dual-Ramp" profile: a slow initial cool to enter the Metastable Zone Width (MSZW) for nucleation, followed by a faster cool for yield.

Methodology:
  • Dissolution:

    • Charge crude 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione into a jacketed reactor.

    • Add Ethyl Acetate (EtOAc) at a ratio of 3.5 mL per gram of solute.[1]

    • Heat to 65°C (reflux) until full dissolution.[1] If haze persists, filter hot (0.45 µm PTFE).

  • The Nucleation Hold:

    • Cool the solution to 50°C over 30 minutes.

    • CRITICAL STEP: Add seed crystals (0.5 w/w%) at 50°C.

    • Why? Seeding at low supersaturation bypasses the energy barrier for nucleation, preventing the system from crashing out as an oil.

    • Hold at 50°C for 1 hour . Verify turbidity (onset of crystallization).

  • The Growth Ramp:

    • Cool from 50°C to 20°C at a rate of 5°C/hour .

    • Note: Slow cooling promotes Ostwald ripening, rejecting impurities from the lattice.

  • The Yield Ramp:

    • Once at 20°C, cool to 0°C at 10°C/hour .

    • Add n-Heptane (1.0 mL per gram solute) dropwise over 30 minutes to desaturate the mother liquor.

  • Isolation:

    • Filter the white crystalline solid.

    • Wash with cold 1:1 EtOAc/Heptane.

    • Dry under vacuum at 35°C (Avoid melting!).

Protocol 2: Anti-Solvent Oiling-Out Remediation

Best for: Lab-scale (1g–50g) or viscous oils that refuse to crystallize.[1]

Scientific Rationale: When the compound oils out, it forms a second liquid phase rich in impurities. This protocol uses high-shear agitation and polarity shifting to "emulsify and freeze" the droplets into crystals.

Methodology:
  • Solvent System: Dissolve the oily crude in Isopropanol (IPA) (2 mL/g) at 40°C.

  • Agitation: Set overhead stirrer to high RPM (create a vortex).

  • Anti-Solvent Dosing:

    • Dose MTBE (Methyl tert-butyl ether) dropwise.

    • Observation: The solution will turn milky. If distinct oil droplets form on the glass walls, STOP .

  • The "Sonication Trigger":

    • If oiling occurs, immerse the flask in an ultrasonic bath for 60 seconds while maintaining 40°C.

    • Mechanism:[1][2] Cavitation energy disrupts the oil-solvent interface, inducing nucleation at the droplet surface.

  • Aging:

    • Once solids appear, stop sonication and resume stirring.

    • Cool to 4°C overnight.[3]

Visualizing the Workflow

The following diagram illustrates the decision logic for processing the crude reaction mixture, specifically addressing the "Oiling Out" failure mode.

CrystallizationWorkflow Start Crude 1-(2-Hydroxypropyl) pyrrolidine-2,5-dione Dissolution Dissolve in EtOAc (65°C) Ratio 3.5 mL/g Start->Dissolution CheckSol Clear Solution? Dissolution->CheckSol Filter Hot Filtration (Remove Insolubles) CheckSol->Filter Haze Cooling Cool to 50°C (Metastable Zone) CheckSol->Cooling Clear Filter->Cooling Seeding Add Seeds (0.5%) Hold 1 Hour Cooling->Seeding CheckState Visual Check: Crystals or Oil? Seeding->CheckState SlowCool Slow Cool to 20°C (5°C/hr) CheckState->SlowCool Turbidity/Crystals OilingOut FAILURE: Oiling Out (Liquid-Liquid Phase Separation) CheckState->OilingOut Oil Droplets FinalCool Cool to 0°C + Heptane SlowCool->FinalCool Remediation Remediation Protocol: 1. Reheat to dissolve 2. Add IPA (Co-solvent) 3. High Shear / Sonication OilingOut->Remediation Remediation->CheckState Retry Isolate Filtration & Drying (Vacuum, 35°C) FinalCool->Isolate

Figure 1: Decision tree for the crystallization process, highlighting the critical control point (CCP) at the seeding stage to prevent oiling out.

Analytical Validation (Self-Validating System)

Do not rely solely on visual appearance. Validate the isolation using these checkpoints:

  • Melting Point Depression Test:

    • Standard: Pure 1-(2-hydroxyethyl)succinimide melts at 60–64°C [1]. The propyl derivative is expected to be similar.

    • Validation: If your isolated solid melts < 55°C or has a range > 2°C, it contains solvent inclusions or unreacted amine. Recrystallize.

  • 1H-NMR (DMSO-d6):

    • Check for the diagnostic succinimide protons (singlet, ~2.6 ppm, 4H) and the propyl chain signals.

    • Impurity Watch: Look for residual succinic acid (broad singlet ~12 ppm) or succinic anhydride (triplets ~2.9 ppm).[1]

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (0.1% H3PO4).

    • Detection: UV @ 210 nm (Imide absorption).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 78535, N-Hydroxymaleimide and related succinimides. Retrieved from [Link][1]

  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Standard reference for MSZW and oiling-out thermodynamics).
  • Saraswathi, N. T., et al. (2014). Crystal structure of N-(3-hydroxyphenyl)succinimide. Acta Crystallographica Section E. Retrieved from [Link]

Sources

Application

Application Note: Storage, Handling, and Bioconjugation Protocols for 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione

Introduction and Chemical Causality 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (CAS: 87730-42-5), often referred to as N-(2-hydroxypropyl)succinimide, is a highly specialized bifunctional intermediate utilized in advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Causality

1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (CAS: 87730-42-5), often referred to as N-(2-hydroxypropyl)succinimide, is a highly specialized bifunctional intermediate utilized in advanced polymer synthesis, linker chemistry, and bioconjugation[1][2]. The molecule features two distinct chemical domains that dictate its handling and application:

  • The Succinimide Core: A cyclic imide that provides structural rigidity but is highly susceptible to nucleophilic attack (particularly base-catalyzed hydrolysis), which can lead to irreversible ring-opening into succinamic acid derivatives.

  • The Secondary Hydroxyl Group (-OH): Located on the propyl chain, this secondary alcohol serves as the primary site for functionalization (e.g., esterification, etherification, or carbonate formation). Because it is a secondary alcohol, it experiences greater steric hindrance than a primary alcohol, necessitating optimized catalytic conditions during activation workflows.

Understanding the interplay between these two functional groups is critical. Improper storage or handling will lead to premature degradation, rendering the reagent useless for precision drug development or cross-linking applications.

Quantitative Physical and Chemical Properties

To ensure reproducible experimental design, the fundamental physicochemical properties of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione must be accounted for when calculating stoichiometric equivalents and selecting solvent systems.

PropertyValueScientific Implication
Chemical Formula C₇H₁₁NO₃Dictates mass spectrometry (MS) targeting parameters.
Molecular Weight 157.17 g/mol Used for precise molarity calculations in anhydrous reactions.
CAS Registry Number 87730-42-5Primary identifier for regulatory and procurement tracking.
Solubility Profile Soluble in DMF, DMSO, DCM, and AlcoholsRequires highly anhydrous aprotic solvents during activation to prevent competitive hydrolysis.
Structural Features Secondary Alcohol, Cyclic ImideBifunctionality requires orthogonal protection/activation strategies.

Storage and Handling Protocols

The structural integrity of succinimide derivatives is highly dependent on environmental controls[3]. The following protocols are designed as a self-validating system to prevent oxidative degradation and moisture-induced hydrolysis.

Long-Term Storage Conditions
  • Temperature Control: Store strictly at 2–8 °C. Elevated temperatures accelerate the thermal degradation of the imide ring and increase the risk of autoxidation of the secondary alcohol[4].

  • Atmospheric Control: The container must be flushed with an inert gas (Argon or Nitrogen) prior to sealing. This displaces atmospheric oxygen, preventing oxidative side reactions.

  • Moisture Exclusion: Store the primary container within a secondary desiccator cabinet containing indicating silica gel. Moisture is the primary catalyst for imide ring-opening hydrolysis.

Benchtop Handling Procedure

Causality Check: Succinimide derivatives are highly hygroscopic. Opening a cold vial in a humid laboratory environment will cause immediate condensation of water inside the vial, ruining the reagent[5].

  • Equilibration: Remove the sealed vial from the 2–8 °C refrigerator and place it in a desiccator. Allow it to equilibrate to room temperature (RT) for at least 30–60 minutes before opening.

  • Inert Transfer: Conduct all weighing and transfer operations inside a dry box, glove bag, or under a continuous stream of dry nitrogen.

  • Solvent Preparation: Only use solvents (e.g., Dichloromethane or N,N-Dimethylformamide) that have been dried over activated 3Å molecular sieves. The water content must be verified to be <50 ppm via Karl Fischer titration prior to dissolving the reagent.

StorageHandling A 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (CAS: 87730-42-5) B Storage Conditions 2-8 °C, Desiccated A->B Prevents thermal degradation C Inert Atmosphere Argon/Nitrogen Flush A->C Prevents oxidation D Handling Environment Equilibrate to RT in Desiccator B->D Prevents condensation E Solvent Preparation Anhydrous DMF/DCM (<50 ppm H2O) D->E Prevents imide hydrolysis

Workflow for the optimal storage and moisture-free handling of the reagent.

Experimental Protocol: Activation of the Secondary Hydroxyl Group

In bioconjugate chemistry, a common application for this molecule is converting its secondary alcohol into a highly reactive carbonate, which can subsequently be reacted with primary amines on proteins or peptides to form stable carbamate linkages[6][7].

We utilize N,N'-Disuccinimidyl carbonate (DSC) and 4-Dimethylaminopyridine (DMAP). Causality: The secondary alcohol is sterically hindered; therefore, a strong nucleophilic catalyst like DMAP is required to drive the reaction forward efficiently, whereas weaker bases (like Triethylamine alone) would result in poor yields.

Reagents Required
  • 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (1.0 eq)

  • N,N'-Disuccinimidyl carbonate (DSC) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (0.1 eq, optional co-catalyst)

Step-by-Step Methodology

Step 1: Reagent Solubilization Under an argon atmosphere, dissolve 1.0 eq of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione in anhydrous DCM (concentration ~0.1 M) in a flame-dried round-bottom flask.

Step 2: Temperature Control Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: DSC is highly reactive; initiating the reaction at 0 °C prevents runaway exothermic degradation and minimizes side reactions.

Step 3: Catalyst and Activator Addition Add 1.2 eq of DMAP to the stirring solution. Stir for 5 minutes. Slowly add 1.5 eq of DSC in small portions over 10 minutes.

Step 4: Reaction Propagation Remove the ice bath and allow the reaction to warm to room temperature. Stir under argon for 4 to 6 hours.

Step 5: Self-Validating Quality Control (In-Process) Perform Thin-Layer Chromatography (TLC) using a 9:1 DCM:Methanol solvent system. The disappearance of the starting material spot and the appearance of a new, less polar spot indicates successful conversion to the activated carbonate. Confirm the mass shift via LC-MS (expected addition of the succinimidyl carbonate moiety).

Step 6: Workup and Purification Dilute the reaction mixture with additional DCM and wash twice with cold 0.1 M HCl to remove the DMAP catalyst. Wash once with saturated aqueous NaCl (brine). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the activated linker. Store immediately at -20 °C under argon.

ActivationPathway Start 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (Secondary Alcohol) Reaction Nucleophilic Attack (Anhydrous DCM, 0°C to RT) Start->Reaction Reagent N,N'-Disuccinimidyl Carbonate (DSC) + DMAP (Catalyst) Reagent->Reaction QC In-Process QC (TLC / LC-MS Validation) Reaction->QC Monitor conversion Product Activated Carbonate Linker (Ready for Amine Conjugation) QC->Product Proceed to workup

Chemical activation pathway converting the secondary alcohol into a reactive carbonate.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press / Elsevier. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67184, N-bromobutanimide (General Succinimide Handling Guidelines). Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 31398, Chlorosuccinimide (General Succinimide Storage Guidelines). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione

Ticket ID: #HY-SUCC-001 Subject: Optimization of Yield and Purity for N-(2-hydroxypropyl)succinimide Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Introduction You have reached the Tier-3...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #HY-SUCC-001 Subject: Optimization of Yield and Purity for N-(2-hydroxypropyl)succinimide Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Introduction

You have reached the Tier-3 Technical Support guide for the synthesis of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (also known as N-(2-hydroxypropyl)succinimide).

This molecule presents a specific synthetic challenge: it is a bifunctional substrate. The reactant, 1-amino-2-propanol, contains both a nucleophilic amine and a nucleophilic hydroxyl group. While the amine is kinetically superior, the high temperatures required for the thermodynamic ring-closure (imide formation) often trigger the hydroxyl group to react, leading to O-acylation (esterification) and oligomerization .

This guide abandons generic textbook advice in favor of field-proven protocols designed to suppress these side reactions and maximize isolated yield.

Module 1: The Reaction Mechanism & Critical Control Points

To improve yield, you must visualize the competition between the desired N-acylation and the undesired O-acylation/Polymerization .

The Pathway Logic
  • Step 1 (Kinetic Control): The amine attacks the Succinic Anhydride ring. This is fast and exothermic. It forms the Succinamic Acid Intermediate .

  • Step 2 (Thermodynamic Control): The intermediate must be heated to drive off water (dehydration) and close the ring. This is the danger zone. If the temperature is too high or water is not removed efficiently, the free hydroxyl group attacks neighboring molecules, forming "sticky" polyesters instead of the discrete imide ring.

Visualizing the Yield-Killers

ReactionPathway Start Succinic Anhydride + 1-Amino-2-propanol Intermediate Succinamic Acid Intermediate Start->Intermediate Fast, Exothermic (N-acylation) Product TARGET IMIDE 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione Intermediate->Product Heat + Water Removal (Intramolecular Cyclization) SideProduct Oligomers / Polyesters (Yield Loss) Intermediate->SideProduct Overheating or Acid Catalysis (Intermolecular Esterification) Water H2O Intermediate->Water Byproduct

Figure 1: Reaction pathway showing the critical divergence between cyclization (Green) and oligomerization (Red).

Module 2: Troubleshooting Guide (Q&A Format)

Issue 1: "My reaction stalls at the intermediate acid (or yield is <50%)."

Diagnosis: Inefficient water removal. The ring closure is an equilibrium process. If water remains in the flask, the imide hydrolyzes back to the acid. Simple reflux is often insufficient.

The Fix: The Azeotropic Shift Do not rely on neat thermal fusion (melting them together). Instead, use a Dean-Stark apparatus .

  • Solvent: Toluene (BP 110°C) or Xylene (BP 140°C). Toluene is preferred to protect the hydroxyl group from thermal degradation.

  • Mechanism: Toluene forms an azeotrope with water. As the reaction generates water, it is physically removed from the equilibrium, forcing the reaction to completion (Le Chatelier's principle).

Issue 2: "The product is a sticky, brown gum that won't crystallize."

Diagnosis: Oligomerization via O-acylation. You likely overheated the reaction or used a strong acid catalyst (like


) which catalyzed the esterification of the free -OH group.

The Fix: Catalyst Control

  • Avoid Strong Acids: Do not use sulfuric acid.

  • Use "Self-Catalysis": The carboxylic acid on the intermediate is acidic enough to auto-catalyze the ring closure in refluxing toluene.

  • Alternative: If you must use a catalyst, use HMDS (Hexamethyldisilazane) and Zinc Chloride (

    
    ). This promotes silylation of the intermediate which drives the imide formation under milder conditions, though it is more expensive.
    
Issue 3: "I lost half my product during the aqueous workup."

Diagnosis: High Water Solubility. 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione is highly polar and water-soluble due to the hydroxyl group and the imide functionality. Washing with water will wash away your product.

The Fix: Anhydrous Workup

  • Stop washing: Do not use a separatory funnel with water/brine.

  • Filtration: If you used Toluene, the product might precipitate upon cooling (if solid) or remain as an oil. If it's an oil, evaporate the Toluene directly.

  • Purification: Use silica plug filtration (eluting with EtOAc) or high-vacuum distillation if the product is an oil.

Module 3: The Validated High-Yield Protocol

This protocol uses Azeotropic Dehydration to ensure 100% conversion without thermal degradation.

Materials Table
ComponentRoleStoichiometryNotes
Succinic Anhydride Electrophile1.00 equivGrind to fine powder before use.
1-Amino-2-propanol Nucleophile1.05 equivSlight excess ensures full consumption of anhydride.
Toluene Solvent10 mL / gAnhydrous grade not strictly required (water is removed anyway).
Triethylamine (Optional) Base Catalyst0.1 equivOnly if reaction is sluggish; usually not needed.
Step-by-Step Workflow
  • The "Cold" Addition (Critical for Purity):

    • Dissolve Succinic Anhydride (1.0 eq) in Toluene in a Round Bottom Flask (RBF).

    • Slowly add 1-Amino-2-propanol (1.05 eq) dropwise at Room Temperature (or 0°C).

    • Why? This controls the exotherm of the first step. You will see a white precipitate form immediately (this is the Succinamic Acid intermediate). Do not heat yet.

  • The Dean-Stark Setup:

    • Attach a Dean-Stark trap filled with Toluene and a reflux condenser.

    • Heat the heterogeneous mixture to reflux (

      
      C).
      
  • The Reaction Drive:

    • As the mixture refluxes, the solid intermediate will dissolve, and water will begin to collect in the trap.

    • Continue reflux until water evolution ceases (typically 3–6 hours) and the solution becomes clear.

    • Checkpoint: If the solution turns dark brown/black, your temperature is too high. Lower the oil bath temp.

  • Isolation (No Water Wash):

    • Cool the mixture to room temperature.

    • Evaporate the Toluene under reduced pressure (Rotovap).

    • You will obtain a viscous oil or low-melting solid.

  • Final Polish:

    • If the product is colored, dissolve in a minimum amount of Ethyl Acetate and pass through a short pad of silica gel.

    • Evaporate solvent to yield the pure imide.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Acetyl Chloride or Acetic Anhydride to close the ring? A: Not recommended. Chemical dehydrating agents like Acetic Anhydride will likely acetylate your free hydroxyl group, converting your product into the O-acetyl ester derivative. Stick to thermal azeotropic dehydration to preserve the alcohol.

Q: Why is my yield calculated at >100%? A: You likely have trapped Toluene solvent in the viscous oil. This molecule can hydrogen bond with solvents. Dry under high vacuum (0.1 mbar) for at least 12 hours with gentle heating (40°C).

Q: Can I do this reaction neat (without solvent)? A: Yes, by fusing the two solids at 160°C. However, the yield is usually lower (60-70%) compared to the toluene method (85-95%) because the high heat promotes polymerization of the bifunctional starting material.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Gao, C.; et al. "Synthesis of succinimide derivatives and their applications." Journal of Applied Polymer Science, 2016.
  • US Patent 5493031. "Preparation of N-hydroxysuccinimide and derivatives."[1][2][3] PPG Industries, 1996 .[1] Link (Describes the handling of hydroxy-succinimide derivatives and water solubility challenges).

  • Reddy, P. Y.; et al. "Mild and Efficient Synthesis of Cyclic Imides Using HMDS/ZnCl2." Journal of Organic Chemistry, 1997 , 62, 2652-2654. Link (Alternative chemical dehydration method).

  • Martinez, J.; et al. "The effect of hydroxyl groups on imide formation in amino-alcohols." Tetrahedron Letters, 2012 .[4] (Highlights the risk of O-acylation during thermal dehydration).

Sources

Optimization

Troubleshooting low purity in 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione production

Welcome to the Technical Support Center for 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (commonly known as N-(2-hydroxypropyl)succinimide). As a Senior Application Scientist, I have designed this diagnostic guide to help re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (commonly known as N-(2-hydroxypropyl)succinimide).

As a Senior Application Scientist, I have designed this diagnostic guide to help researchers and drug development professionals troubleshoot low-purity yields. Synthesizing this molecule requires precise chemoselectivity: you must force an intramolecular amidation (ring closure) without triggering intermolecular esterification or degrading the unprotected secondary hydroxyl group.

Below, you will find a mechanistic breakdown of the synthesis, a quantitative diagnostic matrix, troubleshooting FAQs, and a field-proven, self-validating experimental protocol.

Mechanistic Overview & Pathway Analysis

There are two primary synthetic routes to produce 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione.

  • Route A (Anhydride Ring-Opening): Reacting succinic anhydride with 1-amino-2-propanol. This is the preferred route but requires careful thermal dehydration to avoid oligomerization.

  • Route B (Epoxide Alkylation): Reacting succinimide with propylene oxide. This route is prone to over-propoxylation.

The diagram below maps these pathways and isolates exactly where critical impurities are generated.

Synthesis SA Succinic Anhydride + 1-Amino-2-propanol Int N-(2-hydroxypropyl) succinamic acid SA->Int Nucleophilic Attack Succ Succinic Acid (Impurity) SA->Succ Moisture Exposure Prod 1-(2-Hydroxypropyl) pyrrolidine-2,5-dione Int->Prod Thermal Cyclization (-H2O) Olig Oligomeric Polyesters (Impurity) Int->Olig Intermolecular Esterification SM Succinimide + Propylene Oxide SM->Prod Base-Catalyzed N-Alkylation Poly Polyether Adducts (Impurity) SM->Poly Over-Propoxylation

Fig 1: Mechanistic pathways and impurity formation in N-(2-hydroxypropyl)succinimide synthesis.

Quantitative Impurity Diagnostic Matrix

Compare your analytical data against this matrix to instantly identify the mechanistic failure point in your workflow.

Impurity ProfileAnalytical Signature (LC-MS / IR)Primary Mechanistic CauseCorrective Action
N-(2-hydroxypropyl)succinamic acid m/z 176.2 [M+H]⁺IR: 1650 cm⁻¹ (amide)Incomplete thermal dehydration; thermodynamic equilibrium halting cyclizationExtend azeotropic distillation time; ensure Dean-Stark trap is dry
O-Acetylated Succinimide m/z 200.2 [M+H]⁺IR: 1735 cm⁻¹ (ester)Chemoselective attack by chemical dehydrating agents (e.g., Ac₂O) on the secondary -OHSwitch strictly to thermal cyclization (azeotropic water removal)
Oligomeric Polyesters Broad GPC humpΔm/z 157 repeatingIntermolecular esterification between the -COOH and -OH of the intermediateIncrease solvent dilution (≤0.5 M); strictly control stoichiometry
Succinic Acid m/z 117.1[M-H]⁻IR: 1710 cm⁻¹ (acid)Moisture contaminationStore reagents in a desiccator; flush reactor with dry N₂
Polyether Adducts Δm/z 58 repeating unitsOxyanionic ring-opening polymerization of propylene oxideLimit PO to 1.05 eq; maintain reaction temp < 60 °C

Troubleshooting FAQs

Q1: My LC-MS shows a major impurity at m/z 176.2 [M+H]⁺. Why is the cyclization failing? A1: You are observing the uncyclized intermediate, N-(2-hydroxypropyl)succinamic acid. The intramolecular cyclization to the imide ring is an endothermic condensation that produces water. If water is not continuously removed from the reaction matrix, the system reaches thermodynamic equilibrium, halting the reaction. Causality: Water acts as a nucleophile, competing with the amide nitrogen. Solution: Implement a Dean-Stark apparatus with a toluene reflux to azeotropically drive the equilibrium forward.

Q2: I attempted to force the cyclization using acetic anhydride, but my product mass shifted to m/z 200.2. What happened? A2: You induced an unintended chemoselective side reaction. While acetic anhydride is a standard reagent for cyclizing simple succinamic acids, your molecule contains an unprotected secondary hydroxyl group. Causality: Chemical dehydrating agents indiscriminately attack this hydroxyl moiety, leading to rapid O-acetylation (adding 42 Da to the mass). Solution: Thermal dehydration is mandatory to preserve the hydroxyl group.

Q3: The final product is highly viscous and shows a broad polymeric hump in GPC. How do I prevent oligomerization? A3: This is caused by intermolecular esterification. Causality: The open-chain succinamic acid intermediate possesses both a carboxylic acid tail and a secondary hydroxyl head. Under prolonged heating at high concentrations, these molecules react intermolecularly rather than intramolecularly, forming polyester oligomers. Solution: Run the cyclization at a higher dilution (e.g., ≤0.5 M in toluene) to kinetically favor unimolecular ring-closure over bimolecular polymerization.

Q4: When using the propylene oxide and succinimide route, I observe polyether adducts. How can I suppress this? A4: You are triggering the. Causality: The base-catalyzed reaction generates an alkoxide intermediate upon the initial ring-opening of propylene oxide. If the reaction temperature is too high or excess propylene oxide is present, this alkoxide acts as a nucleophile, attacking subsequent propylene oxide molecules to form poly(propylene oxide) chains. Solution: Strictly limit propylene oxide to 1.05 equivalents, utilize , and maintain the reaction temperature below 60 °C.

Self-Validating Experimental Protocol

High-Purity Synthesis via Anhydride Ring-Opening Design Philosophy: This protocol uses a two-stage, one-pot solvent-exchange method to prevent O-acylation and oligomerization. It includes built-in In-Process Controls (IPCs) to ensure the system validates itself before you proceed to the next step.

Phase 1: Nucleophilic Ring Opening (Intermediate Formation)

  • Preparation: Suspend 1.0 eq (10.0 g, 100 mmol) of highly pure succinic anhydride in 100 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality: Nitrogen prevents atmospheric moisture from hydrolyzing the anhydride to succinic acid, which would permanently skew your stoichiometry.

  • Addition: Cool the suspension to 0–5 °C using an ice bath. Add 1.0 eq (7.51 g, 100 mmol) of 1-amino-2-propanol dropwise over 30 minutes.

    • Causality: The reaction is highly exothermic. Controlling the temperature prevents local hotspots that could drive premature, uncontrolled intermolecular reactions.

  • Validation Check 1 (IPC): Stir for 2 hours at room temperature. Take a 0.1 mL aliquot, evaporate the DCM, and run an IR spectrum.

    • Pass Criteria: Disappearance of the anhydride carbonyl bands (1780 and 1860 cm⁻¹) and appearance of an amide I band (~1650 cm⁻¹). Do not proceed until the anhydride is fully consumed.

Phase 2: Azeotropic Dehydration (Cyclization) 4. Solvent Exchange: Evaporate the DCM under reduced pressure. Resuspend the resulting viscous intermediate in 200 mL of anhydrous toluene (yielding a 0.5 M solution).

  • Causality: Toluene allows for high-temperature reflux (110 °C) and forms a minimum-boiling azeotrope with water. The 0.5 M dilution is critical to prevent bimolecular oligomerization.

  • Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 110 °C.

  • Validation Check 2 (IPC): Monitor the water collection in the Dean-Stark trap.

    • Pass Criteria: The reaction is complete when exactly 1.8 mL (100 mmol) of water is collected (typically 4–6 hours).

Phase 3: Isolation and Verification 7. Concentration: Cool the reaction to room temperature and remove the toluene under vacuum. 8. Purification: Purify the crude oil via short-path vacuum distillation (b.p. ~140 °C at 0.1 mmHg) or flash chromatography (Ethyl Acetate/Hexanes) to isolate 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione. 9. Final Validation: Confirm purity via ¹H NMR.

  • Pass Criteria: Distinct imide ring protons (singlet, ~2.7 ppm, 4H) and the absolute absence of any acetyl methyl singlets (~2.0 ppm) or broad polymeric baseline shifts.

References

  • Succinic anhydride - Reactions and Hydrolysis Source: Wikipedia URL:[Link]

  • Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Controlled Oxyanionic Polymerization of Propylene Oxide: Unlocking the Molecular-Weight Limitation by a Soft Nucleophilic Source: Macromolecular Rapid Communications (ORBi UMONS) URL:[Link]

Troubleshooting

Optimizing reaction temperature for 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione synthesis

Technical Support Center: 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione Synthesis Topic: Optimization of Reaction Temperature & Troubleshooting Ticket ID: OPT-SYN-2024-HPPD Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione Synthesis

Topic: Optimization of Reaction Temperature & Troubleshooting Ticket ID: OPT-SYN-2024-HPPD Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The Thermal Balancing Act

Welcome to the Technical Support Hub. You are likely here because your synthesis of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (also known as N-(2-hydroxypropyl)succinimide) is suffering from low yields, sticky byproducts, or discoloration.[1]

The reaction between Succinimide and Propylene Oxide (PO) is a classic nucleophilic ring-opening of an epoxide.[1] However, it is deceptively simple. Temperature is the single most critical variable because it dictates the competition between the desired N-alkylation and the parasitic O-alkylation (oligomerization).[1]

This guide replaces standard "textbook" advice with field-proven optimization strategies.

Module 1: Reaction Dynamics & Thermal Pathways

To optimize, you must visualize the competition occurring in your reactor. The following diagram illustrates the kinetic pathways defined by temperature.

ReactionPathways Reactants Succinimide + Propylene Oxide (PO) Transition Transition State (Nu- attack on Epoxide) Reactants->Transition Cat. (Base) Heat Oligomer SIDE PRODUCT: Poly(propylene oxide) or Oligomers Reactants->Oligomer T > 100°C Excess PO Hydrolysis SIDE PRODUCT: Ring-Opened Succinamic Acid Reactants->Hydrolysis Moisture Present High T Product TARGET: 1-(2-Hydroxypropyl) pyrrolidine-2,5-dione Transition->Product Kinetic Control (70-90°C) Product->Oligomer Over-reaction (PO attack on -OH)

Figure 1: Kinetic pathways showing the competition between the desired N-alkylation and parasitic oligomerization/hydrolysis based on thermal conditions.

Module 2: The Optimization Protocol

The Core Problem: Propylene Oxide boils at 34°C .

  • Atmospheric Reflux: You are limited to ~35-40°C. Reaction kinetics are glacial; conversion stalls.[1]

  • Closed System (Autoclave): Allows T > 34°C but increases safety risk and polymerization potential.[1]

Recommended Protocol: The "Ramped Pressure" Method[1]

This protocol balances kinetic energy with selectivity, minimizing the formation of poly(propylene oxide) gums.

Reagents:

  • Succinimide (1.0 eq)[1]

  • Propylene Oxide (1.2 - 1.5 eq)[1]

  • Catalyst: Triethylamine (TEA) or Tetrabutylammonium Bromide (TBAB) (1-2 mol%)[1]

  • Solvent: Ethyl Acetate or Toluene (Anhydrous)[1]

Step-by-Step Optimization:

  • Cold Addition (Critical):

    • Load Succinimide, Catalyst, and Solvent into a pressure reactor (Parr/Autoclave).[1]

    • Cool vessel to 0-5°C .

    • Add Propylene Oxide (PO) as a cold liquid.[1] Why? This prevents immediate vaporization and ensures accurate stoichiometry.[1]

  • The "Soak" Phase (40°C):

    • Seal the reactor.[1]

    • Ramp temperature to 40°C and hold for 1 hour.

    • Mechanism:[1][2][3][4] This initiates the catalytic cycle without triggering rapid exothermic polymerization.[1]

  • The Reaction Phase (85°C):

    • Ramp temperature to 85°C .

    • Pressure Check: Expect internal pressure to rise (PO vapor pressure) and then drop as PO is consumed.[1]

    • Endpoint: The reaction is complete when the pressure stabilizes (no further drop) and TLC/HPLC confirms succinimide consumption.

  • Controlled Venting:

    • Cool to 25°C before venting.[1] Warning: Venting hot releases toxic PO vapor.[1]

Module 3: Troubleshooting Matrix

Use this table to diagnose issues based on your crude product's appearance.

SymptomProbable CauseCorrective Action
Low Yield / Unreacted Succinimide Temperature too low (<50°C) or PO loss via leaks.[1]Increase T to 80-90°C. Ensure reactor is pressure-tight. If running at atmospheric pressure, use a dry ice condenser (not water) to reflux PO.
Product is a Sticky Gum / Oil PO Oligomerization. Reaction T > 100°C or excess catalyst.[1]Reduce T to 75°C. Reduce PO equivalents to 1.1. Ensure solvent is anhydrous (water initiates PO polymerization).[1]
Yellow/Brown Discoloration Oxidation. Reaction run open to air or T > 110°C.Inert Atmosphere. Purge reactor with N₂/Ar before heating.[1] Add antioxidant (e.g., BHT) in trace amounts if permissible.[1]
Product contains Acidic Impurities Ring Opening (Hydrolysis). Water present in the system.[1]Dry Everything. Succinimide is hygroscopic.[1] Dry it in a vacuum oven at 60°C overnight before use. Use anhydrous solvents.[1]
Exotherm "Runaway" Rapid PO addition at High T. Stop. Never add PO to a hot reactor. Follow the "Cold Addition" protocol in Module 2.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I run this reaction without an autoclave (at atmospheric pressure)?

  • Answer: Yes, but it is inefficient.[1] Because PO boils at 34°C, you cannot reach the optimal activation temperature (80°C) without the PO evaporating.

  • Workaround: If you lack an autoclave, use a high-boiling solvent (e.g., Toluene) and add PO dropwise very slowly while maintaining a reflux with a dry-ice/acetone condenser (-78°C).[1] This keeps the PO in the liquid phase long enough to react.[1]

Q2: Why is my product melting point lower than the literature value (60-64°C)?

  • Answer: This indicates the presence of oligomers (short chains of polypropylene oxide attached to the product).[1] These act as plasticizers, lowering the melting point. Recrystallize from Isopropyl Alcohol (IPA) or Toluene to remove these oily impurities.[1]

Q3: Which catalyst is better: Triethylamine (TEA) or NaOH?

  • Answer: Use TEA or TBAB (Phase Transfer Catalyst).[1]

  • Reasoning: Strong inorganic bases like NaOH can attack the succinimide ring, causing it to open (hydrolysis) and form succinamic acid salts. Organic bases (TEA) are nucleophilic enough to activate the reaction but less likely to hydrolyze the imide ring [1].[1]

Q4: Is the reaction regioselective?

  • Answer: Yes. The nitrogen nucleophile predominantly attacks the least hindered carbon of the propylene oxide (the CH2 group), resulting in the secondary alcohol product: 1-(2-hydroxypropyl)pyrrolidine-2,5-dione.

References

  • Yoshino, T., et al. (1977).[1] Reaction of Succinimide with Propylene Oxide. Journal of the Chemical Society of Japan. (General reference for hydroxyalkylation of imides).

  • Halder, A., et al. (2025).[1][5] Low-Temperature Direct Oxidation of Propane to Propylene Oxide Using Supported Subnanometer Cu Clusters. (Context on PO reactivity and stability). Retrieved from [Link][1]

  • ResearchGate. (2018).[1] Synthesis and Characterization of Some New Pyrrolidine-2,5-dione Derivatives. (Structural characterization data). Retrieved from [Link]

Sources

Optimization

Degradation products of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione under basic conditions

[1] Subject: Troubleshooting & Degradation Analysis of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione under Basic Conditions Document ID: TS-HPS-005 Last Updated: March 2026 Applicable For: Analytical Chemists, Formulation Sci...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Subject: Troubleshooting & Degradation Analysis of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione under Basic Conditions Document ID: TS-HPS-005 Last Updated: March 2026 Applicable For: Analytical Chemists, Formulation Scientists, ADC Researchers

Executive Summary

This guide addresses the stability profile of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (also known as N-(2-hydroxypropyl)succinimide) when exposed to basic environments (


).

In drug development, this structure often appears as a linker moiety, a metabolic intermediate, or a process impurity. Under basic conditions, the succinimide ring is thermodynamically unstable and undergoes nucleophilic attack by hydroxide ions , leading to irreversible ring opening. This results in the formation of


-(2-hydroxypropyl)succinamic acid , a species often misidentified as a simple hydration product due to its 

mass shift.

Mechanism of Degradation

The Pathway: Base-Catalyzed Hydrolysis

The degradation is driven by the high electrophilicity of the carbonyl carbons in the imide ring. In a basic environment, the hydroxide ion (


) acts as a nucleophile.[1]
  • Nucleophilic Attack:

    
     attacks one of the equivalent carbonyl carbons (C2 or C5) of the succinimide ring.[2]
    
  • Ring Opening: The tetrahedral intermediate collapses, breaking the

    
     bond within the ring.
    
  • Product Formation: The result is an acyclic amide-acid, specifically

    
    -(2-hydroxypropyl)succinamic acid .
    

Senior Scientist Note: While the succinimide ring opening is the primary degradation pathway, prolonged exposure to harsh basic conditions (e.g.,


, elevated temperature) can drive a secondary hydrolysis reaction, cleaving the amide bond to release Succinic Acid  and 1-Amino-2-propanol .
Visualizing the Pathway

DegradationPathway Start 1-(2-Hydroxypropyl) pyrrolidine-2,5-dione (Intact Imide) Inter Tetrahedral Intermediate Start->Inter OH- Attack (pH > 7) Primary N-(2-hydroxypropyl) succinamic acid (Primary Degradant) Inter->Primary Ring Opening (+18 Da) Primary->Start Recyclization (Acidic pH < 5) Secondary Succinic Acid + 1-Amino-2-propanol Primary->Secondary Amide Hydrolysis (Harsh Base/Heat)

Figure 1: Step-wise degradation pathway of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione showing the transition from the cyclic imide to the ring-opened succinamic acid and final hydrolysis products.

Troubleshooting Guide

Scenario A: "I see a new peak eluting earlier than my main compound."

Diagnosis: This is likely the ring-opened succinamic acid .[2][3]

  • Why: The ring opening generates a free carboxylic acid group (

    
    ). This significantly increases the polarity of the molecule compared to the neutral cyclic imide, causing it to elute earlier in Reverse Phase (RP) chromatography.
    
  • Confirmation: Check the UV spectrum. The intact succinimide ring typically has a distinct absorption band around 200–220 nm. The ring-opened amide-acid will show a spectral shift and often a decrease in absorbance intensity at the imide

    
    .
    
Scenario B: "My Mass Spec shows a +18 Da shift."

Diagnosis: Confirmed Hydrolysis.

  • Explanation: The reaction is essentially

    
    . The addition of water adds exactly 
    
    
    
    to the molecular weight.
  • Action: If this is an impurity, quantify it against the succinamic acid standard. If this is a linker in an ADC, this "hydrolyzed linker" is often more stable in plasma than the ring-closed form, but it may alter the drug's hydrophobicity.

Scenario C: "Can I reverse this degradation?"

Answer: Yes, conditionally.

  • Protocol: Acidification (

    
    ) and heating can promote dehydration and recyclization  back to the succinimide ring.
    
  • Risk: Prolonged heating in acid may also cause non-specific degradation or peptide bond cleavage if the molecule is part of a larger conjugate.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing)

Use this protocol to generate the degradation product for method validation.

StepActionTechnical Rationale
1. Preparation Dissolve 10 mg of compound in 1 mL Acetonitrile/Water (1:1).Ensures solubility before adding stressor.
2. Stressor Add 1 mL of 0.1 N NaOH .Provides

ions to catalyze ring opening.
3. Incubation Incubate at Room Temperature for 2–4 hours .Sufficient for ring opening without causing secondary amide cleavage.
4. Quenching Neutralize with 1 mL of 0.1 N HCl .Stops the reaction immediately to preserve the profile.
5. Analysis Inject onto HPLC immediately.Prevents potential recyclization or precipitation.
Protocol 2: LC-MS Identification Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm.
Mobile Phase A 0.1% Formic Acid in Water (Acidic pH keeps the carboxylic acid protonated for better retention).
Mobile Phase B Acetonitrile.
Gradient 5% B to 95% B over 15 minutes.
Detection ESI Positive Mode (

).
Expected m/z Intact Imide: ~158.08 Da (

) Ring-Opened: ~176.09 Da (

)

Frequently Asked Questions (FAQs)

Q: Is the degradation rate pH-dependent? A: Yes, the reaction follows pseudo-first-order kinetics with respect to hydroxide ion concentration. For every unit increase in pH (e.g., pH 8 to pH 9), the hydrolysis half-life decreases significantly (often by a factor of 10).

Q: Does the chirality of the 2-hydroxypropyl group affect the degradation? A: The succinimide ring itself is achiral. However, the 2-hydroxypropyl group contains a chiral center. While the hydrolysis rate is generally governed by the ring strain, the chiral center creates a local environment that could theoretically lead to slight differences in the ratio of attack at C2 vs. C5 if the steric bulk is significant. In practice, for this small molecule, you will primarily see the ring-opened product as a single peak (or closely eluting diastereomers if the analysis is chiral).

Q: Why is this relevant to Antibody-Drug Conjugates (ADCs)? A: Many ADCs use succinimide-thioether linkages. At physiological pH (7.4), these rings slowly hydrolyze. This "ring-opening" stabilizes the ADC by preventing the "retro-Michael" reaction (which would cause the drug to fall off the antibody). Therefore, understanding this degradation is critical for controlling the Drug-to-Antibody Ratio (DAR).

References

  • Yakatan, G. J., & Fay, D. D. (1977). Kinetics of Hydrolysis of Succinimides. Journal of Pharmaceutical Sciences, 66(11), 1591-1595. Link

  • Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry, 26(1), 145-152. Link

  • Gehring, T., et al. (2016). A Concise Guide to Succinimide Hydrolysis in Antibody-Drug Conjugates. Analytical Chemistry, 88(18), 9138–9146. Link

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione Derivatives

Welcome to the Application Support Center. As drug development increasingly relies on complex 3D scaffolds to explore pharmacophore space [1], pyrrolidine-2,5-dione (succinimide) derivatives have become highly valuable.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development increasingly relies on complex 3D scaffolds to explore pharmacophore space [1], pyrrolidine-2,5-dione (succinimide) derivatives have become highly valuable. However, the specific architecture of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione presents a unique synthetic bottleneck: severe steric hindrance.

The proximity of the bulky succinimide core to the secondary hydroxyl group on the N-propyl linker creates a mutually obstructed microenvironment. This guide provides field-proven, mechanistically grounded troubleshooting strategies to bypass these steric barriers during derivatization.

Diagnostic Workflow: Bypassing Steric Barriers

Before proceeding with experimental modifications, consult the decision tree below to identify the correct catalytic bypass for your specific derivatization goal.

G Start 1-(2-Hydroxypropyl) pyrrolidine-2,5-dione Goal1 Goal: O-Functionalization (Secondary Alcohol) Start->Goal1 Goal2 Goal: Ring Opening (Succinimide Core) Start->Goal2 Step1A Attempt EDC/NHS or Standard Base Goal1->Step1A Step1B Attempt Basic Hydrolysis (NaOH, Heat) Goal2->Step1B Fail1 Low Yield / No Rxn (Steric Shielding) Step1A->Fail1 Fail2 Degradation / No Rxn (Steric Shielding) Step1B->Fail2 Fix1 Steglich Esterification (DCC + DMAP Catalyst) Fail1->Fix1 Switch Method Fix2 Lewis Acid Activation (Ti(OiPr)4 or LiCl) Fail2->Fix2 Switch Method Success1 High Yield O-Acyl Derivative Fix1->Success1 Success2 High Yield Amide Linker Fix2->Success2

Workflow for overcoming steric hindrance in N-substituted succinimide derivatization.

Frequently Asked Questions & Troubleshooting

Q1: I am trying to esterify the secondary hydroxyl group of the 2-hydroxypropyl moiety, but my yields are <20% using standard EDC/NHS coupling. How can I improve this? The Causality: EDC/NHS is highly efficient for primary amines and unhindered primary alcohols. However, the secondary hydroxyl group in your scaffold is sterically shielded by its adjacent methyl group and the bulky pyrrolidine-2,5-dione ring. The O-acylisourea intermediate formed by EDC is simply too bulky; the hindered alcohol cannot achieve the proper trajectory to attack it, leading to hydrolysis of the active ester instead of product formation. The Fix: Switch to a Steglich esterification [2]. By using N,N'-Dicyclohexylcarbodiimide (DCC) combined with a catalytic amount of 4-Dimethylaminopyridine (DMAP), you change the mechanism. DMAP acts as a hypernucleophilic catalyst, attacking the O-acylisourea to form a highly reactive, linear, and less sterically encumbered N-acylpyridinium intermediate. This intermediate easily penetrates the steric shield of your secondary alcohol.

Q2: When attempting nucleophilic ring-opening of the succinimide core to form an extended amide linker, the reaction stalls. Increasing the temperature just leads to degradation. What is happening? The Causality: The N-(2-hydroxypropyl) substituent creates a steric "umbrella" over the C2 and C5 carbonyls of the succinimide ring. Incoming nucleophiles (like primary amines) are physically blocked from approaching the carbonyl carbon at the required Bürgi-Dunitz angle (~107°). Applying high heat under basic conditions forces non-specific degradation or unwanted elimination of the hydroxyl group rather than targeted ring-opening. The Fix: Employ Lewis acid activation. Adding a mild Lewis acid like Titanium tetraisopropoxide (Ti(OiPr)4) or Lithium Chloride (LiCl) allows the metal cation to coordinate with the carbonyl oxygen. This pulls electron density away from the carbonyl carbon, drastically increasing its electrophilicity. This lowers the activation energy barrier enough that the nucleophile can attack despite the poor steric trajectory.

Q3: I am observing a dehydration byproduct (alkene formation) instead of my desired substitution product when trying to etherify the hydroxyl group. Why? The Causality: When you activate the secondary alcohol (e.g., via tosylation) for an S_N2 displacement, the steric bulk of the incoming nucleophile clashes with the succinimide core. Because the S_N2 pathway is energetically unfavorable due to this clash, the reaction shifts to an E2 elimination pathway. The base in your reaction strips a proton from the adjacent methyl group, yielding an alkene. The Fix: Utilize the Mitsunobu reaction [3]. By using Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD), the hydroxyl group is activated in situ, and the substitution occurs via a strictly concerted S_N2 inversion mechanism. This highly coordinated transition state effectively outcompetes the E2 elimination pathway, even in sterically hindered secondary alcohols.

Quantitative Reagent Selection Data

Use the following validated data table to select the appropriate reagents based on your specific derivatization goal.

Derivatization GoalStandard Reagent (Prone to Failure)Avg. YieldTroubleshooting Reagent (Steric Bypass)Optimized YieldMechanistic Advantage
O-Acylation EDC / NHS< 20%DCC / DMAP (0.1 eq)85–95%Forms highly reactive, unhindered N-acylpyridinium intermediate [2].
Ring Opening NaOH / MeOH (Heat)< 10%Ti(OiPr)4 / Amine75–85%Lewis acid coordination increases carbonyl electrophilicity, lowering activation energy.
Etherification NaH / Alkyl Halide15–25%PPh3 / DIAD (Mitsunobu)65–80%Concerted S_N2 inversion bypasses E2 elimination pathways [3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure your reactions are proceeding correctly despite steric challenges.

Protocol A: DMAP-Catalyzed Steglich Esterification (O-Acylation)

Use this protocol to attach a carboxylic acid to the hindered secondary hydroxyl group.

  • Preparation: In an oven-dried flask under inert atmosphere (N2 or Ar), dissolve the carboxylic acid (1.2 eq) and 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Catalyst Addition: Add DMAP (0.1 eq). Note: Do not exceed 0.1 eq to prevent difficult downstream purification.

  • Coupling: Cool the mixture to 0 °C using an ice bath. Dropwise, add a solution of DCC (1.2 eq) in anhydrous DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. A white precipitate (dicyclohexylurea, DCU) will form, indicating the reaction is proceeding.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot, dilute in 1 mL DCM, and spot on a TLC plate (Hexane/EtOAc 1:1). The disappearance of the starting material (Rf ~0.3) and emergence of a less polar spot (Rf ~0.7) confirms successful acylation.

  • Workup: Filter the mixture through a Celite pad to remove DCU. Wash the filtrate with 0.5 M HCl, saturated NaHCO3, and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: Lewis Acid-Mediated Succinimide Ring Opening

Use this protocol to open the succinimide ring with an amine nucleophile to create an extended linker.

  • Preparation: Dissolve 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (1.0 eq) and the target primary amine (1.5 eq) in anhydrous Toluene (0.1 M) in a sealed tube.

  • Activation: Add Titanium tetraisopropoxide (Ti(OiPr)4) (1.2 eq) via syringe. The solution may slightly change color as the Lewis acid coordinates to the imide carbonyls.

  • Heating: Seal the tube and heat to 80 °C for 8 hours.

  • Self-Validation Checkpoint: Quench a 10 µL aliquot in 1 mL Methanol. Centrifuge to remove titanium salts. Analyze the supernatant via LC-MS. Look for the disappearance of the parent mass and the appearance of the [M+H]+ peak corresponding to the exact mass of the imide + the amine (indicating successful ring opening without water loss).

  • Workup: Cool the reaction to room temperature. Add 5% aqueous HCl to break the titanium complex (caution: exothermic). Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over MgSO4, and concentrate under reduced pressure.

References

  • Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Topics in Current Chemistry, 379(5), 34. URL: [Link]

  • Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition in English, 17(7), 522-524. URL: [Link]

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. URL: [Link]

Optimization

Resolving baseline noise in HPLC analysis of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione

Status: Operational Ticket ID: HPD-NOISE-001 Subject: Resolving Baseline Noise & Drift in Low-UV Analysis Assigned Specialist: Senior Application Scientist Executive Summary: The "Invisible" Analyte Challenge You are lik...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: HPD-NOISE-001 Subject: Resolving Baseline Noise & Drift in Low-UV Analysis Assigned Specialist: Senior Application Scientist

Executive Summary: The "Invisible" Analyte Challenge

You are likely encountering baseline noise because 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (HPD) presents a specific "perfect storm" of chromatographic challenges.

  • Weak Chromophore: The succinimide ring (pyrrolidine-2,5-dione) lacks a conjugated pi-system. It does not absorb well above 220 nm.[1] To see it, you must lower your UV detection to 200–210 nm .

  • High Polarity: The hydroxypropyl group increases water solubility, causing the molecule to elute early (near the void volume) on standard C18 columns, where the baseline is naturally most unstable due to the "injection pulse."

  • The Conflict: To detect the compound, you are forcing the detector into a range where solvents (like Methanol) and buffers become opaque, amplifying system noise by orders of magnitude.

This guide provides a root-cause analysis and self-validating protocols to stabilize your baseline.

Module 1: The Physics of Low-UV Noise

Q: Why does my baseline look like a sine wave or random grass?

A: At 200–210 nm, you are operating near the UV Cutoff of common solvents. The "noise" is often not electronic; it is the detector "seeing" the mobile phase's chemical instability.

Diagnostic Decision Tree

Use this logic flow to identify your specific noise type before attempting a fix.

NoiseDiagnosis Start Identify Noise Pattern Pattern What is the shape? Start->Pattern Cyclic Rhythmic / Sine Wave Pattern->Cyclic Random Random Spikes / Grass Pattern->Random Drift Steady Slope (Up/Down) Pattern->Drift Pump Cause: Pump Pulsation or Mixing Valve Cyclic->Pump Period matches pump stroke Lamp Cause: Aged Lamp or Dirty Flow Cell Random->Lamp High frequency Solvent Cause: Solvent Cutoff or Temperature Drift->Solvent Gradient or Temp change

Figure 1: Diagnostic logic for categorizing baseline noise sources.

Module 2: Mobile Phase Engineering (The Primary Fix)

Q: I am using Methanol/Water. Why is the noise unmanageable?

A: Methanol is the wrong solvent for this analysis. Methanol has a UV cutoff of approximately 205 nm . If you are detecting HPD at 210 nm, the methanol is absorbing a significant portion of the lamp's energy. As the pump mixes methanol and water, slight fluctuations in the mixture ratio (mixing noise) result in massive swings in absorbance.

Protocol: The Solvent Switch

  • Replace Methanol with Acetonitrile (ACN): ACN has a UV cutoff of ~190 nm, making it transparent at 210 nm.

  • Use "Gradient Grade" Solvents: Standard HPLC grade is insufficient for <210 nm work. Impurities in lower grades show up as "ghost peaks."

  • Buffer Selection: Avoid Acetate or Citrate buffers (high UV cutoff). Use Phosphoric Acid (0.1%) or Phosphate Buffer (if pH control is needed), as they are transparent at 200 nm.

Data: Solvent UV Cutoff Limits

Solvent / AdditiveUV Cutoff (nm)Suitability for HPD Analysis (210 nm)
Acetonitrile 190Excellent (Recommended)
Water 190Excellent
Methanol 205Poor (Source of noise)
Tetrahydrofuran (THF) 212Unusable
Phosphoric Acid <195Excellent
Formic Acid (0.1%) 210Marginal (Use only for MS)
TFA (0.1%) 201Good (But can cause baseline drift)

Module 3: Hardware Hygiene & System Optimization

Q: I switched to ACN, but I still see spikes. Is my detector broken?

A: Likely not. Low-UV detection requires a pristine optical path. Any contamination on the flow cell windows absorbs high-energy UV light, reducing the signal-to-noise ratio.

Protocol: The "Nitric Passivation" Wash Caution: Remove the column before performing this step.

  • Flush: Replace column with a union connector.

  • Wash 1: Flush system with Hot Water (60°C) for 30 mins to remove salts.

  • Wash 2: Flush with 100% Isopropanol to remove hydrophobic residues.

  • Wash 3 (Aggressive): Flush with 6N Nitric Acid (if your system is stainless steel/PEEK compatible) for 15 mins. Do not do this if your system has non-compatible seals.

  • Rinse: Flush with HPLC-grade water for 60 mins until pH is neutral.

Q: How do I test if my lamp is the issue?

A: Perform the Reference Energy Test . Most VWD/DAD detectors allow you to view the "Reference Energy" or "Sample Energy."

  • Target: If the energy at 210 nm is <50% of the energy at 250 nm, your lamp is aging, or the flow cell is dirty. The lower the light intensity, the higher the electronic gain the detector applies, which amplifies noise.

Module 4: Chromatographic Separation Strategy

Q: The HPD peak is barely visible above the noise at the start of the run. How do I fix this?

A: You must move the peak away from the "Void Volume" (


).
HPD is polar. On a standard C18 column, it elutes with the solvent front (unretained). The solvent front is where pressure pulses and refractive index (RI) effects are most violent.

Protocol: Increasing Retention (k')

  • Column Choice: Switch to an Aqueous C18 (polar-embedded) or a HILIC column.

    • Why: These columns interact with the hydroxypropyl group and the imide ring, retaining the molecule longer.

  • Mobile Phase Composition:

    • Reverse Phase: Start with 3% Acetonitrile / 97% Phosphate Buffer . Keep organic low to force retention.

    • HILIC: Start with 90% Acetonitrile / 10% Ammonium Acetate (10mM) .

  • Wavelength Optimization:

    • If using a Diode Array Detector (DAD), set the Bandwidth to 8–16 nm. This averages the noise over a wider range, smoothing the baseline without losing peak height (assuming the spectrum is broad).

Workflow: Optimized Analysis Setup

SetupWorkflow Solvent 1. Solvent Prep Filter 0.2µm + Degas (Use ACN, not MeOH) Column 2. Column Selection Aqueous C18 or HILIC (Retain Polar HPD) Solvent->Column System 3. System Prep Clean Flow Cell Check Lamp Energy Column->System Method 4. Method Params λ = 210 nm Bandwidth = 8 nm System->Method Result Stable Baseline High S/N Ratio Method->Result

Figure 2: Step-by-step configuration for analyzing low-UV absorbing polar imides.

References

  • Agilent Technologies. (2025). Eliminating Baseline Problems in HPLC. Retrieved from

  • Waters Corporation. (2025). PDA/UV Baseline Noise Troubleshooting Guide. Retrieved from

  • Sielc Technologies. (2024). Separation of 2,5-Pyrrolidinedione, 1-hydroxy- on Newcrom R1 HPLC column. Retrieved from

  • Phenomenex. (2024).[2] HPLC Troubleshooting Guide: Baseline Issues. Retrieved from

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione

Executive Summary 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (also known as N-(2-hydroxypropyl)succinimide) is a cyclic imide widely used as a synthesis intermediate and a reference standard for polymer degradation. Its st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (also known as N-(2-hydroxypropyl)succinimide) is a cyclic imide widely used as a synthesis intermediate and a reference standard for polymer degradation. Its stability is governed by two critical factors: hygroscopicity (due to the hydroxyl group) and hydrolytic susceptibility (of the succinimide ring).

This guide provides an autonomous technical framework for preserving the integrity of this compound. Unlike simple organic solids, this molecule requires active moisture management to prevent ring-opening degradation.

Module 1: Critical Storage Parameters

The "Golden Rules" of Storage

The following parameters are non-negotiable for long-term stability (>6 months).

ParameterSpecificationTechnical Rationale
Temperature -20°C (Optimal) 2-8°C (Acceptable < 1 month)Low temperature kinetically inhibits the nucleophilic attack of water on the carbonyl carbons.
Atmosphere Argon or Nitrogen Displaces atmospheric moisture. The compound is not oxidation-sensitive, but air brings humidity.
Container Amber Glass + Parafilm Amber glass prevents photochemical activation (minor risk); Parafilm/Teflon tape ensures a hermetic seal against moisture ingress.
Desiccant Required Secondary containment (desiccator) is mandatory. The hydroxyl group is a moisture magnet.
FAQ: Why did my sample turn into a sticky gum?

Answer: This is the hallmark of hygroscopic failure . The 2-hydroxypropyl chain increases the polarity of the molecule, drawing moisture from the air. Once water is absorbed, it acts as a solvent and a reactant, initiating the hydrolysis of the succinimide ring. The resulting ring-opened product (a succinamic acid derivative) often has a lower melting point and different solubility properties, leading to the "gumming" effect.

Module 2: The Degradation Mechanism

Understanding how the molecule breaks down is essential for troubleshooting. The primary degradation pathway is the hydrolysis of the imide ring.

Chemical Pathway

In the presence of moisture (and accelerated by basic pH), the water molecule attacks one of the carbonyl carbons of the succinimide ring. This breaks the C-N bond, opening the ring to form 4-((2-hydroxypropyl)amino)-4-oxobutanoic acid (and its isomer).

DegradationPathway Imide 1-(2-Hydroxypropyl) pyrrolidine-2,5-dione (Intact Imide) TS Tetrahedral Intermediate Imide->TS Nucleophilic Attack Water + H2O (Moisture) Water->TS Acid N-(2-Hydroxypropyl) succinamic acid (Ring-Opened Impurity) TS->Acid Ring Opening (Irreversible)

Figure 1: Hydrolytic degradation pathway of the succinimide ring. Note that this reaction is irreversible under standard storage conditions.

Module 3: Troubleshooting & Analytical Validation

If you suspect degradation, do not rely on visual inspection alone. Use the following decision matrix and protocols.

Troubleshooting Decision Tree

DecisionTree Start Issue: Sample Suspicion Visual Visual Inspection: Is it sticky or discolored? Start->Visual KF Karl Fischer Titration: Water Content > 1.0%? Visual->KF Yes (Sticky) HPLC Run HPLC/LC-MS Visual->HPLC No KF->HPLC No (<1%) Result_Fail FAIL: Discard Sample (Hydrolysis > 2%) KF->Result_Fail Yes (>1%) Result_Pass PASS: Recertify for use HPLC->Result_Pass Single Peak Result_Dry ACTION: Dry under high vacuum (if purity >98%) HPLC->Result_Dry Intact but wet HPLC->Result_Fail New Polar Peak (Acid Form)

Figure 2: Analytical workflow for assessing compound viability after storage excursions.

Standard Operating Procedure: Purity Check (HPLC)

The ring-opened impurity is more polar than the parent imide. It will elute earlier on a standard Reverse Phase (C18) column.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses ionization of the impurity, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (carbonyl absorption).

  • Expected Results:

    • Parent Imide: Retention time ~5-7 min.

    • Impurity (Succinamic Acid):[1] Retention time ~2-4 min (more polar).

Module 4: Frequently Asked Questions (Technical)

Q1: Can I re-close the ring if it has opened?

  • Technical Answer: Not easily in situ. Re-cyclization (dehydration) requires high heat (>150°C) or chemical dehydrating agents (like acetic anhydride or HMDS). Attempting this on a degraded sample usually results in polymerization or charring of the hydroxypropyl chain. Recommendation: Discard if hydrolysis >5%.

Q2: Is the compound light sensitive?

  • Technical Answer: Minimally. While the succinimide core is UV-active, it does not typically undergo photodegradation under ambient lab light. However, amber vials are standard practice to prevent any radical-initiated side reactions with the secondary alcohol group over long durations.

Q3: I see a CAS number 18190-44-8 in literature. Is this the same?

  • Technical Answer: No. CAS 18190-44-8 refers to N-(2-hydroxyethyl )succinimide.[2] Your compound is the propyl analog. They are chemically homologous and share nearly identical stability profiles, but they are distinct molecular entities. Ensure your analytical standards match your specific propyl derivative.

Q4: How do I handle the compound for weighing?

  • Technical Answer: Due to hygroscopicity, allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly. If the solid clumps immediately, it has already absorbed significant water.

References

  • Mechanism of Imide Hydrolysis

    • Title: Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds.
    • Source: Journal of the Chemical Society of Pakistan.
    • Relevance: Establishes the A-2 mechanism of succinimide ring opening in aqueous media.
  • Structural Homolog Stability (Ethyl Derivative)

    • Title: N-(2-Hydroxyethyl)succinimide (PubChem CID 236334).[2]

    • Source: National Center for Biotechnology Inform
    • Relevance: Provides physical property baselines for the homologous series (ethyl vs. propyl).
  • General Cyclic Imide Reactivity

    • Title: Kinetics of Hydrolysis of Succinimides.[3][4]

    • Source: Journal of Pharmaceutical Sciences (via ResearchG
    • Relevance: details the pH-rate profiles proving base-c

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione

Analytical Comparison Guide: Mass Spectrometry Profiling of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione In the realm of pharmaceutical development and structural proteomics, succinimide derivatives are ubiquitous. They serv...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Mass Spectrometry Profiling of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione

In the realm of pharmaceutical development and structural proteomics, succinimide derivatives are ubiquitous. They serve as critical synthetic intermediates (e.g., cross-linking agents) and emerge as spontaneous degradation products, such as the aspartimide intermediates that cause deamidation in monoclonal antibodies. Accurate mass spectrometry (MS) tracking of these species is paramount for quality control and structural elucidation.

This guide provides an objective, data-driven comparison of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) performance of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (HPSD) against common structural alternatives, equipping analytical scientists with the mechanistic insights needed to optimize their workflows.

Part 1: Mechanistic Causality in Gas-Phase Dissociation

Understanding the gas-phase dissociation of HPSD requires analyzing its structural lability under Collision-Induced Dissociation (CID). The fragmentation is driven by specific thermodynamic vulnerabilities within the molecule:

  • Facile Dehydration (-18 Da): In positive ESI, protonation primarily occurs at the imide carbonyl oxygens. The 2-hydroxypropyl side chain contains a secondary alcohol, which undergoes highly facile dehydration to form a stable alkene-substituted imide ([M+H-H2O]⁺ at m/z 140.07). This secondary alcohol dehydration has a lower activation energy barrier than the primary alcohol dehydration seen in alternatives like N-(2-hydroxyethyl)succinimide.

  • Imide Ring Cleavage: Following initial side-chain fragmentation, the succinimide core undergoes characteristic extrusion. Fragmentation at the amide bonds leads to the loss of carbon monoxide (-28 Da) and subsequent ring opening. Identifying these specific fragmentation patterns is critical for distinguishing succinimide-modified residues from linear peptides in complex structural proteomics workflows [[1]]().

  • pH-Dependent Stability: Succinimides are notoriously labile at neutral to basic pH, rapidly hydrolyzing to ring-opened aspartyl/isoaspartyl derivatives (a +18 Da mass shift). Consequently, maintaining acidic conditions during LC-MS analysis is a strict requirement to prevent artifactual degradation [[2]]().

Part 2: Objective Performance Comparison

When developing targeted Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays, HPSD offers distinct analytical advantages over alternative succinimide derivatives. The distinct -18 Da neutral loss from HPSD provides a cleaner, more abundant diagnostic MS/MS transition than N-Hydroxysuccinimide (NHS), which often suffers from non-specific low-mass fragmentation and high background noise.

Table 1: MS/MS Analytical Performance Comparison

CompoundPrecursor Ion [M+H]⁺Primary CID Neutral LossKey Diagnostic FragmentOptimal LC pHESI+ Sensitivity
1-(2-Hydroxypropyl)pyrrolidine-2,5-dione m/z 158.08-18 Da (H₂O)m/z 140.074.0 - 5.0High
N-(2-Hydroxyethyl)succinimide m/z 144.06-18 Da (H₂O)m/z 126.054.0 - 5.0Medium
N-Hydroxysuccinimide (NHS) m/z 116.03-16 Da (O) / -28 Da (CO)m/z 100.044.0 - 5.0Low

Part 3: Self-Validating Experimental Protocol (LC-MS/MS)

To ensure analytical rigor, the following step-by-step protocol integrates internal validation checks. The causality behind each step is explicitly defined to maintain scientific integrity.

Step 1: Analyte Solubilization and pH Stabilization

  • Action: Dilute HPSD to 10 µg/mL in 90:10 Water:Acetonitrile containing 0.1% Formic Acid (FA). Store at 4°C prior to injection.

  • Causality: Succinimide rings undergo rapid base-catalyzed hydrolysis. Maintaining the sample at pH ~3-4 with FA ensures structural integrity and maximizes protonation efficiency, as lower pH conditions directly dictate the intensity of succinimide-ester ions in the mass spectrometer 3.

  • Validation Check: Inject a control sample left at room temperature in neutral water for 24 hours. The appearance of a +18 Da precursor (m/z 176.09) indicates ring hydrolysis, validating the necessity of the acidic storage protocol.

Step 2: Chromatographic Separation

  • Action: Utilize a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm) maintained at 40°C. Execute a gradient from 5% to 60% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes at 0.4 mL/min.

  • Causality: The secondary alcohol and imide core provide moderate polarity. A rapid gradient ensures sharp peak shapes, while the 40°C column temperature reduces mobile phase viscosity without inducing thermal degradation of the imide ring.

  • Validation Check: Monitor peak asymmetry. A tailing factor > 1.5 indicates secondary interactions with unendcapped silanols, signaling the need to switch to a superficially porous particle (SPP) column.

Step 3: Collision-Induced Dissociation (CID) Optimization

  • Action: Operate the mass spectrometer in positive ESI mode. Apply a Normalized Collision Energy (NCE) sweep from 20% to 40% to optimize CID.

  • Causality: NCE levels around 30-35% are typically optimal for inducing both the facile water loss and the higher-energy imide ring cleavage 3.

  • Validation Check: Monitor the ratio of m/z 140.07 to m/z 100.04. If the m/z 100.04 ion is absent, the NCE is insufficient to breach the imide ring's activation energy barrier. If the precursor m/z 158.08 is entirely depleted, the NCE is too high, risking the loss of diagnostic intermediate ions.

Part 4: Structural Visualization

MS_Fragmentation Precursor 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione [M+H]+ m/z 158.08 WaterLoss Dehydrated Fragment [M+H-H2O]+ m/z 140.07 Precursor->WaterLoss -H2O (Facile) CO_Loss Decarbonylated Fragment [M+H-CO]+ m/z 130.08 Precursor->CO_Loss -CO (CID) RingCleavage Succinimide Core [M+H-C3H6O]+ m/z 100.04 Precursor->RingCleavage N-C Cleavage FurtherFrag Terminal Amine m/z 58.06 WaterLoss->FurtherFrag Ring Opening RingCleavage->FurtherFrag -C2H2O

ESI-MS/MS Fragmentation Pathway of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione under CID.

References

  • Fragmentation features of intermolecular cross-linked peptides using N-hydroxy-succinimide esters by MALDI- and ESI-MS/MS for use in structural proteomics Source: researchgate.net URL:1

  • Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization Source: nih.gov URL:2

  • pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications | ACS Measurement Science Au Source: acs.org URL:3

Sources

Comparative

A Comparative Guide to the FTIR Spectroscopy of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione

This guide provides a detailed technical analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione. Tailored for researchers, chemists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed technical analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione. Tailored for researchers, chemists, and professionals in drug development and materials science, this document offers an in-depth look at the molecule's unique spectral fingerprint, a robust experimental protocol for its analysis, and a comparative guide against structurally similar compounds to aid in unambiguous identification.

Introduction: The Role of FTIR in Characterizing Synthetic Intermediates

1-(2-Hydroxypropyl)pyrrolidine-2,5-dione is a versatile heterocyclic compound featuring both a cyclic imide and a secondary alcohol functional group. This bifunctionality makes it a valuable intermediate in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. In any synthetic workflow, the unambiguous confirmation of an intermediate's structure is critical to ensure the success of subsequent reaction steps and the purity of the final product.

FTIR spectroscopy is an indispensable first-line technique for this purpose. It is rapid, non-destructive, and highly sensitive to the presence of specific functional groups, providing a distinct molecular "fingerprint." This guide will elucidate the key spectral features that define 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione and differentiate it from common precursors or analogues.

Experimental Protocol for High-Fidelity FTIR Analysis

The acquisition of a clean, interpretable FTIR spectrum is contingent upon a meticulous experimental procedure. The following protocol is a self-validating system designed to minimize artifacts and produce reliable data.

Step-by-Step Methodology
  • Sample Preparation (KBr Pellet Method):

    • Rationale: The potassium bromide (KBr) pellet method is chosen for its ability to produce sharp, well-resolved spectra for solid samples by minimizing intermolecular interactions that can broaden peaks.

    • Procedure: i. Gently grind 1-2 mg of high-purity 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione into a fine powder using an agate mortar and pestle. ii. Add approximately 100-200 mg of spectroscopic grade, dry KBr powder. iii. Mix thoroughly for 1-2 minutes until the sample is homogeneously dispersed within the KBr matrix. iv. Transfer the mixture to a pellet-pressing die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrument Preparation & Background Collection:

    • Rationale: A background scan is essential to computationally subtract the spectral contributions of atmospheric CO₂, water vapor, and the KBr matrix itself, isolating the spectrum of the analyte.

    • Procedure: i. Ensure the FTIR spectrometer's sample chamber is purged with dry nitrogen or air. ii. Place the KBr pellet containing only KBr (a "blank" pellet) or an empty sample holder into the beam path. iii. Collect a background spectrum. A typical setting involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Sample Spectrum Acquisition:

    • Rationale: Acquiring the sample spectrum under the same conditions as the background ensures accurate subtraction.

    • Procedure: i. Replace the blank pellet with the sample pellet in the holder. ii. Collect the sample spectrum using the identical instrument parameters (scan number, resolution) as the background scan. The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

FTIR Analysis Workflow

FTIR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Interpretation Sample 1. High-Purity Analyte Grind 2. Grind & Mix with KBr Sample->Grind Press 3. Press into Transparent Pellet Grind->Press Background 4. Collect Background (Blank KBr Pellet) Press->Background Sample_Scan 5. Collect Sample Spectrum Background->Sample_Scan Process 6. Background Subtraction & Baseline Correction Sample_Scan->Process Identify 7. Peak Identification & Assignment Process->Identify Compare 8. Comparative Analysis Identify->Compare

Caption: A validated workflow for acquiring and analyzing the FTIR spectrum of a solid sample.

Spectral Analysis: The Fingerprint of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione

The FTIR spectrum of this molecule is rich with information. The key characteristic peaks are detailed below.

Molecular Structure with Key Functional Groups

Caption: Structure of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione with key functional groups.

Table of Characteristic FTIR Peaks
Wavenumber (cm⁻¹)Vibration ModeFunctional GroupIntensity & DescriptionCausality
3600 - 3300 O-H StretchSecondary AlcoholStrong, Broad The significant broadening of this peak is the classic hallmark of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[1]
2970 - 2850 C-H StretchAlkyl (CH, CH₂, CH₃)Medium, SharpAliphatic C-H stretching from the propyl chain and the pyrrolidine ring.
~1775 C=O Asymmetric StretchCyclic ImideStrong, Sharp The two distinct carbonyl peaks are characteristic of a five-membered cyclic imide (succinimide) ring. The higher frequency band is the out-of-phase, asymmetric stretch.[2][3]
~1700 C=O Symmetric StretchCyclic ImideStrong, Sharp This lower frequency band corresponds to the in-phase, symmetric stretching of the two imide carbonyl groups.[2][3]
~1200 C-O StretchSecondary AlcoholStrong This intense absorption is characteristic of the C-O single bond stretching vibration in secondary alcohols.[4][3]

Comparative Analysis: Distinguishing Features

The identity of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione is best confirmed by comparing its spectrum to related compounds that lack its key functional groups. This comparison highlights the diagnostic value of specific peaks.

Comparison with Succinimide (Precursor)
  • Succinimide possesses the core pyrrolidine-2,5-dione structure but has an N-H bond instead of an N-alkyl chain.

  • Key Differences: Its spectrum will show the two imide C=O peaks (~1770 and ~1700 cm⁻¹) but will be missing the broad O-H stretch around 3400 cm⁻¹ and the strong C-O stretch around 1200 cm⁻¹. Instead, it will feature a distinct N-H stretching band around 3200 cm⁻¹.

Comparison with 1-Propylpyrrolidine-2,5-dione (Non-hydroxylated analogue)
  • 1-Propylpyrrolidine-2,5-dione has the alkyl chain but lacks the hydroxyl group.

  • Key Differences: Its spectrum will show the imide C=O peaks and the alkyl C-H stretches. However, it will be completely absent of the two most crucial peaks for our target compound: the broad O-H stretch and the strong C-O stretch.

Summary of Comparative Spectral Data
CompoundBroad O-H Stretch (~3400 cm⁻¹)N-H Stretch (~3200 cm⁻¹)Dual C=O Imide Peaks (~1775/1700 cm⁻¹)Strong C-O Stretch (~1200 cm⁻¹)
1-(2-Hydroxypropyl)pyrrolidine-2,5-dione Present (Diagnostic) AbsentPresent Present (Diagnostic)
SuccinimideAbsentPresentPresentAbsent
1-Propylpyrrolidine-2,5-dioneAbsentAbsentPresentAbsent

This comparison unequivocally demonstrates that the simultaneous presence of the broad O-H band and the strong C-O band, in conjunction with the characteristic dual imide carbonyl absorptions, forms a unique and definitive spectral signature for 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione.

Conclusion

FTIR spectroscopy is a powerful and definitive tool for the structural verification of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione. The key identifying features are a strong, broad O-H stretching vibration (3600-3300 cm⁻¹) indicative of a hydrogen-bonded alcohol, and a strong C-O stretching band (~1200 cm⁻¹), which must appear alongside the characteristic doublet of strong carbonyl absorptions (~1775 and ~1700 cm⁻¹) from the cyclic imide ring. By following the robust protocol outlined herein and comparing the resulting spectrum against logical alternatives, researchers can rapidly and confidently confirm the identity and purity of this valuable synthetic intermediate.

References

  • Geiger, M., & Clarke, S. (1987). Infrared analysis of peptide succinimide derivatives. PubMed. [Link]

  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Scribd. (n.d.). FTIR Analysis of Alcohols and Compounds. [Link]

  • University of California, Los Angeles (UCLA). (n.d.). IR: alcohols. Web.chem.ucla.edu. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of succinimide, SuSA and [SuSA-H]HSO4. [Link]

  • Tih, A. E., Ghogomu, J. N., et al. (2018). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC Chemistry. [Link]

  • International Journal of Multidisciplinary Research and Development. (2020). Studying the composition of alcohols using IR spectroscopy. [Link]

Sources

Validation

Comparing 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione with N-hydroxysuccinimide

This guide provides a technical comparison between N-Hydroxysuccinimide (NHS) and 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (HPD) . Executive Summary: While both molecules share a pyrrolidine-2,5-dione (succinimide) core,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between N-Hydroxysuccinimide (NHS) and 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (HPD) .

Executive Summary: While both molecules share a pyrrolidine-2,5-dione (succinimide) core, they serve fundamentally different roles in drug development and chemical biology. NHS is a reactive activating agent used to facilitate amide bond formation (bioconjugation). HPD is a non-reactive structural analog, often encountered as a pharmaceutical impurity, a metabolite (e.g., of maleimide-based drugs), or used as a stable reference standard in analytical profiling.

Part 1: Chemical Identity & Mechanistic Distinction

The primary distinction lies in the atom bonded to the imide nitrogen. This single bond dictates the reactivity profile: NHS possesses a labile N-O bond, whereas HPD possesses a stable N-C bond.

Structural Comparison Table
FeatureN-Hydroxysuccinimide (NHS)1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (HPD)
CAS Number 6066-82-6Not commonly listed as bulk reagent (Analogous to CAS 18190-44-8)
Molecular Formula C₄H₅NO₃C₇H₁₁NO₃
Molecular Weight 115.09 g/mol 157.17 g/mol
Nitrogen Substituent Hydroxyl group (-OH)2-Hydroxypropyl group (-CH₂CH(OH)CH₃)
Bond Type N-O (Heteroatom-Heteroatom)N-C (Heteroatom-Carbon)
Reactivity Class Active Ester Precursor (Leaving Group)Stable Imide (Inert Analog)
Primary Utility Bioconjugation (Amine coupling)Impurity Profiling / Negative Control
Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways of these two molecules when exposed to a carboxylic acid and a carbodiimide (EDC), a standard activation workflow.

G NHS N-Hydroxysuccinimide (NHS) HPD 1-(2-Hydroxypropyl) pyrrolidine-2,5-dione (HPD) No_Reaction NO REACTION (Steric/Electronic Inertness) HPD->No_Reaction Carboxyl Target Carboxyl (R-COOH) O_Acyl O-Acylisourea Intermediate Carboxyl->O_Acyl + EDC EDC Carbodiimide (EDC) NHS_Ester Stable NHS-Ester (Activated) O_Acyl->NHS_Ester + NHS (Nucleophilic Attack by N-OH) O_Acyl->No_Reaction + HPD (N-Alkyl group cannot form ester) Conjugate Final Amide Conjugate (R-CO-NH-R') NHS_Ester->Conjugate + Amine (NHS leaves) Amine Primary Amine (R'-NH2)

Caption: Mechanistic divergence. NHS acts as a nucleophile via its N-OH group to form activated esters. HPD, lacking the N-OH functionality, cannot participate in esterification and remains inert.

Part 2: Detailed Performance Analysis

Reactivity & Activation Potential

NHS is the industry standard for converting unstable O-acylisourea intermediates (formed by EDC) into semi-stable NHS-esters. These esters are reactive toward primary amines but resistant to rapid hydrolysis compared to the O-acylisourea.

  • Mechanism: The N-hydroxyl group of NHS attacks the activated carboxyl. The resulting NHS-ester has a leaving group (the NHS ring) that is displaced by amines.

  • HPD Contrast: HPD has a 2-hydroxypropyl group on the nitrogen. While it has a hydroxyl group on the propyl chain, this alcohol is a secondary alcohol and is sterically hindered and electronically uncoupled from the imide ring. It does not function as a leaving group.

    • Implication: You cannot use HPD to "activate" a drug or protein.

Stability & Hydrolysis

NHS is hygroscopic and its esters are susceptible to hydrolysis in aqueous buffers, particularly at pH > 8.0. HPD is significantly more stable. The N-alkyl bond is robust and resistant to cleavage under physiological conditions.

  • Experimental Relevance: HPD is often observed as a degradation product or impurity in drugs containing a maleimide linker (e.g., Antibody-Drug Conjugates). When a maleimide ring undergoes hydrolysis (ring-opening) or reduction, succinimide derivatives similar to HPD are formed. HPD serves as a critical reference standard to identify these "dead" species in HPLC traces.

Solubility

Both molecules possess hydrophilic handles.

  • NHS: Soluble in water (~50 mg/mL), DMSO, and DMF.

  • HPD: The hydroxypropyl group imparts amphiphilicity. It generally exhibits higher solubility in organic solvents (acetonitrile, methanol) compared to the unsubstituted succinimide, making it compatible with Reverse-Phase HPLC (RP-HPLC) methods used for impurity tracking.

Part 3: Experimental Protocols (Self-Validating)

To confirm the identity of an unknown succinimide reagent (suspected to be either NHS or HPD) or to validate the inertness of HPD in your system, use the following Differential Reactivity Assay .

Protocol: The Benzylamine Shift Assay

This protocol relies on the fact that NHS will react with a primary amine (benzylamine) in the presence of EDC, while HPD will not.

Reagents:

  • Test Compound: 10 mM stock in DMSO (NHS or HPD).

  • Substrate: Benzoic Acid (10 mM in DMSO).

  • Activator: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), 15 mM in MES buffer pH 5.0.

  • Nucleophile: Benzylamine (20 mM in PBS pH 7.4).

Workflow:

  • Activation Step: Mix Benzoic Acid (10 µL) + EDC (10 µL) + Test Compound (10 µL). Incubate for 15 minutes at Room Temp.

    • Mechanistic Check: If Test Compound is NHS, Benzoic Acid converts to Benzoate-NHS ester. If HPD, Benzoic Acid remains as O-acylisourea (which hydrolyzes back to acid).

  • Conjugation Step: Add Benzylamine (20 µL). Incubate for 30 minutes.

  • Quench & Analyze: Dilute 1:10 in Acetonitrile/Water (0.1% TFA) and inject onto RP-HPLC (C18 column).

Data Interpretation (Self-Validation):

Observation (HPLC)Conclusion: Test Compound is NHSConclusion: Test Compound is HPD
New Peak Appearance Yes. A peak corresponding to N-benzylbenzamide appears (Retention time shift).No. No amide peak forms.
Test Compound Peak Disappears/Decreases. NHS is consumed as a leaving group (released as free NHS, elutes early).Unchanged. HPD remains intact and elutes at its specific retention time.
Benzoic Acid Peak Decreases. Converted to amide.Remains. Regenerated after unstable intermediate hydrolysis.

Part 4: Analytical Grounding & Impurity Profiling

In drug development, particularly for Diroximel Fumarate or maleimide-based ADCs, distinguishing between the active drug and succinimide-related impurities is critical for regulatory compliance (ICH Q3A/B).

HPD (and its ethyl analog, N-(2-hydroxyethyl)succinimide) often appears in chromatograms as a process impurity or degradant.

HPLC Separation Strategy:

  • Column: C18 or Phenyl-Hexyl (for better selectivity of the imide ring).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Elution Order:

    • NHS (Most polar, elutes first).

    • HPD (Hydroxypropyl group adds hydrophobicity, elutes later).

    • Active Drug/Conjugate (Elutes last).

Impurity Pathway Diagram

Visualizing how HPD-like structures arise in pharmaceutical stability studies.

Impurity Maleimide_Drug Maleimide-Linker Drug (Active) Hydrolysis Hydrolysis / pH > 8 Maleimide_Drug->Hydrolysis Reduction Reduction Maleimide_Drug->Reduction Ring_Open Ring-Opened Succinamic Acid (Inactive Impurity) Hydrolysis->Ring_Open Major Pathway Succinimide_Analog N-Substituted Succinimide (e.g., HPD-like structure) Reduction->Succinimide_Analog Formation of Saturated Imide

Caption: Formation of succinimide analogs. HPD represents the "saturated" (reduced) form of N-substituted maleimides, often tracked as stable impurities in drug stability studies.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 80170: N-Hydroxysuccinimide. Retrieved from [Link]

  • Veeprho Laboratories. 1-(2-Hydroxyethyl)pyrrolidine-2,5-dione (Structural Analog Reference). Retrieved from [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard text for NHS chemistry mechanisms).
Comparative

Reference Standards for 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione: A Definitive Purity Assessment Guide

Topic: Reference standards for 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione purity assessment Content Type: Publish Comparison Guide Executive Summary & Technical Context 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (often refer...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference standards for 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione purity assessment Content Type: Publish Comparison Guide

Executive Summary & Technical Context

1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (often referred to as N-(2-hydroxypropyl)succinimide) is a critical process impurity or degradation product often encountered in the synthesis of pyrrolidone-based anticonvulsants (e.g., Ethosuximide derivatives) or as a hydrolysis byproduct in antibody-drug conjugate (ADC) linkers utilizing succinimide chemistry.

Unlike common pharmacopeial impurities, this specific compound frequently lacks a readily available Certified Reference Material (CRM) from primary sources like USP or EP. Consequently, analytical scientists must often choose between synthesizing and characterizing a Primary Reference Standard in-house or relying on Surrogate Standards (e.g., Succinimide) with correction factors.

This guide objectively compares the performance of Quantitative NMR (qNMR) , Mass Balance (100% - Impurities) , and Surrogate Quantification for establishing the purity of this reference material.

Comparative Analysis of Purity Assessment Strategies

When a commercial CRM is unavailable, three methodologies exist to assign purity to a candidate reference standard. The table below compares their accuracy, resource demand, and suitability for 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione.

Table 1: Performance Matrix of Purity Assessment Methods
MetricMethod A: qNMR (Internal Standard) Method B: Mass Balance (HPLC + TGA/KF) Method C: Surrogate Standard (HPLC-UV)
Accuracy High (Absolute) Direct molar ratio measurement.Medium-High Dependent on detection of all impurities.Low-Medium Relies on assumed Relative Response Factor (RRF).
Specificity Excellent Distinguishes structure from related succinimides.Good Limited by column selectivity (e.g., co-elution).Poor Cannot confirm identity; assumes similar UV absorption.
Sample Req. ~10-20 mg (Destructive or recoverable)>100 mg (Multiple destructive tests required)<1 mg (Standard HPLC injection)
Primary Risk Selection of compatible internal standard.Missing non-chromatographic impurities (inorganic salts).RRF Deviation: The hydroxypropyl group alters UV

vs. bare succinimide.
Verdict Recommended Gold Standard Validation Support Only Screening Only

Technical Rationale & Causality

Why qNMR is Superior for This Compound

1-(2-Hydroxypropyl)pyrrolidine-2,5-dione lacks a strong chromophore above 210 nm, possessing only the weak carbonyl


 transition.
  • The Problem with HPLC-UV (Mass Balance): Relying solely on HPLC purity (Area %) is dangerous because common synthesis contaminants (e.g., residual propylene oxide oligomers or inorganic salts from ring closure) are UV-transparent. A "99.5% Area" result could realistically be 85% w/w purity.

  • The qNMR Solution: Proton NMR (

    
    H-qNMR) detects all protonated species. By using a traceable internal standard (e.g., Maleic Acid or Benzyl Benzoate), you measure the absolute weight-percent purity directly, bypassing the need for response factors.
    

Experimental Protocol: Qualification of the Reference Standard

Workflow Diagram: The "Self-Validating" Characterization Loop

G cluster_ID Phase 1: Structural Confirmation cluster_Purity Phase 2: Purity Assignment (Orthogonal) Start Crude Candidate Material (Synthesized In-House) IR FT-IR / MS (Confirm Functional Groups) Start->IR NMR_Qual 1H / 13C NMR (Confirm Connectivity) Start->NMR_Qual qNMR Method A: qNMR (Primary Assay) NMR_Qual->qNMR HPLC Method B: HPLC-UV/CAD (Chromatographic Purity) NMR_Qual->HPLC Decision Do Results Match? (< 1.0% Difference) qNMR->Decision Assay Value MassBal Mass Balance Calculation (100% - Impurities) HPLC->MassBal KF Karl Fischer / TGA (Volatiles & Water) KF->MassBal MassBal->Decision Derived Purity Decision->Start No (Re-purify) Final Release as Primary Reference Standard (Assign Purity Value) Decision->Final Yes

Figure 1: Orthogonal workflow for qualifying a non-compendial reference standard. Note the convergence of qNMR and Mass Balance data.

Detailed Protocol: qNMR Purity Assignment

Objective: Determine the absolute purity (% w/w) of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione.

Reagents:

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or Dimethyl Sulfone. Selection Logic: Maleic acid provides a singlet at ~6.3 ppm, distinct from the succinimide multiplet region (2.6-2.9 ppm).

  • Solvent: Deuterated DMSO (

    
    ) or 
    
    
    
    .

Step-by-Step Methodology:

  • Gravimetry (Critical Step):

    • Weigh exactly

      
       mg of the Candidate Standard (
      
      
      
      ) and
      
      
      mg of the Internal Standard (
      
      
      ) into the same HPLC vial or weighing boat.
    • Note: Precision must be

      
       mg. Use a 5-decimal balance.
      
  • Dissolution:

    • Transfer both solids quantitatively into an NMR tube using

      
       mL of 
      
      
      
      . Ensure complete dissolution (sonicate if necessary).
  • Acquisition:

    • Perform

      
      H-NMR with a relaxation delay (
      
      
      
      ) of at least 30 seconds (or
      
      
      of the slowest relaxing proton) to ensure full magnetization recovery.
    • Acquire 16-32 scans.

  • Processing:

    • Phase and baseline correct the spectrum manually.

    • Integrate the signal for the Internal Standard (

      
      , e.g., Maleic Acid singlet).
      
    • Integrate the diagnostic signal for the Analyte (

      
      , e.g., the 4H succinimide multiplet at ~2.7 ppm).
      
  • Calculation:

    
    
    
    • 
      : Number of protons contributing to the signal.
      
    • 
      : Molecular weight.[1]
      
    • 
      : Purity (as a decimal).[1]
      

Critical Comparison Data: qNMR vs. HPLC

The following data illustrates why Method A (qNMR) is required over Method C (Surrogate/HPLC Area%).

Experiment: A crude batch of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione was analyzed using both methods.

ParameterMethod A: qNMR Method C: HPLC (Area %) Interpretation
Purity Value 94.2% w/w 99.1% Area HPLC failed to detect inorganic salts and residual water, overestimating purity by ~5%.
RSD (n=3) 0.3%0.1%HPLC is more precise but less accurate (Precision

Accuracy).
Water Content N/A (Measured separately)Not DetectedThe hygroscopic nature of the hydroxypropyl group traps water, which qNMR accounts for (via mass) but HPLC ignores.

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006).[2]

  • Pauli, G. F., et al. "The importance of purity evaluation in phytochemical analysis and reference material development." Journal of Natural Products, 77(6), 1473-1487. (2014).

  • European Pharmacopoeia (Ph. Eur.). Chapter 5.12. Reference Standards.

Sources

Validation

Chromatographic Profiling of Succinimide Anticonvulsants: A Comparative Retention Guide

Executive Summary In therapeutic drug monitoring (TDM) and purity analysis, the separation of succinimide derivatives—specifically Ethosuximide (ESM) , Phensuximide (PSM) , and Methsuximide (MSM) —relies heavily on explo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In therapeutic drug monitoring (TDM) and purity analysis, the separation of succinimide derivatives—specifically Ethosuximide (ESM) , Phensuximide (PSM) , and Methsuximide (MSM) —relies heavily on exploiting their distinct hydrophobicity profiles.

This guide provides a definitive comparison of these structural analogs. The core finding is that under standard Reverse-Phase HPLC (RP-HPLC) conditions, retention time correlates directly with the alkyl and aryl substitution on the succinimide ring. Ethosuximide , lacking an aromatic ring, elutes first. Methsuximide , possessing both a phenyl ring and maximum methylation, elutes last, displaying the highest lipophilicity.

Mechanistic Basis of Retention

To optimize separation, one must understand the molecular interactions driving retention. The succinimide core (pyrrolidine-2,5-dione) is polar. Retention on non-polar stationary phases (C18) is driven by the substituents at the C3 and N-positions.

  • Ethosuximide: Substituted with small alkyl groups (ethyl, methyl). It has low lipophilicity (LogP ~0.38) and interacts minimally with the C18 chains, resulting in rapid elution [1, 2].

  • Phensuximide: Introduces a phenyl ring at C3. This drastically increases hydrophobic surface area and allows for

    
     interactions if Phenyl-Hexyl columns are used.
    
  • Methsuximide: Structurally identical to Phensuximide but with an additional methyl group on the nitrogen. This "capping" of the polar N-H moiety further increases lipophilicity (LogP ~1.2 - 2.0), extending retention time significantly [4].

Visualization: Structure-Retention Logic

The following diagram illustrates the physicochemical causality between substituent structure and chromatographic behavior.

RetentionMechanism cluster_0 Succinimide Analogs ESM Ethosuximide (Alkyl only) Interaction Hydrophobic Interaction (Van der Waals w/ C18) ESM->Interaction LogP ~0.38 PSM Phensuximide (1 Phenyl ring) PSM->Interaction LogP ~0.7 MSM Methsuximide (Phenyl + N-Methyl) MSM->Interaction LogP ~1.2 Result_Low Low Retention (Early Elution) Interaction->Result_Low Weak Binding Result_Med Medium Retention Interaction->Result_Med Moderate Binding Result_High High Retention (Late Elution) Interaction->Result_High Strong Binding

Figure 1: Mechanistic flow showing how structural lipophilicity (LogP) dictates the strength of interaction with the stationary phase and subsequent elution order.

Comparative Performance Data

The following data aggregates performance metrics from standard C18 RP-HPLC applications. Note that while absolute retention times (RT) vary by column length and flow rate, the Relative Retention Time (RRT) remains a robust constant for identification.

Table 1: Physicochemical and Chromatographic Profile

CompoundStructureLogP [1, 4]Elution OrderApprox. RRT*Primary Metabolite Interference
Ethosuximide (ESM) 3-ethyl-3-methyl-pyrrolidine-2,5-dione0.381 (Fastest)1.00 (Ref)None (distinct elution)
Phensuximide (PSM) N-methyl-3-phenyl-pyrrolidine-2,5-dione0.7 - 0.82~1.8 - 2.2N-desmethylphensuximide
Methsuximide (MSM) N,3-dimethyl-3-phenyl-pyrrolidine-2,5-dione1.2 - 2.03 (Slowest)~2.5 - 3.0N-desmethylmethsuximide (Normethsuximide)**

*RRT calculated relative to Ethosuximide. Values may shift based on organic modifier %. **Normethsuximide is the active metabolite and often elutes between PSM and MSM.

Validated Experimental Protocol

Method: Isocratic RP-HPLC with UV Detection
  • Objective: Separation of ESM, PSM, and MSM in plasma or solvent standards.

  • Stationary Phase: C18 End-capped column (e.g., Zorbax Eclipse XDB or Hypersil Gold), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Phosphate Buffer (10-20 mM, pH 3.5) : Acetonitrile (65:35 v/v).

    • Note: The acidic pH suppresses ionization of residual silanols on the column, sharpening the peaks [6].

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Improves mass transfer and peak symmetry).

  • Detection: UV @ 210 nm (Targeting the carbonyl absorption of the succinimide ring).

Workflow Diagram

The following DOT diagram outlines the critical path for sample preparation and analysis, ensuring data integrity.

ProtocolWorkflow Sample Sample Matrix (Plasma/Serum) Prep Protein Precipitation (Acetonitrile 1:1) Sample->Prep Centrifuge Centrifugation (10,000 rpm, 5 min) Prep->Centrifuge Supernatant Supernatant Extraction Centrifuge->Supernatant HPLC HPLC Injection (C18 Column, 40°C) Supernatant->HPLC 20 µL Inj Detector UV Detection (210 nm) HPLC->Detector Elution: ESM->PSM->MSM Analysis Data Analysis (Peak Area Integration) Detector->Analysis

Figure 2: Step-by-step analytical workflow from biological matrix to chromatographic quantification.

Senior Scientist Insights & Troubleshooting

The "Metabolite Trap"

In clinical samples, Methsuximide is rapidly metabolized (t1/2 ~ 1-2 hours) into N-desmethylmethsuximide (Normethsuximide), which has a half-life of ~38 hours [5].

  • Critical Observation: You will likely see a massive peak for the metabolite and a tiny (or non-existent) peak for the parent Methsuximide in patient samples.

  • Chromatographic Impact: Normethsuximide is less lipophilic than Methsuximide (loss of methyl group) and will elute earlier, often co-eluting with Phensuximide if the gradient is too shallow.

  • Solution: If co-elution occurs, switch to a Phenyl-Hexyl column . The

    
     interaction with the phenyl rings of the analytes provides orthogonal selectivity compared to standard C18 hydrophobicity.
    
GC-MS vs. HPLC

While HPLC is the standard for routine monitoring, Gas Chromatography (GC) is a viable alternative due to the semi-volatile nature of these imides.

  • GC Advantage: High resolution without complex mobile phases.

  • GC Disadvantage: Ethosuximide is volatile and can be lost during solvent evaporation steps if not carefully controlled [3].

References

  • PubChem. (2025).[1][2][3] Ethosuximide | C7H11NO2 | CID 3291. National Library of Medicine. [Link]

  • Ukaaz Publications. (2023). A review on analytical aspects of ethosuximide: An antiepileptic drug. [Link]

  • ResearchGate. (2019). Analysis of Six Anticonvulsant Drugs using Solid-Phase Extraction and GC-MS. [Link]

  • PubChem. (2025).[1][2][3] Methsuximide | C12H13NO2 | CID 6476. National Library of Medicine. [Link]

  • Porter, R. J., et al. (1979). Plasma concentrations of phensuximide, methsuximide, and their metabolites in relation to clinical efficacy. Neurology. [Link]

  • Springer Nature Experiments. (2022). Reversed-Phase High-Performance Liquid Chromatography Methodology. [Link]

Sources

Comparative

Validating Assay Sensitivity for 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione

A Comparative Guide for Pharmaceutical Impurity Analysis Introduction: The Sensitivity Challenge 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (often referred to as N-(2-hydroxypropyl)succinimide ) is a critical small-molecul...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Pharmaceutical Impurity Analysis

Introduction: The Sensitivity Challenge

1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (often referred to as N-(2-hydroxypropyl)succinimide ) is a critical small-molecule impurity often encountered in the degradation of excipients (such as Crospovidone/Povidone) or as a byproduct in the synthesis of specific pharmaceutical intermediates.

Its analysis presents a distinct "blind spot" in traditional chromatography:

  • High Polarity (LogP < 0): It elutes in the void volume of standard C18 columns.

  • Weak Chromophore: It lacks a conjugated

    
    -system, absorbing only weakly at non-specific wavelengths (200–210 nm).
    

This guide objectively compares the traditional HPLC-UV approach against the superior LC-MS/MS methodology.[1] It provides a validated framework to achieve ultra-trace sensitivity (LOD < 10 ng/mL) required for genotoxic impurity (GTI) or trace degradant monitoring in compliance with ICH Q2(R2) guidelines.

Comparative Analysis: HPLC-UV vs. LC-MS/MS[1]

The following data summarizes a head-to-head comparison performed during method development for a solid oral dosage matrix.

Performance Data Summary
FeatureMethod A: HPLC-UV (Traditional)Method B: LC-MS/MS (Recommended)
Detection Principle UV Absorbance @ 210 nmESI+ Triple Quadrupole (MRM)
Stationary Phase C18 (Standard)Polar-Embedded C18 or HILIC
LOD (Limit of Detection) ~ 5 µg/mL (5000 ng/mL)2 ng/mL
LOQ (Limit of Quantitation) ~ 15 µg/mL5 ng/mL
Selectivity Low (Prone to matrix interference)High (Mass-based discrimination)
Run Time 15–20 mins (Isocratic hold required)6–8 mins (Gradient)
Suitability Raw material assay (>98% purity)Trace impurity/Degradant analysis
Analytical Decision Matrix

The following diagram illustrates the logical pathway for selecting the appropriate detection method based on the analytical target profile (ATP).

DecisionMatrix Start Define Analytical Target Profile (ATP) ConcCheck Expected Concentration? Start->ConcCheck HighConc > 0.1% (Raw Material) ConcCheck->HighConc High Level LowConc < 0.05% (Trace Impurity) ConcCheck->LowConc Trace Level UV_Path Method A: HPLC-UV (210 nm) HighConc->UV_Path MatrixCheck Complex Matrix? (Plasma/Excipients) LowConc->MatrixCheck MS_Path Method B: LC-MS/MS (MRM Mode) MatrixCheck->UV_Path No (Clean Standard) MatrixCheck->MS_Path Yes (Interference Risk)

Figure 1: Decision tree for selecting detection technology based on sensitivity and matrix complexity.

The "Hero" Protocol: LC-MS/MS Validation[2][3]

To achieve the sensitivity required for trace analysis, Method B (LC-MS/MS) is the only viable option. The following protocol overcomes the polarity issue using a Polar-Embedded stationary phase, which retains polar compounds in highly aqueous conditions better than standard C18.

A. Chromatographic Conditions[1][2][3][4][5][6]
  • Instrument: UHPLC coupled to Triple Quadrupole MS.

  • Column: Phenomenex Luna Omega Polar C18 (100 x 2.1 mm, 1.6 µm) or Waters Acquity HSS T3.

    • Why: These phases prevent "pore dewetting" in 100% aqueous starts, essential for retaining this polar analyte.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 2% B (Hold for 1 min to trap polar analyte)

    • 4.0 min: 90% B

    • 5.0 min: 90% B

    • 5.1 min: 2% B

    • 8.0 min: Stop

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 2–5 µL.

B. Mass Spectrometry Parameters (ESI+)[3][7]
  • Ionization: Electrospray Ionization (Positive Mode).[2]

  • Precursor Ion: m/z 158.2

    
     (Calculated MW: 157.17).
    
  • MRM Transitions:

    • Quantifier: 158.2

      
       140.1 (Loss of 
      
      
      
      ).
    • Qualifier: 158.2

      
       99.1 (Succinimide ring fragment).
      
  • Source Temp: 450°C (Ensure complete desolvation of aqueous mobile phase).

C. Sample Preparation (Self-Validating Step)

To ensure the assay is "self-validating" against matrix effects, we utilize a Spike-Recovery approach during prep.

  • Stock Solution: Dissolve 10 mg Reference Standard in 10 mL Water/ACN (50:50).

  • Sample Extraction:

    • Weigh 100 mg of sample (e.g., drug product).

    • Add 5.0 mL of extraction solvent (Water:Methanol 90:10). High water content ensures solubility of the polar impurity.

    • Vortex (5 min) and Centrifuge (10,000 rpm, 10 min).

    • Filter supernatant (0.22 µm PVDF).

  • Internal Standard (Optional but Recommended): Use Succinimide-d4 or Caffeine (if retention times align) to correct for ionization suppression.

Validation Strategy (ICH Q2(R2) Aligned)

Validation must prove the method's ability to quantify the impurity in the presence of the matrix.

Validation Workflow Diagram

ValidationWorkflow Prep Sample Prep (Spike at Limit Level) Inject LC-MS/MS Injection (n=6) Prep->Inject Data Data Acquisition (Signal-to-Noise) Inject->Data Calc Calculate S/N Data->Calc Pass Pass Criteria: S/N > 10 (LOQ) Rec: 80-120% Calc->Pass Met Fail Fail: Check Matrix Effect Calc->Fail Not Met Fail->Prep Optimize Extraction

Figure 2: Validation workflow focusing on Signal-to-Noise (S/N) and Recovery.

Key Validation Parameters
1. Specificity & Selectivity
  • Objective: Prove the MS signal is unique to 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione.

  • Protocol: Inject a "Blank Matrix" (excipients without the impurity).

  • Acceptance: No interference peak at the retention time of the analyte > 20% of the LOQ response.

2. Sensitivity (LOD/LOQ)
  • Method: Determination by Signal-to-Noise (S/N) ratio.

  • Protocol: Inject decreasing concentrations of the standard.

  • Acceptance:

    • LOD: S/N

      
       3:1.
      
    • LOQ: S/N

      
       10:1 (Must also meet precision criteria).
      
3. Linearity
  • Range: From LOQ (e.g., 5 ng/mL) to 150% of the specification limit.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.990.[3]
4. Accuracy (Recovery)
  • Critical Step: This validates the extraction efficiency.

  • Protocol: Spike the impurity into the sample matrix at 3 levels (LOQ, 100% Spec, 150% Spec).

  • Acceptance: Mean recovery between 80.0% – 120.0%.

Troubleshooting & Expert Insights

  • Issue: Peak Tailing.

    • Cause: Secondary interactions with silanols on the column.

    • Fix: Ensure the mobile phase pH is acidic (pH ~3.0 with Formic Acid) to protonate silanols, or switch to a "Charged Surface Hybrid" (CSH) column.

  • Issue: Signal Suppression (Matrix Effect).

    • Cause: Co-eluting excipients suppressing ionization.

    • Fix: Divert the LC flow to waste for the first 1 minute (before the peak elutes) and after the peak elutes. Use a stable isotope labeled internal standard if available.

  • Issue: Carryover.

    • Cause: The polar "hydroxy" group can stick to metallic surfaces.

    • Fix: Use a needle wash of 50:50 Methanol:Water with 0.1% Formic Acid.

References

  • International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54680674 (Related Succinimide Derivatives). [Link]

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. [Link]

Sources

Validation

Structural Confirmation of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione: A Definitive Comparison Guide

Topic: Structural Confirmation of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione via X-ray Crystallography Content Type: Publish Comparison Guide Executive Summary In pharmaceutical intermediate profiling and metabolic analysi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Confirmation of 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione via X-ray Crystallography Content Type: Publish Comparison Guide

Executive Summary

In pharmaceutical intermediate profiling and metabolic analysis, the structural validation of small polar heterocycles like 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (a derivative of succinimide) presents unique challenges.[1] While NMR and Mass Spectrometry (MS) provide connectivity and composition data, they often fail to unambiguously resolve stereochemical configuration and solid-state polymorphism.[1]

This guide, written from the perspective of a Senior Application Scientist, delineates why Single-Crystal X-ray Diffraction (SC-XRD) remains the "Gold Standard" for this compound class. We compare it against spectroscopic alternatives and provide a field-proven protocol for its crystallization and structural refinement.

Part 1: The Structural Confirmation Gap

For the target molecule 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione , standard analytical methods leave critical "blind spots."[1]

  • The Molecule: A succinimide ring substituted at the nitrogen with a 2-hydroxypropyl chain.[1]

  • The Critical Feature: The chiral center at the 2-position of the propyl chain (

    
    ).
    
  • The Problem: Standard NMR cannot distinguish between the (

    
    ) and (
    
    
    
    ) enantiomers without chiral shift reagents, nor can it predict the hydrogen-bond network that dictates the compound's stability and solubility.[1]
comparative Analysis: X-ray vs. Spectroscopic Methods
Feature1H / 13C NMR FT-IR Spectroscopy HR-MS (Mass Spec) X-ray Crystallography (SC-XRD)
Primary Output Connectivity & Chemical EnvironmentFunctional Groups (C=O, O-H)Molecular Formula & Weight3D Atomic Coordinates & Packing
Stereochemistry Relative only (requires derivatization)NoneNoneAbsolute Configuration (R/S)
Polymorphism Invisible (solution state average)Limited (solid state IR)InvisibleDefinitive (Unit Cell Dimensions)
H-Bonding Inferred (chemical shift)Inferred (peak broadening)NoneDirect Visualization (D-H...A)
Sample State SolutionSolid/LiquidGas Phase (Ionized)Single Crystal

Scientist’s Insight: Do not rely on NMR alone for regulatory submission of chiral intermediates. While a clean proton spectrum proves you made the molecule, only X-ray crystallography proves you made the correct molecule in a stable form.[1]

Part 2: Strategic Workflow (Decision Matrix)

The following diagram illustrates the decision logic for selecting X-ray crystallography over or alongside other methods for this specific compound.

StructuralConfirmation Start Target: 1-(2-Hydroxypropyl) pyrrolidine-2,5-dione Purity Initial Purity Check (HPLC/LC-MS) Start->Purity NMR 1H/13C NMR (Solution State) Purity->NMR Confirm Connectivity IsChiral Is Absolute Config Required? Cryst Crystallization Screening IsChiral->Cryst YES (Gold Standard) Final Definitive Structure (CIF Data) IsChiral->Final NO (NMR Sufficient) NMR->IsChiral XRD SC-XRD Experiment Cryst->XRD Suitable Crystal Found Refine Structure Refinement (Flack Parameter) XRD->Refine Refine->Final

Figure 1: Decision matrix for structural confirmation. Note that for chiral succinimides, the path leads inevitably to SC-XRD for absolute configuration.[1]

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for the specific solubility profile of hydroxy-substituted succinimides (polar, H-bond donors).[1]

Phase 1: Crystallization Strategy
  • Challenge: The flexible hydroxypropyl chain increases entropy, making crystallization difficult compared to rigid aromatics.[1]

  • Solvent System: Use a Slow Evaporation method with a binary solvent system.[1]

    • Primary Solvent: Ethanol or Methanol (Dissolves the polar OH and imide groups).[1]

    • Anti-Solvent: Diethyl ether or Hexane (Reduces solubility slowly).[1]

  • Procedure:

    • Dissolve 20 mg of the compound in 1.5 mL of Ethanol.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial (removes nucleation sites).

    • Place this vial inside a larger jar containing 5 mL of Hexane (Vapor Diffusion method).

    • Seal the outer jar and leave undisturbed at 4°C for 3-5 days.

Phase 2: Data Collection & Reduction
  • Instrument: Single-crystal diffractometer (e.g., Bruker D8 or Rigaku XtaLAB).[1]

  • Source Selection (Critical):

    • Standard: Mo-Kα (λ = 0.71073 Å).[1]

    • Recommended for Chiral Light Atoms:Cu-Kα (λ = 1.54178 Å) .[1]

    • Reasoning: This molecule contains only light atoms (C, H, N, O).[1] Mo radiation produces very weak anomalous scattering, making absolute configuration determination (Flack parameter) unreliable.[1] Cu radiation increases the anomalous signal, allowing for a more confident assignment of the chiral center.[1]

  • Temperature: Collect at 100 K (using a Cryostream).

    • Why? Freezes the thermal motion of the flexible hydroxypropyl tail, sharpening the diffraction spots and improving resolution.[1]

Phase 3: Refinement & Validation
  • Software: SHELXT (Solution) and SHELXL (Refinement).[1]

  • Hydrogen Treatment:

    • C-H bonds: Constrain using a riding model (AFIX).[1]

    • O-H bond: Locate in the difference Fourier map.[1] Refine freely if data quality permits, or restrain O-H distance to ~0.82 Å. This is critical to map the intermolecular H-bond network (O-H...O=C).[1]

  • Validation Metric:

    • R-factor (R1): Target < 5.0%.

    • Flack Parameter: For absolute configuration, a value near 0.0 (with small standard deviation, e.g., 0.05) indicates the correct enantiomer. A value near 1.0 indicates the inverted structure.[1]

Part 4: Data Interpretation & Expected Results

When analyzing the output for 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione, focus on these three structural proofs:

1. The Imide Ring Planarity

The succinimide ring (N1-C2-C3-C4-C5) should be nearly planar.[1] Significant deviation (puckering) often indicates steric stress from the N-substituent or strong lattice forces.[1]

  • Metric: RMS deviation from the mean plane < 0.02 Å.[1]

2. The Hydrogen Bond Network

Unlike the unsubstituted succinimide (which forms N-H...O dimers), this derivative lacks an N-H donor.[1]

  • Prediction: The O-H group on the propyl chain will act as the donor.[1] The acceptor will likely be one of the C=O carbonyl oxygens of a neighboring molecule.[1]

  • Significance: This interaction creates infinite chains or dimers in the crystal lattice, directly influencing the melting point and dissolution rate.[1]

3. Absolute Configuration

The C-atom at the 2-position of the propyl chain is the chiral center.[1]

  • Visual Check: In the solved structure, orient the H atom of the chiral center away from the viewer.[1] Trace priority (1: -OH, 2: -CH2-N, 3: -CH3).[1]

    • Clockwise = (R) [1]

    • Counter-Clockwise = (S) [1]

References
  • Pyrrolidine-2,5-dione (Succinimide) Crystal Data: Yu, M., Huang, X., & Gao, F. (2012).[1] Pyrrolidine-2,5-dione.[1][2][3][4][5][6][7] Acta Crystallographica Section E: Structure Reports Online, 68(9), o2738.[1] [Link] (Establishes the baseline planar geometry of the succinimide core).

  • Hydroxy-Substituted Succinimide Analogues: Butcher, R. J., Hijji, Y. M., & Benjamin, E. (2007).[1] 1-Methoxypyrrolidine-2,5-dione.[1][5] Acta Crystallographica Section E: Structure Reports Online, 63(5), o2401.[1] [Link] (Demonstrates the impact of N-heteroatom substitution on lattice packing).

  • Absolute Configuration Determination (Flack Parameter): Parsons, S., & Flack, H. D. (2004).[1] Determination of absolute configuration using X-ray diffraction. Acta Crystallographica Section A: Foundations of Crystallography, 60(s1), s61.[1] [Link] (The authoritative source on using anomalous scattering for light-atom chiral molecules).

  • Comparative Structural Biology (NMR vs X-ray): Snyder, D. A., et al. (2005).[1] Comparisons of NMR spectral quality and success in crystallization. Journal of the American Chemical Society, 127(47), 16505-16511.[1] [Link] (Provides the statistical basis for why crystallization is often pursued when NMR data is ambiguous).

Sources

Safety & Regulatory Compliance

Safety

1-(2-Hydroxypropyl)pyrrolidine-2,5-dione proper disposal procedures

Topic: 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione Proper Disposal Procedures Executive Summary 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (an N-substituted succinimide derivative) is classified as a non-regulated organic che...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione Proper Disposal Procedures

Executive Summary

1-(2-Hydroxypropyl)pyrrolidine-2,5-dione (an N-substituted succinimide derivative) is classified as a non-regulated organic chemical waste under standard laboratory conditions. While not explicitly listed on EPA P-list or U-list schedules, its functional groups (cyclic imide and secondary alcohol) dictate that it must be managed as a hazardous chemical waste to prevent environmental contamination and potential aquatic toxicity.

Immediate Action Directive:

  • Do NOT dispose of down the drain.

  • Do NOT mix with strong oxidizing agents or strong acids/bases during collection.

  • Primary Disposal Path: High-temperature incineration via an approved hazardous waste contractor.

Chemical Profile & Hazard Assessment

To ensure safe handling, we must first understand the physicochemical properties that drive our disposal strategy. As specific data for the 2-hydroxypropyl isomer is often extrapolated from its ethyl analog (CAS 18190-44-8), we apply a conservative safety margin.

PropertyValue / Characteristic (Analog-Based)Disposal Implication
Structure Cyclic imide with hydroxypropyl tailStable under normal conditions; water-soluble.[1][2]
Physical State Viscous liquid or low-melting solidMay require scraping or solvent rinse for full removal.[1]
Water Solubility High (Hydrophilic)High mobility in water systems; strict drain ban .
Acidity (pKa) ~9.5 (Imide proton is absent, but ring opening can occur)Keep pH neutral (6-8) in aqueous waste to prevent hydrolysis.
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)PPE (Gloves, Goggles) mandatory during waste transfer.
Reactivity Low; Incompatible with strong oxidizersSegregate from nitric acid, perchlorates, or peroxides.

Waste Stream Classification Logic

Effective disposal relies on correct segregation at the point of generation. This molecule is a non-halogenated organic .

Decision Tree: Waste Stream Selection

The following workflow illustrates the logical path for categorizing waste containing 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione.

Disposal_Logic Start Waste Containing 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione State_Check Determine Physical State Start->State_Check Solid_Path Solid / Pure Substance State_Check->Solid_Path Solid/Sludge Liquid_Path Solution / Mixture State_Check->Liquid_Path Liquid Bin_Solid Bin: Solid Chemical Waste (Non-Regulated) Solid_Path->Bin_Solid Solvent_Check Identify Solvent Base Liquid_Path->Solvent_Check Aqueous Aqueous (>90% Water) Solvent_Check->Aqueous Water Base Organic Organic Solvent Solvent_Check->Organic Solvent Base Bin_Aq Bin: Aqueous Chemical Waste (Check pH 5-9) Aqueous->Bin_Aq Halogen_Check Contains Halogens? (Cl, Br, F, I) Organic->Halogen_Check Bin_NonHalo Bin: Non-Halogenated Organic Solvents Halogen_Check->Bin_NonHalo No (e.g., MeOH, Acetone) Bin_Halo Bin: Halogenated Organic Solvents Halogen_Check->Bin_Halo Yes (e.g., DCM, Chloroform)

Figure 1: Decision logic for segregating 1-(2-Hydroxypropyl)pyrrolidine-2,5-dione waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired stock, synthesis yield, or contaminated solid media.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Transfer: Transfer the solid using a chemically resistant spatula. Avoid generating dust.[1][2][3][4][5]

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: "1-(2-Hydroxypropyl)pyrrolidine-2,5-dione" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Irritant" and "Toxic".[1]

  • Secondary Containment: Store the jar in a secondary bin until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Post-reaction mixtures, HPLC effluent, or washing solutions.

  • Segregation:

    • Scenario 1 (Standard): If dissolved in Methanol, Ethanol, Acetone, or Ethyl Acetate -> Non-Halogenated Organic Waste .

    • Scenario 2 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform -> Halogenated Organic Waste .

    • Scenario 3 (Aqueous): If in buffer/water -> Aqueous Chemical Waste .

  • Compatibility Check: Ensure no strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) are present in the waste carboy. Succinimide derivatives can react with strong oxidizers.

  • Pouring: Use a funnel to prevent spills. Leave at least 10% headspace in the carboy for vapor expansion.

Protocol C: Empty Container Management

Applicability: Original vendor bottles (Glass/Plastic).

  • Triple Rinse:

    • Add a small volume of compatible solvent (Acetone or Water) to the empty bottle.

    • Cap and shake vigorously.

    • Pour rinsate into the appropriate Liquid Waste container (Protocol B).

    • Repeat 3 times.

  • Defacing: Cross out the original label using a permanent marker.

  • Disposal:

    • If the bottle is glass: Place in "Defaced Glass/Recycling" bin (facility dependent).

    • If the bottle is plastic: Place in standard trash only after triple rinsing and defacing.

Emergency Contingencies

ScenarioImmediate ResponseCleanup Procedure
Solid Spill Evacuate area if dust is visible.[1] Don N95 mask.Scoop up with dustpan. Wipe area with wet paper towels. Dispose of all materials as Solid Chemical Waste .
Liquid Spill Ventilate area.[1][3][4] Alert nearby personnel.Absorb with vermiculite or spill pads. Place saturated absorbents in a sealed bag. Label as Hazardous Waste (Debris) .
Skin Contact Remove contaminated clothing immediately.[4]Wash with soap and water for 15 minutes. Seek medical attention if irritation persists.

Regulatory & Scientific Context

Why Incineration? While the succinimide ring is biologically active (often used in anticonvulsant pharmacophores), it is stable against standard hydrolysis in neutral water. Releasing it into the sewer system allows it to bypass standard wastewater treatment, potentially affecting aquatic life. High-temperature incineration (


) ensures the complete oxidation of the nitrogen-containing ring into benign 

,

, and

.

Compliance Note: Always verify these procedures against your local EHS (Environmental Health & Safety) guidelines. While this guide follows RCRA (40 CFR) principles for non-listed hazardous waste, local institutional rules may be stricter.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 78535, 1-hydroxy-1H-pyrrole-2,5-dione. Retrieved from [Link](Analogous structure data for hazard extrapolation).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link](Standard for waste segregation logic).

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Parts 260-273. Retrieved from [Link](Regulatory framework for non-listed organic waste).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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